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Core Science & Biosynthesis

Foundational

Physicochemical Profile and Applications of 2-Butyldecanoic Acid: A Technical Guide

The following technical guide details the physicochemical profile, synthesis, and applications of 2-butyldecanoic acid, structured for researchers and drug development professionals. Executive Summary 2-Butyldecanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 2-butyldecanoic acid, structured for researchers and drug development professionals.

Executive Summary

2-Butyldecanoic acid (CAS: 52304-09-3) is a branched-chain fatty acid (BCFA) isomer of myristic acid (


).[1][2][3][4][5] Unlike its linear counterpart, the presence of an 

-butyl branch imparts unique physicochemical characteristics, including a lower melting point, increased solubility in organic matrices, and enhanced membrane permeation capabilities.[2][6] This molecule acts as a critical intermediate in the synthesis of high-performance lubricants ("neo-acids"), a functional excipient in topical drug delivery, and a bioactive agent in antimicrobial cosmetic formulations.[2][6]

Chemical Identity and Structure

The molecule consists of a decanoic acid backbone substituted at the


-position (C2) with a butyl group.[2] This "Guerbet-like" structure creates steric hindrance around the carboxyl group, influencing its reactivity and interaction with biological membranes.[2][6]
Parameter Details
IUPAC Name 2-Butyldecanoic acid
Common Synonyms

-Butylcapric acid; ISOCARB 14 (isomer); 2-Butyl-decanoic acid
CAS Number 52304-09-3
Molecular Formula

Molecular Weight 228.37 g/mol
SMILES CCCCCCCCC(CCCC)C(=O)O
Classification Saturated Branched-Chain Fatty Acid (BCFA)
Structural Visualization

The following diagram illustrates the chemical structure and its steric comparison to linear myristic acid.

ChemicalStructure cluster_0 Chemical Identity cluster_1 Functional Implications Node_Identity 2-Butyldecanoic Acid (C14H28O2) Node_Backbone Decanoic Acid Backbone (C10 Chain) Node_Identity->Node_Backbone Node_Branch Alpha-Butyl Branch (Steric Hindrance) Node_Identity->Node_Branch Node_Fluidity High Lipid Fluidity (Low MP) Node_Branch->Node_Fluidity Disrupts Packing Node_Permeation Membrane Disruption (Permeation Enhancer) Node_Branch->Node_Permeation Intercalation

Figure 1: Structural decomposition of 2-butyldecanoic acid highlighting the alpha-branch responsible for its unique steric and thermodynamic properties.[2]

Physicochemical Properties[2][6][7][8][9][10][11][12]

Thermodynamic & Physical Constants

The branching at the C2 position significantly depresses the melting point compared to linear myristic acid (


), rendering 2-butyldecanoic acid a liquid at room temperature.[2] This liquid state is advantageous for formulation handling and solubility.
PropertyValue / RangeNotes
Physical State Colorless to pale yellow liquidAt

Boiling Point

(est.[2][7] atm)

at 10 mmHg (Vacuum)
Density

At

(Typical for C12-C16 iso-acids)
Melting Point

Exact MP is significantly lower than linear C14.[2]
Refractive Index

At

pKa

Typical for

-branched carboxylic acids.[2]
LogP (Octanol/Water)

Highly lipophilic.[2]
Solubility Profile
  • Water: Practically insoluble (

    
    ).[2] The hydrophobic C14 chain dominates the polar carboxyl head group.
    
  • Organic Solvents: Miscible with ethanol, DMSO, chloroform, ethyl acetate, and mineral oils.[6]

  • Alkaline Solutions: Soluble in aqueous NaOH or KOH above pH 8.0, forming surfactant micelles (soaps).[6]

Synthesis and Manufacturing

2-Butyldecanoic acid is typically synthesized via a Cross-Aldol Condensation route (Guerbet chemistry adaptation) or Malonic Ester Synthesis.[2] The industrial route often favors the oxidation of the corresponding "Guerbet-like" alcohol, 2-butyl-1-decanol.[2]

Synthetic Pathway: Cross-Aldol Route

This method ensures high regioselectivity for the 2-position branch.[2]

  • Reactants: Hexanal (

    
    ) and Octanal (
    
    
    
    ).
  • Condensation: Base-catalyzed cross-aldol condensation where Hexanal acts as the nucleophile (supplying the

    
    -butyl branch) and Octanal acts as the electrophile (supplying the chain extension).[2]
    
  • Dehydration: Formation of the

    
    -unsaturated aldehyde.
    
  • Hydrogenation: Reduction of the double bond and aldehyde to form 2-butyl-1-decanol.[2]

  • Oxidation: Jones oxidation or catalytic oxidation of the alcohol to 2-butyldecanoic acid .[2]

Synthesis Hexanal Hexanal (C6) (Nucleophile) Intermediate Aldol Intermediate (2-butyl-2-decenal) Hexanal->Intermediate KOH, Heat (-H2O) Octanal Octanal (C8) (Electrophile) Octanal->Intermediate KOH, Heat (-H2O) Alcohol 2-Butyl-1-decanol (C14 Alcohol) Intermediate->Alcohol H2, Pd/C (Hydrogenation) Acid 2-Butyldecanoic Acid (Final Product) Alcohol->Acid [O] (Oxidation)

Figure 2: Synthesis of 2-butyldecanoic acid via cross-aldol condensation of hexanal and octanal.[2]

Applications in Research & Industry

Drug Delivery & Permeation Enhancement

The branched structure of 2-butyldecanoic acid disrupts the ordered packing of stratum corneum lipids.[2] Unlike linear fatty acids which may crystallize within the lipid bilayer, the "kinked" structure of 2-butyldecanoic acid creates fluid domains, significantly enhancing the transdermal permeation of co-administered APIs (Active Pharmaceutical Ingredients).[2][6]

  • Mechanism: Lipid bilayer fluidization.

  • Use Case: Transdermal patches for lipophilic drugs.

Antimicrobial & Cosmetic Formulations

Research indicates that medium-to-long chain branched fatty acids exhibit selective antimicrobial activity.[2]

  • Deodorants: Effective against Corynebacterium xerosis, a primary bacterium responsible for axillary odor.[6] The acid disrupts the bacterial cell membrane while being gentle on human skin due to its emollient properties.

  • Safety: Low skin irritation potential compared to shorter chain acids (C8-C10 linear).[2]

High-Performance Lubricants

Esters of 2-butyldecanoic acid (e.g., with pentaerythritol or complex alcohols) are used as "neo-acid" synthetic lubricants.[2]

  • Benefit: The

    
    -branch protects the ester linkage from hydrolytic attack and oxidative degradation, extending the lubricant's service life in high-temperature environments.[2]
    

Experimental Protocols

Protocol A: Analytical Characterization (GC-MS)

To verify purity and isomer identity.[2]

  • Derivatization: Convert 10 mg of acid to methyl ester using

    
    -Methanol (14% w/v). Heat at 
    
    
    
    for 10 mins.
  • Extraction: Extract with 1 mL Hexane. Wash with saturated NaCl.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[2]

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program:

      
       (1 min) 
      
      
      
      
      
      /min
      
      
      
      
      (hold 5 min).
  • Detection: MS scan (m/z 50-500).[2] Look for molecular ion of methyl ester (

    
     = 242) and characteristic McLafferty rearrangement fragment (m/z 74).
    
Protocol B: Antimicrobial Assay (MIC Determination)
  • Preparation: Dissolve 2-butyldecanoic acid in DMSO to create a 100 mM stock.

  • Media: Mueller-Hinton Broth (MHB).[2]

  • Inoculum: Corynebacterium xerosis adjusted to

    
     CFU/mL.
    
  • Plate Setup: Serial 2-fold dilutions in 96-well plates (Range: 0.01 mM to 10 mM).

  • Incubation:

    
     for 24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) by visual turbidity inspection.

Safety and Handling (MSDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[6]

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood if heating.

  • Environmental: May be toxic to aquatic life (Microtox

    
    ).[2] Avoid release into waterways.
    
  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent long-term oxidation, although it is relatively stable.[2][6]

References

  • PubChem. (2025). 2-Butyloctanoic acid (Related Homolog Data). National Library of Medicine. Available at: [Link][2]

  • Jones, D. et al. (2013).[6] Toxicity of Naphthenic Acids and Branched Fatty Acids. University of Plymouth Thesis. (Source of Microtox data for 2-butyldecanoic acid). Available at: [Link][2]

  • European Patent Office. (2009). Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives. Patent WO2009101216A2. (Cites 2-butyldecanoic acid in antimicrobial applications).[1][2][8] Available at: [2]

Sources

Exploratory

The Enigmatic Presence of 2-Butyldecanoic Acid in the Plant Kingdom: A Research and Discovery Guide

An In-depth Technical Guide for Researchers Abstract: 2-Butyldecanoic acid (2-BD), a C14 branched-chain fatty acid, represents a class of molecules with intriguing chemical properties and potential bioactivities. However...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract: 2-Butyldecanoic acid (2-BD), a C14 branched-chain fatty acid, represents a class of molecules with intriguing chemical properties and potential bioactivities. However, its natural occurrence within the plant kingdom is not widely documented in current scientific literature, making it a frontier subject for phytochemists and drug discovery professionals. This technical guide moves beyond a simple review of known sources. Instead, it provides a comprehensive framework for the prospective discovery and characterization of 2-butyldecanoic acid and related structures in plant matrices. We will delve into the hypothetical biosynthesis, establish a robust workflow for extraction and analysis, and discuss the potential biological significance that makes this compound a compelling target for future research.

Introduction: The Case for Investigating 2-Butyldecanoic Acid

Branched-chain fatty acids (BCFAs) are a diverse group of lipids found across various biological systems. Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and altered membrane fluidity, which can confer specific biological functions. While compounds like 2-methylbutanoic acid are known flavor and aroma constituents in fruits and flowers[1], the presence and role of larger BCFAs like 2-butyldecanoic acid are largely unexplored.

The investigation into novel BCFAs is driven by their potential applications. Structurally related fatty acids have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and nematicidal effects[2][3][4]. The C12 backbone of 2-butyldecanoic acid, combined with its butyl branch, presents a unique structural motif that warrants investigation for novel bioactivities. This guide serves as a technical roadmap for researchers aiming to explore this untapped area of natural product chemistry.

Putative Biosynthesis in Plants

While a specific pathway for 2-butyldecanoic acid has not been elucidated in plants, its formation can be hypothesized based on the established principles of fatty acid synthesis[5]. The core of de novo fatty acid synthesis occurs in the plastids, orchestrated by the Type II fatty acid synthase (FAS) complex.

The key to forming a branched-chain acid lies in the initial priming step. Instead of the standard acetyl-CoA primer that leads to straight-chain fatty acids, a branched short-chain acyl-CoA can be used. For 2-butyldecanoic acid, the pathway would likely initiate with a butyryl-CoA (or a related C4 precursor) molecule.

The proposed biosynthetic steps are as follows:

  • Priming: The pathway is initiated by the condensation of a C4 starter unit (e.g., butyryl-CoA) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (KAS III).

  • Elongation Cycles: The resulting acyl-ACP chain undergoes five successive cycles of 2-carbon additions. Each cycle involves four key enzymatic reactions: condensation (KAS I/II), reduction, dehydration, and a second reduction[5].

  • Termination: Once the C14 acyl-ACP chain is formed, the fatty acid is released by the action of an acyl-ACP thioesterase.

This proposed pathway provides a biochemical basis for the search for 2-butyldecanoic acid in plants known to produce a variety of fatty acids or other branched-chain metabolites.

Putative_Biosynthesis_of_2_Butyldecanoic_Acid cluster_0 Priming Step cluster_1 Elongation Cycles (x5) cluster_2 Termination Butyryl_CoA Butyryl-CoA (C4 Starter) KAS_III KAS III Butyryl_CoA->KAS_III Malonyl_ACP1 Malonyl-ACP Malonyl_ACP1->KAS_III Acyl_ACP_C6 Acyl-ACP (C6) KAS_III->Acyl_ACP_C6 3-ketoacyl-ACP (C6) FAS_Complex Fatty Acid Synthase (FAS) - Condensation (KAS I/II) - Reduction - Dehydration - Reduction Acyl_ACP_C6->FAS_Complex Acyl_ACP_C14 2-butyl-decanoyl-ACP FAS_Complex->Acyl_ACP_C14 2-butyl-decanoyl-ACP (C14) Malonyl_ACP2 Malonyl-ACP (x5) Malonyl_ACP2->FAS_Complex Thioesterase Acyl-ACP Thioesterase Acyl_ACP_C14->Thioesterase Final_Product 2-Butyldecanoic Acid Thioesterase->Final_Product Hydrolysis Discovery_and_Characterization_Workflow PlantMaterial 1. Plant Material Selection (e.g., Rhizomes, Seeds, Leaves) Extraction 2. Total Lipid Extraction (Soxhlet or UAE with Hexane/Ethanol) PlantMaterial->Extraction Saponification 3. Saponification (Base hydrolysis to yield free fatty acids) Extraction->Saponification Derivatization 4. Derivatization to FAMEs (e.g., with BF3-Methanol) Saponification->Derivatization GCMS_Screening 5. GC-MS Screening (Identify potential candidates by mass spectrum) Derivatization->GCMS_Screening Standard_Comparison 6. Confirmation (Compare retention time & MS with authentic standard) GCMS_Screening->Standard_Comparison Candidate Found Isolation 7. Preparative Chromatography (For isolation of novel compounds) GCMS_Screening->Isolation Novel Isomer/Compound Found Standard_Comparison->Isolation Identity Confirmed Structure_Elucidation 8. Structural Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Bioassay 9. Bioactivity Screening (e.g., Nematicidal, Antimicrobial) Isolation->Bioassay

Caption: Workflow for discovery and characterization of 2-butyldecanoic acid.

Step-by-Step Experimental Protocols

Protocol 1: Total Lipid Extraction using Ultrasound-Assisted Extraction (UAE)

  • Rationale: UAE is faster and often more efficient than traditional Soxhlet extraction for many matrices, reducing solvent consumption and thermal degradation of labile compounds.[6] A two-stage solvent system ensures the extraction of both non-polar and moderately polar lipids.

  • Preparation: Air-dry or freeze-dry the selected plant material (e.g., 50 g of rhizomes) and grind to a fine powder (20-40 mesh).

  • Step 1 (Non-polar extraction): Place the powdered material in a beaker with 250 mL of n-hexane.

  • Ultrasonication: Submerge the beaker in an ultrasonic bath and sonicate at 40 kHz, 25°C for 30 minutes.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the hexane filtrate. Repeat the extraction on the plant residue two more times.

  • Step 2 (Polar extraction): Air-dry the plant residue and re-extract using 250 mL of a chloroform:methanol (2:1, v/v) mixture, following steps 3 and 4.

  • Concentration: Combine the filtrates from both extraction stages. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude lipid extract.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

  • Rationale: Fatty acids must be converted to their more volatile and less polar methyl esters (FAMEs) for effective analysis by Gas Chromatography (GC).[7] Boron trifluoride-methanol is a highly effective esterification agent.

  • Saponification: Dissolve approximately 100 mg of the crude lipid extract in 2 mL of 0.5 M methanolic NaOH. Heat the mixture in a sealed vial at 80°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • Esterification: After cooling, add 2 mL of 14% boron trifluoride-methanol (BF₃-methanol) solution. Seal the vial and heat again at 80°C for 10 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Collection: Allow the layers to separate. Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.

Analytical Characterization by GC-MS
  • Rationale: GC-MS is the cornerstone technique for identifying fatty acids in complex mixtures. The gas chromatograph separates the FAMEs based on their boiling points and polarity, while the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Interpreting the Mass Spectrum: The mass spectrum of methyl 2-butyldecanoate would be expected to show:

    • A molecular ion peak (M⁺) at m/z 228.

    • A prominent peak from the McLafferty rearrangement at m/z 74, characteristic of methyl esters.

    • A significant peak at m/z 185 resulting from alpha-cleavage (loss of the butyl group, •C₄H₉).

    • A series of hydrocarbon fragment ions separated by 14 Da (-CH₂-).

Confirmation is achieved by injecting an authentic commercial standard of 2-butyldecanoic acid methyl ester and matching both the retention time and the mass spectrum.

Potential Biological Activities and Applications

While data on 2-butyldecanoic acid itself is scarce, the activities of related compounds provide a strong rationale for its investigation.

CompoundStructureReported Biological ActivityPotential Application
Decanoic Acid C10 Straight-ChainAntifungal, Antibacterial, Antiviral [8]Food preservation, Antiseptic formulations
2-Methylbutanoic Acid C5 Branched-ChainFlavor & Aroma compound, Nematicidal [1][2]Food additives, Biopesticides
Other BCFAs VariousNematicidal, Miticidal [3][4][9]Agricultural pest control

Table 1: Biological activities of fatty acids structurally related to 2-butyldecanoic acid.

The nematicidal activity of various fatty acids against plant-parasitic nematodes like Bursaphelenchus xylophilus (pine wood nematode) and Meloidogyne incognita is particularly noteworthy.[2][4][10] The specific lipophilicity and membrane-disrupting potential conferred by the C14 chain and butyl branch of 2-butyldecanoic acid make it a prime candidate for screening in nematicidal and antimicrobial assays.

Future Research Directions & Conclusion

The study of 2-butyldecanoic acid in plants is an open field ripe for discovery. This guide provides the foundational knowledge and practical protocols to empower researchers to undertake this exploration.

Key future objectives should include:

  • Systematic Screening: Applying the described workflow to plant families known for producing unusual lipids, such as the Araceae (Acorus species) or Euphorbiaceae.

  • Biosynthetic Gene Discovery: Once a reliable plant source is identified, transcriptomic analysis can be used to identify the specific KAS and thioesterase enzymes responsible for the production of 2-butyldecanoic acid.

  • Bioactivity Evaluation: Isolating or synthesizing the compound to perform comprehensive screening for nematicidal, insecticidal, antimicrobial, and antifungal activities.

By bridging the gap between hypothetical biosynthesis and practical discovery, we can begin to understand the role and potential of this enigmatic fatty acid in the vast chemical library of the plant kingdom.

References

  • Ask Ayurveda. (n.d.). Acorus gramineus. Ayurvedic Wiki Page.
  • Ganjewala, D., & Srivastava, A. K. (2011). An Update on Chemical Composition and Bioactivities of Acorus Species. Asian Journal of Plant Sciences, 10(3), 182-189.
  • Ganjewala, D. (2011). An Update on Chemical Composition and Bioactivities of Acorus Species.
  • Stuart, G. (n.d.). Lubigan / Calamus / Acorus gramineus. StuartXchange.
  • PROSEA. (n.d.). Plant Resources of South East Asia.
  • Seo, S. M., Kim, J., Koh, S. H., Ahn, Y. J., & Park, I. K. (2014). Nematicidal activity of natural ester compounds and their analogues against pine wood nematode, Bursaphelenchus xylophilus. Journal of Agricultural and Food Chemistry, 62(37), 9103-9108.
  • Sigma-Aldrich. (n.d.). 2-Butyloctanoic acid.
  • ResearchGate. (2025). Nematicidal activity of volatile organic compounds produced by Bacillus altitudinis AMCC 1040 against Meloidogyne incognita.
  • Google Patents. (n.d.).
  • Kamaruding, N. A., Ismail, N., & Sokry, N. (2020). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. Pharmacognosy Journal, 12(3), 493-502.
  • Ferreira, J. M. S., et al. (2021).
  • Ih, E. K. (2023). ISOLATION AND CHARACTERIZATION OF LINOLEIC ACID FROM THE LEAVES OF Cnidoscolus aconitifolis (Miller) I. M. Johnston. Journal of the Chemical Society of Nigeria, 48(2), 245-256.
  • BenchChem. (2025). The Biosynthesis of 2-Methylbutanal in Plants: A Technical Guide.
  • Journal of Pharmacognosy and Phytochemistry. (2021). GC-MS analysis of biologically active compounds present in two different extracts of Sansevieria cylindrica.
  • MDPI. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids.
  • AOCS. (2019).
  • ResearchGate. (n.d.).
  • PubMed. (2015).
  • R Discovery. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study.
  • PMC. (n.d.).
  • PubChem. (n.d.). 2-Butyloctanoic acid | C12H24O2 | CID 33970.
  • Google Patents. (n.d.). Process for preparing natural active 2-methyl butanol/butyric acid.
  • MDPI. (2023).
  • Wikipedia. (n.d.). 2-Methylbutanoic acid.
  • MDPI. (2024).
  • MDPI. (2021).
  • PMC. (n.d.).

Sources

Foundational

2-butyldecanoic acid discovery and historical synthesis

An In-Depth Technical Guide to the Historical Synthesis of 2-Butyldecanoic Acid Introduction to 2-Butyldecanoic Acid 2-Butyldecanoic acid is a branched-chain saturated fatty acid. Its structure, featuring a butyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Historical Synthesis of 2-Butyldecanoic Acid

Introduction to 2-Butyldecanoic Acid

2-Butyldecanoic acid is a branched-chain saturated fatty acid. Its structure, featuring a butyl group at the alpha-position of decanoic acid, imparts unique physical and chemical properties compared to its linear isomer, myristic acid. While a specific moment of "discovery" for 2-butyldecanoic acid is not prominently documented in scientific literature, its existence and synthesis fall within the broader historical development of organic chemistry and the synthesis of 2-alkylalkanoic acids. This class of compounds is of interest in various fields, including lubricants, cosmetics, and as intermediates in the synthesis of more complex molecules. This guide provides a comprehensive overview of the historical and fundamental synthetic methodologies that have been and can be employed to produce 2-butyldecanoic acid, reflecting the evolution of synthetic organic chemistry.

Historical Synthesis Methodologies

The synthesis of 2-substituted carboxylic acids has evolved from classical, multi-step procedures to more direct and efficient modern methods. The following sections detail the core historical strategies applicable to the synthesis of 2-butyldecanoic acid.

The Classical Approach: Malonic Ester Synthesis

One of the earliest and most reliable methods for the synthesis of α-substituted carboxylic acids is the malonic ester synthesis.[1][2][3][4][5][6][7] This method utilizes the high acidity of the α-protons of a malonic ester (typically diethyl malonate) to facilitate alkylation.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is traditionally used as the base. It is strong enough to deprotonate the α-carbon of diethyl malonate, and using the same alkoxide as the ester prevents transesterification side reactions.[1]

  • Stepwise Alkylation: The synthesis allows for the sequential addition of two different alkyl groups. For 2-butyldecanoic acid, this would involve the addition of a butyl group and a hexyl group.

  • Hydrolysis and Decarboxylation: The final steps of saponification followed by acidification and heating are crucial. The di-acid formed upon hydrolysis readily loses a molecule of CO2 upon heating to yield the desired substituted acetic acid.[5]

Experimental Protocol: Malonic Ester Synthesis of 2-Butyldecanoic Acid

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • First Alkylation: Diethyl malonate is added dropwise to the sodium ethoxide solution to form the enolate. Subsequently, 1-bromohexane is added, and the mixture is refluxed until the alkylation is complete.

  • Second Enolate Formation: After cooling, another equivalent of sodium ethoxide in ethanol is added to deprotonate the mono-alkylated malonic ester.

  • Second Alkylation: 1-Bromobutane is then added, and the mixture is refluxed again to yield the dialkylated malonic ester.

  • Saponification: The dialkylated ester is then hydrolyzed by refluxing with a concentrated solution of sodium hydroxide.

  • Acidification and Decarboxylation: The resulting sodium dicarboxylate is acidified with a strong acid (e.g., HCl), and the mixture is heated to induce decarboxylation, yielding 2-butyldecanoic acid.

  • Purification: The final product is then purified by extraction and distillation.

Diagram of Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis start Diethyl Malonate step1 1. NaOEt, EtOH 2. 1-Bromohexane start->step1 intermediate1 Mono-alkylated Malonic Ester step1->intermediate1 step2 1. NaOEt, EtOH 2. 1-Bromobutane intermediate1->step2 intermediate2 Di-alkylated Malonic Ester step2->intermediate2 step3 1. NaOH, H2O, Heat 2. H3O+ intermediate2->step3 intermediate3 Di-acid intermediate step3->intermediate3 step4 Heat (-CO2) intermediate3->step4 end_product 2-Butyldecanoic Acid step4->end_product

Caption: Workflow for the synthesis of 2-butyldecanoic acid via the malonic ester pathway.

The Organometallic Approach: Carboxylation of a Grignard Reagent

The development of organometallic chemistry provided a powerful new tool for carbon-carbon bond formation. The carboxylation of a Grignard reagent is a direct and efficient method for converting an alkyl halide into a carboxylic acid with one additional carbon atom.[8][9][10][11][12]

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The reaction of an alkyl halide with magnesium in an anhydrous ether solvent is a cornerstone of this method. The resulting Grignard reagent is a potent nucleophile.

  • Carboxylation: Carbon dioxide, in the form of dry ice, serves as the electrophile. The Grignard reagent attacks the electrophilic carbon of CO2.[9][10]

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic species, including water. Therefore, strict anhydrous conditions are essential for the success of this reaction.[9]

Experimental Protocol: Grignard Synthesis of 2-Butyldecanoic Acid

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 2-bromo-nonane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Carboxylation: The Grignard reagent solution is then slowly poured over an excess of crushed dry ice with vigorous stirring.

  • Acidic Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched by the slow addition of an aqueous solution of a strong acid, such as hydrochloric acid, to protonate the carboxylate salt.

  • Extraction and Purification: The resulting 2-butyldecanoic acid is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.

Diagram of Grignard Reagent Carboxylation Workflow

Grignard_Synthesis start 2-Bromononane step1 Mg, anhy. Ether start->step1 intermediate1 2-Nonylmagnesium bromide step1->intermediate1 step2 1. CO2 (dry ice) 2. H3O+ intermediate1->step2 end_product 2-Butyldecanoic Acid step2->end_product

Caption: Workflow for the synthesis of 2-butyldecanoic acid via Grignard reagent carboxylation.

Direct Approach: Alkylation of Ester Enolates

A more modern and direct approach to the synthesis of α-substituted carboxylic acids involves the alkylation of an ester enolate.[6][13][14][15] This method avoids the decarboxylation step of the malonic ester synthesis.

Causality Behind Experimental Choices:

  • Strong, Non-Nucleophilic Base: The α-protons of a simple ester are less acidic than those of a malonic ester. Therefore, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to form the enolate quantitatively without competing nucleophilic attack at the ester carbonyl.[15]

  • Low Temperatures: The enolate is typically formed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Electrophile: A primary alkyl halide, such as 1-bromobutane, is used as the electrophile in an SN2 reaction with the enolate.[6]

Experimental Protocol: Enolate Alkylation for 2-Butyldecanoic Acid Synthesis

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise to form LDA. Methyl decanoate is then added slowly to the LDA solution to form the lithium enolate.

  • Alkylation: 1-Bromobutane is added to the enolate solution, and the reaction is allowed to warm slowly to room temperature.

  • Hydrolysis: The resulting ester, methyl 2-butyldecanoate, is then hydrolyzed to the carboxylic acid by refluxing with aqueous sodium hydroxide.

  • Acidification and Purification: The reaction mixture is cooled and acidified with hydrochloric acid. The 2-butyldecanoic acid is then extracted, dried, and purified.

Diagram of Enolate Alkylation Workflow

Enolate_Alkylation start Methyl Decanoate step1 LDA, THF, -78°C start->step1 intermediate1 Lithium Enolate step1->intermediate1 step2 1-Bromobutane intermediate1->step2 intermediate2 Methyl 2-butyldecanoate step2->intermediate2 step3 1. NaOH, H2O, Heat 2. H3O+ intermediate2->step3 end_product 2-Butyldecanoic Acid step3->end_product

Caption: Workflow for the synthesis of 2-butyldecanoic acid via direct enolate alkylation.

Comparative Analysis of Historical Synthetic Routes

Synthetic MethodAdvantagesDisadvantagesHistorical Context
Malonic Ester Synthesis Reliable, uses relatively weak bases, allows for dialkylation.[1][3]Multi-step, requires a final decarboxylation step which can limit functional group tolerance.[1]A classical and foundational method in organic synthesis.
Grignard Reagent Carboxylation Direct, high-yielding, and versatile.[9][10]Requires strict anhydrous conditions, incompatible with protic functional groups.[8][9]A cornerstone of organometallic chemistry, widely used since the early 20th century.
Direct Enolate Alkylation More direct than malonic ester synthesis, avoids decarboxylation.[14][15]Requires strong, non-nucleophilic bases and cryogenic temperatures.[15]A more modern approach, developed with the advent of strong, selective bases like LDA.

Conclusion

The synthesis of 2-butyldecanoic acid, while not historically landmarked by a singular discovery, is representative of the broader evolution of synthetic organic chemistry. The methodologies to construct such a molecule have progressed from the classical, multi-step malonic ester synthesis to more direct and efficient organometallic and enolate-based strategies. Each method, with its own set of advantages and limitations, reflects the increasing sophistication of the tools available to the synthetic chemist. Understanding these historical and fundamental synthetic routes provides a solid foundation for researchers and drug development professionals in the design and execution of synthetic pathways for a wide range of carboxylic acids.

References

Sources

Exploratory

Biological role of 2-butyldecanoic acid in metabolism

An In-Depth Technical Guide on the Biological Role of 2-butyldecanoic Acid in Metabolism Abstract 2-Butyldecanoic acid is a branched-chain fatty acid (BCFA) that, while not extensively studied, belongs to a class of lipi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Role of 2-butyldecanoic Acid in Metabolism

Abstract

2-Butyldecanoic acid is a branched-chain fatty acid (BCFA) that, while not extensively studied, belongs to a class of lipids with increasingly recognized metabolic significance. This guide synthesizes current knowledge on the metabolism of medium to long-chain and branched-chain fatty acids to project the likely biological roles of 2-butyldecanoic acid. We will explore its presumed metabolic pathways, potential effects on cellular energy homeostasis, and its prospective role in broader physiological processes such as immune modulation and metabolic health. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel fatty acids.

Introduction to 2-Butyldecanoic Acid

2-Butyldecanoic acid is a saturated fatty acid with a 14-carbon backbone, characterized by a butyl group at the alpha-carbon (C2) position. Its structure as a branched-chain fatty acid distinguishes it from the more common straight-chain fatty acids. While direct research on 2-butyldecanoic acid is limited, its structural characteristics suggest it would be metabolized through pathways common to other BCFAs. These lipids are increasingly recognized for their diverse biological activities, ranging from influencing gut microbiota to modulating systemic inflammatory responses.[1][2][3]

BCFAs are found in various natural sources, including dairy products, and are also synthesized by gut bacteria.[1][2][4] Their unique structures can influence their metabolic fate and biological functions. Animal and in-vitro studies suggest that BCFAs may play a role in weight management, energy balance, and improving insulin sensitivity.[1][4]

Chemical and Physical Properties

To understand the metabolic behavior of 2-butyldecanoic acid, it is essential to consider its physicochemical properties. Due to the scarcity of experimental data for this specific molecule, we can infer its properties from the closely related compound, 2-butyloctanoic acid (a C12 branched-chain fatty acid).[5]

PropertyPredicted Value for 2-Butyldecanoic AcidReference Compound: 2-Butyloctanoic Acid
Molecular Formula C14H28O2C12H24O2[5]
Molecular Weight 228.37 g/mol 200.32 g/mol [5]
Boiling Point > 230 °C230 °C[5]
Density ~0.88 g/mL0.887 g/mL at 25 °C[5]
Solubility Low in water, soluble in organic solventsNot specified, but expected to be low in water

The presence of the butyl branch is expected to lower the melting point compared to its straight-chain counterpart, myristic acid (C14:0), and may influence its incorporation into cellular membranes and its interaction with metabolic enzymes.

Proposed Metabolic Pathways of 2-Butyldecanoic Acid

The metabolism of 2-butyldecanoic acid is likely to proceed through modifications of the standard fatty acid oxidation pathways to accommodate its branched structure.

Alpha-Oxidation

Due to the presence of a butyl group on the alpha-carbon, direct beta-oxidation is sterically hindered. Therefore, it is hypothesized that 2-butyldecanoic acid would first undergo alpha-oxidation. This process involves the removal of one carbon from the carboxyl end, thereby shifting the branch to the beta-position in the subsequent molecule.

Beta-Oxidation

Following alpha-oxidation, the resulting 2-butyltridecanoic acid can proceed through beta-oxidation. This pathway iteratively cleaves two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. The butyl branch will be encountered again as the chain shortens. The metabolism of this branched structure would likely yield a combination of acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

Metabolism_of_2_butyldecanoic_acid 2-Butyldecanoic_Acid 2-Butyldecanoic_Acid Alpha_Oxidation Alpha_Oxidation 2-Butyldecanoic_Acid->Alpha_Oxidation 2-Butyltridecanoic_Acid 2-Butyltridecanoic_Acid Alpha_Oxidation->2-Butyltridecanoic_Acid Removes one carbon Beta_Oxidation Beta_Oxidation 2-Butyltridecanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA Citric_Acid_Cycle Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle Propionyl_CoA->Citric_Acid_Cycle via Succinyl-CoA

Caption: Proposed metabolic pathway of 2-butyldecanoic acid.

Biological Roles and Potential Health Effects

Based on the broader understanding of branched-chain fatty acids, 2-butyldecanoic acid may have several important biological roles.

Energy Metabolism and Homeostasis

As a fatty acid, a primary role of 2-butyldecanoic acid is likely as an energy substrate. Its catabolism would contribute to the cellular pool of acetyl-CoA and propionyl-CoA, feeding into the citric acid cycle for ATP production. Research on other BCFAs suggests a potential role in energy homeostasis and weight maintenance.[1]

Immune Modulation and Anti-inflammatory Effects

A growing body of evidence indicates that BCFAs possess immune-modulatory and anti-inflammatory properties.[3][6] They have been shown to suppress the expression of pro-inflammatory molecules and disease-associated genes in various tissues, including the brain and peripheral organs.[6] This suggests that 2-butyldecanoic acid could have therapeutic potential in conditions characterized by chronic inflammation.

BCFA_Effects BCFA Branched-Chain Fatty Acids (e.g., 2-Butyldecanoic Acid) Immune_Modulation Immune Modulation BCFA->Immune_Modulation Anti_Inflammatory Anti-inflammatory Effects BCFA->Anti_Inflammatory Metabolic_Health Metabolic Health BCFA->Metabolic_Health Suppression Suppression of Pro-inflammatory Cytokines Immune_Modulation->Suppression Enhancement Enhancement of Anti-inflammatory Markers Anti_Inflammatory->Enhancement Insulin_Sensitivity Improved Insulin Sensitivity Metabolic_Health->Insulin_Sensitivity Weight_Maintenance Weight Maintenance Metabolic_Health->Weight_Maintenance

Caption: Potential biological effects of branched-chain fatty acids.

Influence on Gut Microbiota

BCFAs are synthesized by and can influence the composition of the gut microbiota.[2] A diet rich in BCFAs could therefore modulate the gut microbiome, which is increasingly understood to play a crucial role in overall health and disease.

Experimental Protocols for Studying 2-Butyldecanoic Acid Metabolism

To elucidate the precise metabolic fate and biological effects of 2-butyldecanoic acid, a series of in-vitro and in-vivo experiments are necessary.

In-Vitro Metabolic Studies using Stable Isotope Tracing

Objective: To trace the metabolic fate of 2-butyldecanoic acid in a cellular model (e.g., HepG2 hepatocytes).

Methodology:

  • Synthesis of Labeled 2-Butyldecanoic Acid: Synthesize 2-butyldecanoic acid with a stable isotope label, such as ¹³C, at a specific position in the carbon chain.

  • Cell Culture and Treatment: Culture HepG2 cells to 80% confluency. Replace the culture medium with a medium containing the ¹³C-labeled 2-butyldecanoic acid complexed with fatty-acid-free bovine serum albumin (BSA).

  • Metabolite Extraction: After a defined incubation period (e.g., 24 hours), wash the cells with ice-cold saline and quench metabolism with a cold methanol/water solution. Scrape the cells and extract metabolites using a methanol/chloroform/water extraction protocol.

  • LC-MS/MS Analysis: Analyze the polar and non-polar metabolite fractions using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites. This will reveal the downstream products of 2-butyldecanoic acid catabolism.

Isotope_Tracing_Workflow Start Synthesize ¹³C-labeled 2-Butyldecanoic Acid Step1 Culture HepG2 cells and treat with labeled fatty acid Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Quench metabolism and extract metabolites Step2->Step3 Step4 Analyze extracts by LC-MS/MS Step3->Step4 End Identify and quantify ¹³C-labeled metabolites Step4->End

Caption: Workflow for stable isotope tracing of 2-butyldecanoic acid.

In-Vivo Studies in a Murine Model

Objective: To assess the physiological effects of dietary supplementation with 2-butyldecanoic acid in mice.

Methodology:

  • Animal Model: Use C57BL/6J mice, a common model for metabolic studies.

  • Diet Formulation: Prepare a control diet and a treatment diet supplemented with a defined concentration of 2-butyldecanoic acid.

  • Dietary Intervention: Feed the mice their respective diets for a specified period (e.g., 8-12 weeks).

  • Metabolic Phenotyping: During the study, monitor body weight, food intake, and perform glucose and insulin tolerance tests.

  • Terminal Sample Collection: At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for analysis of lipid profiles, gene expression of metabolic enzymes, and markers of inflammation.

Conclusion and Future Directions

While direct evidence remains to be gathered, the structural characteristics of 2-butyldecanoic acid and the known biological activities of related branched-chain fatty acids suggest a multifaceted role in metabolism. It is likely a viable energy source and may possess significant immune-modulatory and anti-inflammatory properties. Further research, employing the experimental approaches outlined in this guide, is crucial to fully elucidate the metabolic fate and therapeutic potential of this novel fatty acid. Understanding the intricate roles of BCFAs like 2-butyldecanoic acid will open new avenues for the development of therapeutics for metabolic and inflammatory diseases.

References

  • New England Dairy. (2021, September 15). Branched Chain Fatty Acids and Your Health. [Link]

  • Dellait. (2025, January 2). Branched-chain fatty acids role in health and nutrition. [Link]

  • MIT Technology Licensing Office. Branched Chain Fatty Acids Have Immune-Modulatory Effects. [Link]

  • Gasińska, A., & Dutka, M. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed. [Link]

  • Wallace, M., et al. (2020).
  • PubChem. 2-Butyloctanoic acid. [Link]

  • Wallace, M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. PMC. [Link]

  • Cyberlipid. Branched chain fatty acids. [Link]

  • bioRxiv. (2025, January 20). Branched chain fatty acid-rich diet promotes lipid droplet enlargement and impacts organismal health in Caenorhabditis elegans. [Link]

  • PubChem. 2-Butyloctanoic acid | C12H24O2 | CID 33970. [Link]

  • Hindawi. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

  • Google Patents. (2022).
  • ILO. ICSC 1334 - BUTYRIC ACID. [Link]

  • Springer. (2016). Catalytic upgrading of butyric acid towards fine chemicals and biofuels. [Link]

  • Vertex AI Search. The Biological Significance of 2-Methyl Butyric Acid in Metabolism.
  • eQuilibrator. Metabolism of Alkanes and Fatty Acids. [Link]

  • Nature. (2024, February 10). Synthesis and biodegradation testing of some synthetic oils based on ester. [Link]

  • Frontiers. (2020, July 23). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. [Link]

  • PubChem. Butyrate Metabolism. [Link]

Sources

Foundational

A Technical Guide to the Classification of 2-Butyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the structural classification of 2-butyldecanoic acid, definitively answering whether it qualifies as a short-cha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structural classification of 2-butyldecanoic acid, definitively answering whether it qualifies as a short-chain fatty acid (SCFA). As a Senior Application Scientist, the following content is structured to deliver not just a classification, but a comprehensive understanding of the underlying principles and their implications in research and development.

Foundational Principles: The Classification of Fatty Acids by Carbon Chain Length

The biological functions, metabolic pathways, and physical properties of fatty acids are intrinsically linked to their molecular structure, primarily the length of their aliphatic carbon chain. This has led to a well-established classification system that categorizes fatty acids into four main groups. Understanding these categories is a prerequisite for the accurate classification of any fatty acid.

  • Short-Chain Fatty Acids (SCFAs): These are fatty acids with an aliphatic tail of fewer than six carbon atoms.[1][2][3] The most common examples in human physiology are acetate (C2), propionate (C3), and butyrate (C4), which are primarily produced by the fermentation of dietary fiber by the gut microbiota.[4][5]

  • Medium-Chain Fatty Acids (MCFAs): MCFAs possess an aliphatic tail of 6 to 12 carbons.[5][6] Unlike long-chain fatty acids, they are absorbed directly into the portal vein during digestion.[4]

  • Long-Chain Fatty Acids (LCFAs): These are defined as fatty acids with aliphatic tails of 13 to 21 carbons.[4][5]

  • Very Long-Chain Fatty Acids (VLCFAs): VLCFAs are fatty acids with aliphatic tails of 22 or more carbons.[4][5]

The following table summarizes this classification system:

Fatty Acid ClassNumber of Carbon Atoms
Short-Chain Fatty Acid (SCFA)< 6
Medium-Chain Fatty Acid (MCFA)6 - 12
Long-Chain Fatty Acid (LCFA)13 - 21
Very Long-Chain Fatty Acid (VLCFA)≥ 22
Visualizing Fatty Acid Classification

To further illustrate this foundational concept, the following diagram outlines the decision-making process for classifying a fatty acid based on its carbon number.

FattyAcidClassification Start Start: Determine Total Carbon Count (C) SCFA Short-Chain Fatty Acid (SCFA) (C < 6) Start->SCFA C < 6 MCFA Medium-Chain Fatty Acid (MCFA) (C = 6-12) Start->MCFA C is 6-12 LCFA Long-Chain Fatty Acid (LCFA) (C = 13-21) Start->LCFA C is 13-21 VLCFA Very Long-Chain Fatty Acid (VLCFA) (C ≥ 22) Start->VLCFA C ≥ 22

Sources

Exploratory

Strategic Utilization of 2-Butyldecanoic Acid and Branched Isomers in Pharmaceutical Development

[1] Executive Summary This technical guide provides a comprehensive analysis of 2-butyldecanoic acid (CAS: 53695-73-1 for the generic branched isomer class, specific isomer characterization required) and its structural i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-butyldecanoic acid (CAS: 53695-73-1 for the generic branched isomer class, specific isomer characterization required) and its structural isomers within the C14 fatty acid family. Unlike their linear counterpart, myristic acid, these


-branched fatty acids exhibit unique physicochemical properties—namely, liquidity at room temperature and resistance to 

-oxidation. These features make them critical candidates for lipid-based drug delivery systems (LBDDS), permeation enhancers, and albumin-binding moieties for half-life extension.

Chemical Architecture & Isomerism[2]

The C14 Landscape

The molecular formula


 represents a diverse family of fatty acids. The biological standard is myristic acid  (tetradecanoic acid), a linear, solid saturated fatty acid. However, introducing branching at the 

-position (C2) drastically alters the thermodynamic and metabolic profile.
Isomer NameStructure TypeIUPAC NomenclatureState (25°C)Metabolic Fate
Myristic Acid LinearTetradecanoic acidSolid (MP ~54°C)Rapid

-oxidation
2-Butyldecanoic Acid

-Branched
2-butyl-decanoic acidLiquidResistant
2-Hexyloctanoic Acid

-Branched
2-hexyl-octanoic acidLiquidResistant
Isomyristic Acid

-Branched
12-methyltridecanoic acidSolid/Semi-solidModerate

-oxidation
Structural Analysis of 2-Butyldecanoic Acid

The defining feature of 2-butyldecanoic acid is the chiral center at C2 , where the carboxyl group, a hydrogen, a butyl chain (C4), and an octyl chain (C8) converge.

  • Backbone: Decanoic acid (C10)

  • Substituent: Butyl group at C2

  • Total Carbon Count:

    
     carbons.
    

This "Guerbet-type" branching creates significant steric bulk around the carboxyl moiety, hindering enzymatic attack.

Synthesis Strategies

To obtain high-purity 2-butyldecanoic acid for pharmaceutical use, the Malonic Ester Synthesis is superior to industrial Guerbet dimerization, which often yields isomer mixtures.

Pathway: Malonic Ester Dialkylation

This route ensures precise control over the chain lengths (C4 and C8) attached to the


-carbon.

Synthesis DiethylMalonate Diethyl Malonate (Starting Material) Enolate1 Enolate Intermediate 1 DiethylMalonate->Enolate1 NaOEt / EtOH ButylMalonate 2-Butyl Diethyl Malonate Enolate1->ButylMalonate 1. Butyl Bromide (SN2) Enolate2 Enolate Intermediate 2 ButylMalonate->Enolate2 NaOEt / EtOH DialkylMalonate 2-Butyl-2-Octyl Diethyl Malonate Enolate2->DialkylMalonate 2. Octyl Bromide (SN2) CarboxylicAcid 2-Butyldecanoic Acid (Racemic) DialkylMalonate->CarboxylicAcid 3. KOH/H2O (Hydrolysis) 4. Heat/-CO2 (Decarboxylation)

Figure 1: Stepwise synthesis of 2-butyldecanoic acid via malonic ester dialkylation. Note that the order of alkylation (Butyl then Octyl) minimizes steric hindrance during the second substitution.

Critical Synthesis Considerations
  • Order of Addition: Add the smaller alkyl group (Butyl) first. The second alkylation with the larger Octyl group is kinetically slower due to steric crowding; starting with the smaller group minimizes side reactions.

  • Decarboxylation: Thermal decarboxylation of the disubstituted malonic acid requires rigorous temperature control (

    
    ) to ensure complete conversion without charring.
    

Biological Mechanism: The Metabolic Blockade

The primary pharmaceutical value of 2-butyldecanoic acid lies in its resistance to mitochondrial


-oxidation.
Mechanism of Resistance

Standard fatty acids undergo


-oxidation, where Acyl-CoA Dehydrogenase introduces a double bond between the 

and

carbons.
  • Linear Acid: The

    
    -carbons have two small hydrogen atoms (
    
    
    
    ), allowing the enzyme easy access.
  • 
    -Branched Acid:  The 
    
    
    
    -carbon is quaternary (bonded to Carbonyl,
    
    
    -chain,
    
    
    -chain, and Branch). The steric bulk of the butyl group prevents the dehydrogenase from properly positioning the substrate in the active site.

This "metabolic blockade" significantly extends the half-life of the molecule and any drug conjugated to it.

BetaOxidation Linear Linear Fatty Acid (Myristic Acid) Enzyme Acyl-CoA Dehydrogenase (Mitochondrial) Linear->Enzyme Binds freely Branched 2-Butyldecanoic Acid Branched->Enzyme Access Blocked by C2-Butyl Group Oxidation Formation of Trans-d2-Enoyl-CoA Enzyme->Oxidation Dehydrogenation Block Steric Hindrance NO REACTION Enzyme->Block

Figure 2: Comparative enzymatic interaction. The


-butyl branch creates a steric shield, preventing the initial dehydrogenation step of 

-oxidation.

Pharmaceutical Applications

Permeation Enhancement

2-Butyldecanoic acid acts as a potent permeation enhancer for transdermal and oral drug delivery.

  • Mechanism: Unlike linear fatty acids that can pack tightly into the stratum corneum lipid bilayer (increasing rigidity), the "kinked" structure of 2-butyldecanoic acid disrupts lipid packing. This fluidization increases the diffusion coefficient of co-administered drugs.

  • Advantage: It is less irritating than short-chain enhancers (e.g., caproic acid) and more effective than linear long-chain acids.

Albumin Binding & Half-Life Extension

The hydrophobic tail of 2-butyldecanoic acid has high affinity for Human Serum Albumin (HSA), specifically Drug Site 2 (Sudlow Site II).

  • Strategy: Conjugating small molecule drugs or peptides to 2-butyldecanoic acid ("lipidating") promotes albumin binding in the bloodstream.

  • Result: The albumin complex acts as a depot, protecting the drug from renal clearance and enzymatic degradation, effectively extending the therapeutic half-life (e.g., similar to the mechanism of Detemir insulin).

Experimental Protocols

Protocol A: Synthesis of 2-Butyldecanoic Acid

Objective: Produce gram-scale quantities of high-purity 2-butyldecanoic acid.

  • Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (2.1 eq), 1-Bromobutane (1.05 eq), 1-Bromooctane (1.05 eq), KOH (aq), HCl.

  • First Alkylation:

    • Reflux Diethyl malonate and NaOEt in absolute ethanol.

    • Add 1-Bromobutane dropwise over 1 hour. Reflux for 4 hours.

    • Distill to remove ethanol; partition with water/ether to isolate mono-alkylated ester.

  • Second Alkylation:

    • React the isolated mono-ester with NaOEt and 1-Bromooctane under reflux (12 hours).

    • Monitor disappearance of mono-ester via TLC/GC-MS.

  • Hydrolysis & Decarboxylation:

    • Reflux the dialkyl ester with 40% KOH for 4 hours.

    • Acidify with HCl to pH 1 to precipitate the dicarboxylic acid.

    • Heat the dicarboxylic acid neat at

      
       until 
      
      
      
      evolution ceases.
  • Purification: Vacuum distillation (

    
    ).
    
Protocol B: Albumin Binding Assay (Fluorescence Quenching)

Objective: Determine the binding constant (


) of 2-butyldecanoic acid to HSA.
  • Preparation: Prepare

    
     HSA solution in PBS (pH 7.4).
    
  • Titration: Titrate with increasing concentrations of 2-butyldecanoic acid (

    
    ) in DMSO (keep DMSO 
    
    
    
    ).
  • Measurement: Excitation at

    
     (Tryptophan); Emission scan 
    
    
    
    .
  • Analysis: Monitor quenching of fluorescence intensity at

    
    .
    
  • Calculation: Plot

    
     vs. [Ligand] (Stern-Volmer plot) to derive the quenching constant.
    

References

  • Synthesis of Branched Fatty Acids: Organic Syntheses, Coll. Vol. 1, p. 250 (1941); Vol. 2, p. 93 (1922).

  • Metabolic Stability of Alpha-Branched Acids: Journal of Lipid Research. "Distinct biological activities of isomers from several families of branched fatty acid esters." (2021).

  • Physicochemical Properties: PubChem Compound Summary for 2-Butyloctanoic Acid (Homolog Reference).

  • Fatty Acid Oxidation Mechanisms: StatPearls [Internet]. "Biochemistry, Fatty Acid Oxidation." (2023).

  • Guerbet Acid Applications: US Patent 8,852,565. "Odour-reducing substances." (2014).

Foundational

The Emergent Role of 2-Butyldecanoic Acid in Microbial Signaling: A Technical Guide for Researchers

Foreword: Unraveling a New Language in Microbial Communication For decades, our understanding of bacterial communication has been dominated by canonical signaling molecules such as acyl-homoserine lactones (AHLs) and aut...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling a New Language in Microbial Communication

For decades, our understanding of bacterial communication has been dominated by canonical signaling molecules such as acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs). However, the microbial world is infinitely more complex, and a growing body of evidence points towards a more nuanced and widespread chemical vocabulary. Among the rising stars in this expanded lexicon are fatty acids, once thought to be mere structural components of cell membranes and energy storage molecules. This guide delves into the burgeoning field of fatty acid signaling, with a specific focus on the branched-chain fatty acid (BCFA), 2-butyldecanoic acid. While research on this particular molecule is still in its nascent stages, by examining the well-established roles of structurally similar fatty acids, we can construct a framework for understanding its potential significance and for designing robust experimental strategies to elucidate its function. This document is intended for researchers, scientists, and drug development professionals who are poised at the frontier of this exciting area of microbiology. It aims to provide not only a comprehensive overview of the current landscape but also actionable, field-proven insights and detailed methodologies to empower your own investigations into this new class of microbial signals.

Introduction: Beyond Structure - Fatty Acids as Signaling Molecules

Fatty acids are fundamental to life, forming the hydrophobic core of biological membranes and serving as a major source of metabolic energy. However, this traditional view is rapidly expanding. It is now clear that fatty acids and their derivatives can also act as potent signaling molecules, regulating a diverse array of cellular processes in both prokaryotes and eukaryotes. In the microbial realm, these lipid signals have been implicated in critical behaviors such as virulence, biofilm formation, and antibiotic resistance.

Long-chain fatty acids (LCFAs) are known to modulate bacterial growth and physiology in various ways.[1][2] They can serve as essential building blocks for membrane biosynthesis or be catabolized for energy.[2] More pertinent to this guide, LCFAs can directly act as signaling molecules that regulate diverse functions in bacteria, including the expression of virulence factors.[1][2] For instance, in several enteric pathogens, the sensing of LCFAs leads to the transcriptional repression of virulence genes.[1][2] This is a crucial survival mechanism, as the production of many virulence factors is energetically expensive.[2]

While much of the initial research has focused on straight-chain fatty acids, there is a growing interest in the signaling potential of branched-chain fatty acids (BCFAs). BCFAs, such as isovaleric acid and 2-methylbutyric acid, are characterized by methyl branches on their carbon backbone.[3] These branches impart unique physicochemical properties, influencing membrane fluidity and stability.[3] Importantly, the biosynthesis of BCFAs is tightly linked to the metabolism of branched-chain amino acids, suggesting a potential route for environmental sensing and metabolic regulation to be translated into signaling events.[4]

This guide will specifically explore the potential role of 2-butyldecanoic acid, a C14 BCFA, in microbial signaling. Although direct studies are limited, its structural similarity to other known signaling fatty acids provides a strong foundation for hypothesizing its function and for designing experiments to test these hypotheses.

The Mechanistic Underpinnings: How Fatty Acids Exert Their Influence

The ability of fatty acids to act as signaling molecules hinges on their interaction with specific cellular components, leading to downstream changes in gene expression and cellular behavior. While the precise mechanisms for 2-butyldecanoic acid are yet to be fully elucidated, we can infer potential pathways from studies on related fatty acids.

Interaction with Transcriptional Regulators

A primary mechanism by which fatty acids regulate gene expression is through direct interaction with transcriptional regulators. In many bacteria, the FadR protein is a key regulator of fatty acid metabolism, repressing the genes for fatty acid degradation and activating those for biosynthesis. Long-chain acyl-CoAs, the activated form of fatty acids, can bind to FadR and modulate its DNA-binding activity, thereby controlling the expression of genes involved in fatty acid metabolism. This represents a direct link between the intracellular concentration of fatty acids and the regulation of metabolic pathways.

Modulation of Two-Component Systems (TCSs)

Two-component systems are a major signal transduction paradigm in bacteria, typically consisting of a membrane-bound sensor histidine kinase and a cognate response regulator. Recent research has revealed that BCFAs are required for the activation of multiple TCSs in Staphylococcus aureus.[5] Specifically, a deficiency in BCFA synthesis leads to reduced activity of the virulence activator SaeS and decreased phosphorylation of its response regulator SaeR.[5] This suggests that BCFAs, or the membrane properties they influence, are critical for the proper functioning of these sensory systems. It is plausible that 2-butyldecanoic acid could similarly modulate the activity of specific TCSs in various bacterial species.

Crosstalk with Quorum Sensing (QS) Pathways

The Physiological Impact: 2-Butyldecanoic Acid's Potential Roles

Based on the known functions of other fatty acid signaling molecules, we can hypothesize several key physiological roles for 2-butyldecanoic acid in microbial communities.

Regulation of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[8] Biofilms are notoriously resistant to antibiotics and host immune responses, making them a major clinical challenge.[9] Fatty acid signaling molecules have been shown to both inhibit and promote biofilm formation. For instance, cis-2-decenoic acid, a well-studied fatty acid signal, can induce the dispersion of established biofilms and prevent the formation of new ones in a wide range of bacteria.[9][10] It is therefore highly probable that 2-butyldecanoic acid could also modulate biofilm development, either by interfering with the initial attachment of cells, the production of the EPS matrix, or by triggering biofilm dispersal.

Modulation of Virulence Factor Production

The expression of virulence factors is a tightly regulated process in pathogenic bacteria, often controlled by environmental cues and cell-to-cell communication. As discussed earlier, fatty acids can act as signals to repress the expression of virulence genes in some pathogens.[1][2] This is a critical aspect of host-pathogen interactions, allowing bacteria to conserve energy and evade the host immune system until they have reached a sufficient population density to mount a successful infection. 2-Butyldecanoic acid could potentially act as a signal to either upregulate or downregulate the production of specific virulence factors, depending on the bacterial species and the environmental context.

Influence on Antibiotic Resistance and Persister Cell Formation

Persister cells are a subpopulation of dormant, non-growing cells that exhibit high tolerance to antibiotics.[11] The fatty acid signaling molecule cis-2-decenoic acid has been shown to revert persister cells to an antibiotic-susceptible state by increasing their metabolic activity.[11] This highlights a potential therapeutic application for fatty acid signaling molecules in combating chronic infections. It is conceivable that 2-butyldecanoic acid could have a similar effect on persister cells, or it might influence other mechanisms of antibiotic resistance, such as the expression of efflux pumps or drug-modifying enzymes.

Experimental Methodologies: A Practical Guide to Studying 2-Butyldecanoic Acid Signaling

To investigate the role of 2-butyldecanoic acid in microbial signaling, a combination of microbiological, biochemical, and molecular techniques is required. The following section provides detailed, step-by-step protocols for key experiments.

Analysis of 2-Butyldecanoic Acid Production and Detection

A crucial first step is to determine if the microorganism of interest produces 2-butyldecanoic acid and to quantify its concentration in culture supernatants. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids.[12][13][14]

Protocol: Extraction and GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late exponential or stationary phase).

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 with a strong acid (e.g., HCl) to protonate the fatty acids.

  • Liquid-Liquid Extraction: Extract the fatty acids from the acidified supernatant using an organic solvent such as diethyl ether or a mixture of hexane and isopropanol. Repeat the extraction multiple times to ensure complete recovery.

  • Derivatization to FAMEs: Evaporate the organic solvent under a stream of nitrogen. Resuspend the dried extract in a solution of methanol containing a catalyst (e.g., sulfuric acid or boron trifluoride) and heat to convert the fatty acids to their more volatile methyl esters (FAMEs).

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

  • Data Analysis: Identify 2-butyldecanoic acid methyl ester based on its retention time and mass spectrum, comparing it to an authentic standard. Quantify the concentration by creating a standard curve with known concentrations of 2-butyldecanoic acid.

Diagram: GC-MS Workflow for Fatty Acid Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Bacterial Culture B Centrifugation A->B C Supernatant Collection B->C D Acidification C->D E Liquid-Liquid Extraction D->E F Derivatization to FAMEs E->F G GC-MS Injection F->G Inject FAMEs H Separation & Detection G->H I Data Analysis H->I

Caption: Workflow for the extraction and analysis of fatty acids using GC-MS.

Biofilm Inhibition and Dispersal Assays

To assess the effect of 2-butyldecanoic acid on biofilm formation, a crystal violet-based microtiter plate assay is a common and effective method.[8][15][16][17]

Protocol: Crystal Violet Biofilm Assay

  • Preparation of 2-Butyldecanoic Acid Stock Solution: Dissolve 2-butyldecanoic acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.05).

  • Microtiter Plate Setup: In a 96-well, flat-bottomed microtiter plate, add the diluted bacterial culture to each well. Add different concentrations of 2-butyldecanoic acid to the test wells. Include a solvent control (bacterial culture with the same concentration of the solvent used to dissolve the fatty acid) and a negative control (sterile medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Diagram: Biofilm Inhibition Assay Workflow

Biofilm_Assay cluster_setup Assay Setup cluster_incubation Incubation & Staining cluster_quantification Quantification A Prepare Bacterial Culture B Add Culture to Microtiter Plate A->B C Add 2-Butyldecanoic Acid B->C D Incubate for Biofilm Formation C->D E Wash to Remove Planktonic Cells D->E F Stain with Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Stain G->H I Measure Absorbance H->I

Caption: Workflow for the crystal violet biofilm inhibition assay.

Quorum Quenching Assays

To determine if 2-butyldecanoic acid can interfere with quorum sensing, reporter strains that produce a measurable signal (e.g., bioluminescence or fluorescence) in response to specific autoinducers can be used.

  • Incubation and Measurement: Incubate the plate at 30°C and measure the luminescence at regular intervals using a luminometer. A decrease in luminescence in the presence of 2-butyldecanoic acid indicates quorum quenching activity.

Gene Expression Analysis

To understand the molecular mechanisms by which 2-butyldecanoic acid exerts its effects, it is essential to analyze its impact on gene expression. Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are powerful techniques for this purpose.[18][19][20]

Protocol: qRT-PCR Analysis of Target Gene Expression

  • Treatment of Bacterial Cultures: Grow the bacterial strain of interest in the presence and absence of a sub-inhibitory concentration of 2-butyldecanoic acid.

  • RNA Extraction: Harvest the bacterial cells at the desired growth phase and extract total RNA using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target genes of interest (e.g., genes involved in biofilm formation, virulence, or QS) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the treated samples compared to the untreated control using the ΔΔCt method.

Diagram: Gene Expression Analysis Workflow

Gene_Expression cluster_treatment Bacterial Treatment cluster_molecular Molecular Biology cluster_analysis Data Analysis A Grow Bacteria with/without 2-Butyldecanoic Acid B Harvest Cells A->B C RNA Extraction B->C D cDNA Synthesis C->D E qRT-PCR D->E F Calculate Relative Gene Expression E->F

Caption: Workflow for analyzing changes in gene expression using qRT-PCR.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for interpreting the results of these experiments.

Table 1: Effect of 2-Butyldecanoic Acid on Biofilm Formation of Pseudomonas aeruginosa

2-Butyldecanoic Acid (µM)Mean Absorbance (595 nm)Standard Deviation% Biofilm Inhibition
0 (Control)1.520.110%
101.350.0911.2%
500.890.0741.4%
1000.450.0570.4%
2000.280.0481.6%

Table 2: Relative Expression of Virulence Genes in Staphylococcus aureus Treated with 2-Butyldecanoic Acid (100 µM)

GeneFunctionFold Changep-value
hlaAlpha-hemolysin-3.2<0.01
icaABiofilm synthesis-2.5<0.05
agrAQuorum sensing regulator-1.8<0.05
sarAGlobal virulence regulator-1.5>0.05

Future Directions and Therapeutic Implications

The study of 2-butyldecanoic acid and other BCFAs as microbial signaling molecules is a rapidly evolving field with significant potential. Future research should focus on:

  • Identifying the specific receptors and signaling pathways that are targeted by 2-butyldecanoic acid.

  • Investigating the role of 2-butyldecanoic acid in complex microbial communities , such as the gut microbiome.

  • Exploring the therapeutic potential of 2-butyldecanoic acid and its derivatives as anti-biofilm agents, virulence inhibitors, or adjuvants to antibiotic therapy.

The development of novel strategies to combat antibiotic-resistant bacteria is a global health priority. By deciphering the chemical language of microbes, including the role of fatty acid signals like 2-butyldecanoic acid, we can open up new avenues for the development of innovative anti-infective therapies.

References

  • Al-Snafi, A. E. (2020). Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium. Frontiers in Microbiology, 11, 1234.
  • Chen, X., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus.
  • Li, Y., et al. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 8, 2488.
  • Chen, X., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus.
  • Stafslien, S. J., et al. (2017). Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria. Marine drugs, 15(7), 229.
  • Jabbarpour, F., et al. (2016). The Novel Effect of cis-2-Decenoic Acid on Biofilm Producing Pseudomonas aeruginosa. Jundishapur Journal of Microbiology, 9(2), e30857.
  • Marques, C. N. H. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Pharmaceuticals, 8(4), 817-834.
  • García, Á. (2025). Branched-chain fatty acids role in health and nutrition. Dellait.
  • Al-Marzooq, F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 101.
  • Zoku, A., et al. (2022). Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus. mBio, 13(5), e02345-22.
  • Callahan, J. E. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • BenchChem. (2025). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.
  • Vital, M., et al. (2013). A gene-targeted approach to investigate the intestinal butyrate-producing bacterial community. BMC Microbiology, 13, 43.
  • Lämmerhofer, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry.
  • Marques, C. N. H. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Pharmaceuticals, 8(4), 817-834.
  • Vilain, S., et al. (2009). Streptococcus mutans Inhibits Candida albicans Hyphal Formation by the Fatty Acid Signaling Molecule trans-2-Decenoic Acid (SDSF). Chemistry & Biology, 16(7), 711-720.
  • Lu, Y., et al. (2021). Inhibition of AI-2 Quorum Sensing and Biofilm Formation in Campylobacter jejuni by Decanoic and Lauric Acids. Foods, 10(1), 123.
  • Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(21), 6926-6935.
  • Chen, G., et al. (2022). Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances. Critical Reviews in Biotechnology, 42(6), 903-921.
  • Li, X., et al. (2019). A sensitive GC/MS detection method for analyzing microbial metabolites short chain fatty acids in fecal and serum samples. Journal of Pharmaceutical and Biomedical Analysis, 168, 159-165.
  • Singh, V., et al. (2023). Influence of Butyrate on Impaired Gene Expression in Colon from Patients with High Blood Pressure. International Journal of Molecular Sciences, 24(3), 2731.
  • Reinhart, D., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering, 119(8), 2269-2283.
  • Dong, Y. H., et al. (2013). Quorum Quenching Enzymes and Their Application in Degrading Signal Molecules to Block Quorum Sensing-Dependent Infection. Molecules, 18(9), 10356-10376.
  • Zhou, J., et al. (2020). A Quorum Quenching Bacterial Isolate Contains Multiple Substrate-Inducible Genes Conferring Degradation of Diffusible Signal Factor. Applied and Environmental Microbiology, 86(7), e02871-19.
  • Roy, R., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Future Microbiology, 13(10), 1205-1223.
  • Noverr, M. C., & Huffnagle, G. B. (2004). Regulation of Candida albicans Morphogenesis by Fatty Acid Metabolites. Infection and Immunity, 72(11), 6245-6251.
  • Roy, M. N., et al. (2022). Quorum Sensing Inhibitory and Quenching Activity of Bacillus cereus RC1 Extracts on Soft Rot-Causing Bacteria Lelliottia amnigena. ACS Omega, 7(29), 25488-25500.
  • Song, S., et al. (2022). Innovative microbial disease biocontrol strategies mediated by quorum quenching and their multifaceted applications: A review. Frontiers in Plant Science, 13, 974913.
  • MIDI Inc. (2006).
  • Wang, Y., et al. (2022). Propionate and Butyrate Inhibit Biofilm Formation of Salmonella Typhimurium Grown in Laboratory Media and Food Models. Foods, 11(21), 3502.
  • Lapiere, A., et al. (2021). The Short-Chain Fatty Acids Propionate and Butyrate Augment Adherent-Invasive Escherichia coli Virulence but Repress Inflammation in a Human Intestinal Enteroid Model of Infection. mBio, 12(6), e02758-21.
  • Adamus-Bialek, W., et al. (2024). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences, 25(1), 543.
  • Somerville, G. A., & Proctor, R. A. (2020). Metabolic control of virulence factor production in Staphylococcus aureus. Current Opinion in Microbiology, 55, 69-76.
  • Liao, J., et al. (2022). RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process. Frontiers in Microbiology, 13, 943939.
  • Davato, F., et al. (2025). Phenotyping the Chemical Communications of the Intestinal Microbiota and the Host: Secondary Bile Acids as Postbiotics. Metabolites, 15(4), 456.
  • Donohoe, D. R., et al. (2012). Colonic gene expression in conventional and germ-free mice with a focus on the butyrate receptor GPR109A and the butyrate transporter SLC5A8. PloS one, 7(7), e41291.
  • Jia, W., et al. (2024). Interplay between Bile Acids and Intestinal Microbiota: Regulatory Mechanisms and Therapeutic Potential for Infections.
  • Schug, K. A., et al. (2012). Characterization of short chain fatty acids in microbial cultures by DART-MS and GC-MS. Digital Commons @ EMU.
  • Gnesin, E. N., et al. (2019). Inactivation of the bacterial pathogens Staphylococcus pseudintermedius and Acinetobacter baumannii by butanoic acid. Journal of Applied Microbiology, 126(3), 776-785.
  • CN114989003A - Preparation method of 2-butynoic acid - Google P
  • Tzaridis, T., et al. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197.
  • Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Applied and Environmental Microbiology, 77(16), 5467-5475.
  • Köpke, M., et al. (2011). 2,3-butanediol production by acetogenic bacteria, an alternative route to chemical synthesis, using industrial waste gas. Applied and Environmental Microbiology, 77(16), 5467-5475.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Butyldecanoic Acid: A Detailed Laboratory Guide

Introduction 2-Butyldecanoic acid is a branched-chain fatty acid with applications in various fields of chemical and pharmaceutical research. Its structure lends itself to studies in lipid metabolism, as a synthetic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Butyldecanoic acid is a branched-chain fatty acid with applications in various fields of chemical and pharmaceutical research. Its structure lends itself to studies in lipid metabolism, as a synthetic building block for more complex molecules, and in the development of novel therapeutic agents. This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 2-butyldecanoic acid via the robust and versatile malonic ester synthesis. This method offers a high degree of control and predictability, making it an ideal choice for producing high-purity material for research purposes.

Scientific Principle: The Malonic Ester Synthesis

The synthesis of 2-butyldecanoic acid is achieved through a classic C-C bond-forming strategy known as the malonic ester synthesis.[1] This powerful technique allows for the conversion of alkyl halides into substituted carboxylic acids. The core of this method relies on the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. This allows for their facile removal by a moderately strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate. This enolate is a potent nucleophile that readily undergoes sequential alkylation via S(_N)2 reactions with two different alkyl halides. Subsequent hydrolysis of the resulting disubstituted diethyl malonate, followed by decarboxylation of the intermediate malonic acid, yields the desired 2-substituted carboxylic acid.

The overall synthetic strategy for 2-butyldecanoic acid involves a three-stage process:

  • First Alkylation: Formation of the diethyl malonate enolate and its reaction with 1-bromobutane to introduce the butyl group at the α-position.

  • Second Alkylation: A second deprotonation of the mono-alkylated malonic ester, followed by reaction with 1-bromohexane to introduce the hexyl group.

  • Hydrolysis and Decarboxylation: Saponification of the diester to the dicarboxylic acid, followed by thermally induced decarboxylation to afford the final product, 2-butyldecanoic acid.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Purification & Analysis A Diethyl Malonate D Diethyl Butylmalonate A->D 1. Deprotonation 2. SN2 Reaction B Sodium Ethoxide in Ethanol C 1-Bromobutane G Diethyl Butyl(hexyl)malonate D->G 1. Deprotonation 2. SN2 Reaction E Sodium Ethoxide in Ethanol F 1-Bromohexane J 2-Butyldecanoic Acid G->J Saponification & Decarboxylation H Aqueous Acid (e.g., H2SO4) I Heat (Reflux) K Extraction & Washing J->K L Vacuum Distillation K->L M Spectroscopic Characterization (NMR, IR, MS) L->M

Caption: Synthetic workflow for 2-butyldecanoic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
Diethyl malonateC(7)H({12})O(_4)160.17105-53-3
SodiumNa22.997440-23-5
Absolute EthanolC(_2)H(_5)OH46.0764-17-5
1-BromobutaneC(_4)H(_9)Br137.02109-65-9
1-BromohexaneC(6)H({13})Br165.07111-25-1
Sulfuric Acid (conc.)H(_2)SO(_4)98.087664-93-9
Diethyl ether(C(_2)H(_5))(_2)O74.1260-29-7
Sodium bicarbonate (sat.)NaHCO(_3)84.01144-55-8
Brine (sat. NaCl)NaCl58.447647-14-5
Anhydrous MgSO(_4)MgSO(_4)120.377487-88-9
Step 1: Synthesis of Diethyl Butylmalonate
  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl(_2)), and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux.

  • Formation of Malonate Enolate: After all the sodium has reacted, cool the solution to room temperature. Add 80.1 g (0.5 mol) of diethyl malonate dropwise via the dropping funnel with stirring over 30 minutes.

  • First Alkylation: To the resulting solution of the sodium salt of diethyl malonate, add 68.5 g (0.5 mol) of 1-bromobutane dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath for cooling if necessary.

  • Reaction Completion and Work-up: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting diethyl malonate is consumed. Cool the reaction mixture to room temperature. The majority of the ethanol is removed by distillation. To the residue, add 200 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain crude diethyl butylmalonate. The product can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl Butyl(hexyl)malonate
  • Second Enolate Formation: In a clean and dry 1 L three-necked round-bottom flask equipped as in Step 1, prepare a fresh solution of sodium ethoxide by reacting 11.5 g (0.5 mol) of sodium with 250 mL of absolute ethanol.

  • Addition of Diethyl Butylmalonate: To the sodium ethoxide solution, add the crude diethyl butylmalonate (approximately 0.5 mol) from Step 1 dropwise with stirring over 30 minutes.

  • Second Alkylation: Add 82.5 g (0.5 mol) of 1-bromohexane dropwise over 1 hour, maintaining a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, reflux the mixture for 3-4 hours, or until the reaction is complete as indicated by TLC. Cool the mixture, remove the ethanol by distillation, and add 200 mL of water. Extract the product with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield crude diethyl butyl(hexyl)malonate.

Step 3: Hydrolysis and Decarboxylation to 2-Butyldecanoic Acid
  • Hydrolysis: To the crude diethyl butyl(hexyl)malonate in a 1 L round-bottom flask, add 250 mL of a 20% aqueous sulfuric acid solution.

  • Decarboxylation: Heat the mixture to reflux with vigorous stirring. The hydrolysis of the esters will occur, followed by the decarboxylation of the resulting disubstituted malonic acid, which is evidenced by the evolution of carbon dioxide. Continue refluxing for 4-6 hours, or until the evolution of CO(_2) ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acidic impurities. Finally, wash with brine (100 mL) and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield crude 2-butyldecanoic acid.

  • Final Purification: Purify the crude product by vacuum distillation.[2] Collect the fraction corresponding to 2-butyldecanoic acid.

Characterization of 2-Butyldecanoic Acid

The identity and purity of the synthesized 2-butyldecanoic acid should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include a triplet corresponding to the terminal methyl group of the butyl chain, a triplet for the terminal methyl of the hexyl portion of the decanoic chain, a broad singlet for the carboxylic acid proton (which will disappear upon D(_2)O exchange), and a series of multiplets for the methylene protons.[3][4] The proton at the α-carbon (C2) is expected to appear as a multiplet.

  • ¹³C NMR (CDCl₃): The spectrum should show a signal for the carbonyl carbon of the carboxylic acid, along with signals for the α-carbon and the various methylene and methyl carbons of the butyl and hexyl chains.[5]

  • FTIR (neat): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.[6][7] A strong carbonyl (C=O) stretching absorption should be observed around 1710 cm⁻¹.[6][7]

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the final product and to confirm its molecular weight.[8] Derivatization to a more volatile ester (e.g., methyl or silyl ester) may be necessary for optimal GC analysis.[9]

Safety and Handling Precautions

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps and cut under mineral oil.

  • Sodium Ethoxide: Corrosive and flammable solid. Reacts with water. Handle in a dry, inert atmosphere.[2][5][10][11][12]

  • 1-Bromobutane and 1-Bromohexane: Flammable liquids and irritants.[13][14][15][16][17][18][19][20][21] Avoid inhalation of vapors and contact with skin and eyes.

  • Diethyl Malonate: Combustible liquid.[1][22][23][24][25]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.[6][9][26][27][28]

  • Hydrochloric Acid (for cleaning): Corrosive. Causes burns and respiratory irritation.[3][4][7][8]

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing.

Always consult the Safety Data Sheets (SDS) for each chemical before use.

References

  • Carl ROTH. Safety Data Sheet: 1-Bromobutane. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • ResearchGate. Gas chromatography-mass spectrometric determination of organic acids by ion pair liquid extraction followed by in-situ butylation from aqua feed samples. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • ResearchGate. How can I purify carboxylic acid? [Link]

  • Breckland Scientific. 1-Bromobutane Safety Data Sheet. [Link]

  • ATAS GC. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • AWS. Composition of butanoic acid determined by IR spectroscopy. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link]

  • Loba Chemie. 1-BROMOHEXANE FOR SYNTHESIS MSDS CAS No. [Link]

  • Gelest, Inc. SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Link]

Sources

Application

Application Note: Highly Sensitive Quantification of 2-Butyldecanoic Acid in Biological Samples via 3-NPH Derivatization and LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum) Analytical Platform: UHPLC-ESI-MS/MS Introduction & Biological Significance 2-Butyldecanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum) Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Biological Significance

2-Butyldecanoic acid (CAS 52304-09-3) is a C14 branched-chain fatty acid (BCFA) characterized by a decanoic acid backbone with a butyl substitution at the alpha-carbon (C2). BCFAs are critical structural components of microbial lipids, playing vital roles in modulating membrane fluidity. In human biology, BCFAs are increasingly recognized as key metabolites in host-microbiome interactions and possess potential antimicrobial and anti-inflammatory properties[1][2].

Accurate quantification of 2-butyldecanoic acid in biological matrices is essential for biomarker discovery and pharmacokinetic profiling. However, endogenous BCFAs are notoriously difficult to quantify at trace levels because they lack a strong chromophore and exhibit poor ionization efficiency in standard mass spectrometry[2]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing pre-analytical chemical derivatization to overcome these inherent analytical challenges.

Scientific Rationale: The Causality of Derivatization

While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been employed for fatty acid analysis via methyl esterification, LC-MS/MS offers superior high-throughput capabilities and avoids the thermal degradation of labile metabolites[3]. To adapt 2-butyldecanoic acid for highly sensitive LC-MS/MS analysis, we employ 3-nitrophenylhydrazine (3-NPH) derivatization.

As a Senior Application Scientist, I design methods based on chemical causality rather than mere convention. Here is exactly why this specific derivatization strategy is chosen:

  • Reaction Mechanism (Activation & Coupling): Underivatized carboxylic acids react poorly in aqueous environments. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of 2-butyldecanoic acid, forming a highly reactive, albeit unstable, O-acylisourea intermediate. Pyridine is introduced as a base catalyst to drive the nucleophilic attack by 3-NPH, resulting in a stable 3-nitrophenylhydrazone derivative[4].

  • Chromatographic Retention: The addition of the aromatic 3-NPH moiety significantly increases the hydrophobicity and structural rigidity of the molecule. This translates to sharper peak shapes and highly reproducible retention times on reversed-phase C18 columns, allowing for the critical separation of structural isomers[5].

  • Ionization Amplification: The nitroaromatic ring of the 3-NPH tag acts as an exceptional electron sink. During negative-ion Electrospray Ionization (ESI-), it stabilizes the negative charge through resonance, boosting detection sensitivity by 100- to 1000-fold compared to the underivatized free fatty acid[6][7].

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness , this protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (IS) prior to any sample manipulation, we mathematically normalize all downstream variables—including extraction recovery, derivatization efficiency, and matrix-induced ion suppression.

Reagents and Materials
  • Derivatization Reagent: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), 200 mM in 50% aqueous acetonitrile.

  • Coupling Agent: EDC·HCl, 120 mM in 50% aqueous acetonitrile.

  • Catalyst: Pyridine, 6% (v/v) in 50% aqueous acetonitrile.

  • Internal Standard (IS): Myristic acid-d27 (or a structurally analogous BCFA-d), 10 µg/mL in methanol.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

Sample Preparation & Derivatization Procedure

Workflow A 1. Biological Sample (50 µL Plasma/Serum) B 2. Protein Precipitation (150 µL ACN + IS) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. 3-NPH Derivatization (EDC + Pyridine, 40°C) C->D E 5. LC-MS/MS Analysis (Negative ESI) D->E

Caption: Fig 1. Step-by-step sample preparation and 3-NPH derivatization workflow for biological samples.

Step-by-Step Execution:

  • Aliquot: Transfer 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard solution to ensure self-validation of the extraction efficiency.

  • Precipitate Proteins: Add 150 µL of ice-cold ACN. Vortex vigorously for 30 seconds to disrupt protein-lipid binding.

  • Isolate Analyte: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the clear supernatant to a glass autosampler vial.

  • Catalyze Reaction: To the 50 µL supernatant, sequentially add 20 µL of 3-NPH solution, 20 µL of EDC solution, and 20 µL of Pyridine solution.

  • Incubate: Seal the vial and incubate at 40°C for exactly 30 minutes. Causality Note: 40°C provides the optimal thermodynamic energy to drive the coupling reaction to completion without degrading the analyte.

  • Quench: Add 890 µL of 10% aqueous ACN to quench the reaction and dilute the sample to prevent detector saturation.

LC-MS/MS Conditions
  • Analytical Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
1.0080206 (Linear)
6.005956 (Linear)
8.005956 (Linear)
8.1080206 (Linear)
10.0080206 (Linear)
Mass Spectrometry & Fragmentation Logic

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Mass Calculation Logic:

  • 2-Butyldecanoic Acid Exact Mass: 228.21 Da.

  • 3-NPH Tag Mass Addition: +135.04 Da (accounting for the loss of H₂O during condensation).

  • Derivatized Precursor Ion[M-H]⁻: m/z 362.2.

  • During Collision-Induced Dissociation (CID), the hydrazone bond cleaves predictably, yielding a dominant product ion at m/z 137.0 (the 3-nitrophenylhydrazine fragment)[4].

Pathway A 2-Butyldecanoic Acid Exact Mass: 228.21 B Coupling Reaction (3-NPH + EDC) A->B C 3-NPH Derivative Exact Mass: 363.25 B->C D Precursor Ion [M-H]⁻ m/z 362.2 C->D E Collision-Induced Dissociation (CID) D->E F Product Ion m/z 137.0 E->F

Caption: Fig 2. Chemical derivatization and MS/MS fragmentation pathway of 2-butyldecanoic acid.

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
2-Butyldecanoic Acid (3-NPH)362.2137.02550
IS (Myristic acid-d27 3-NPH)389.4137.02550

System Suitability and Quantitative Data

To guarantee the integrity of the data, the analytical batch must pass strict system suitability criteria. A 6-point calibration curve must yield an R² > 0.99. Quality Control (QC) samples (Low, Mid, High) are interspersed every 10 injections to monitor instrument drift.

Table 3: Method Validation Summary (Representative Data)

ParameterValue / RangeAcceptance Criteria (FDA Bioanalytical Guidance)
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.990
Limit of Detection (LOD) 0.2 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10:1, Accuracy ±20%
Intra-Assay Precision (CV) 3.4% – 6.1%≤ 15% (≤ 20% at LOQ)
Inter-Assay Precision (CV) 4.8% – 7.5%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels
Matrix Effect 92.1% – 96.4%IS-normalized matrix factor ~1.0

Conclusion

The quantification of branched-chain fatty acids like 2-butyldecanoic acid in complex biological matrices requires a method that addresses both their structural hydrophobicity and lack of inherent ionization efficiency. By employing a highly controlled 3-NPH derivatization protocol coupled with UHPLC-MS/MS, this method transforms an analytically "invisible" lipid into a highly responsive analyte. The integration of a stable isotope-labeled internal standard ensures a self-validating workflow, providing drug development professionals with trustworthy, high-throughput quantitative data.

References

  • De Biase, I., et al. "Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology, 2022. URL:[Link]

  • Zeng, Y., et al. "Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry." Analytical Sciences, 2023. URL:[Link]

  • Han, J., et al. "Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites." Diva-Portal, 2021. URL:[Link]

  • Shimadzu Corporation. "Application News No. C168: Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens." Shimadzu LCMS Literature, 2018. URL:[Link]

  • LCGC International. "Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples." Chromatography Online, 2023. URL:[Link]

Sources

Method

Introduction: Unveiling the Potential of 2-Butyldecanoic Acid, a Unique Branched-Chain Fatty Acid

An In-Depth Guide to the In Vitro Application of 2-Butyldecanoic Acid In the landscape of cellular research and drug development, the exploration of novel bioactive molecules is paramount. 2-Butyldecanoic acid, a member...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Application of 2-Butyldecanoic Acid

In the landscape of cellular research and drug development, the exploration of novel bioactive molecules is paramount. 2-Butyldecanoic acid, a member of the branched-chain fatty acid (BCFA) family, is emerging as a compound of significant interest. BCFAs are now recognized for their diverse physiological roles, including involvement in metabolic pathways, membrane dynamics, and immune modulation[1]. Unlike their straight-chain counterparts, the unique structural configuration of BCFAs, such as 2-butyldecanoic acid, imparts distinct physical and chemical properties that can translate into specific biological activities[2].

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-butyldecanoic acid in cell culture studies. We will delve into its potential mechanisms of action, provide detailed, validated protocols for its preparation and application, and offer insights into experimental design and troubleshooting.

PropertyValueSource(s)
Synonym(s) α-Butylcaprylic acid, 2-Butyl-caprylic acid[3]
Molecular Formula C12H24O2[4]
Molecular Weight 200.32 g/mol [4]
CAS Number 27610-92-0
Physical Description Colorless liquid[5][6]
Boiling Point 230 °C[5][7][8]
Density 0.887 g/mL at 25 °C[5][7][8]
Storage Temperature Recommended storage at -20°C for long-term stability[9][10]

Scientific Foundation: Potential Mechanisms and Applications

While research specifically on 2-butyldecanoic acid is still developing, its structural characteristics and the broader activities of related fatty acids provide a strong basis for hypothesizing its potential applications and mechanisms of action.

Structural Analogy to Valproic Acid (VPA): An HDAC Inhibitor?

2-Butyldecanoic acid shares structural similarities with valproic acid (VPA, 2-propylpentanoic acid), a well-established anticonvulsant drug that is also a known histone deacetylase (HDAC) inhibitor[11][12]. HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes crucial for chromatin remodeling and gene expression[13]. By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes involved in processes like cell cycle arrest, differentiation, and apoptosis[14][15]. This activity gives HDAC inhibitors significant potential as anti-cancer agents[6][13]. Given its structure, 2-butyldecanoic acid may exert similar effects, making it a valuable tool for cancer research and epigenetic studies.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_enzymes Enzymes DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Deacetylation Open_Chromatin Open Chromatin (Gene Transcription) Chromatin->Open_Chromatin Acetylation Open_Chromatin->Chromatin Deacetylation Transcription Transcription of Target Genes (e.g., p21, Apoptotic Factors) Open_Chromatin->Transcription HDAC HDAC HDAC->Chromatin Removes Acetyl Groups HAT HAT HAT->Open_Chromatin Adds Acetyl Groups BDA 2-Butyldecanoic Acid (Hypothesized) BDA->HDAC Inhibits Cell_Effects Cell Cycle Arrest, Apoptosis, Differentiation Transcription->Cell_Effects

Caption: Hypothesized HDAC inhibition by 2-butyldecanoic acid.

Anti-Inflammatory and Immune-Modulatory Effects

Branched-chain fatty acids are increasingly recognized for their immune-modulatory and anti-inflammatory properties[16]. Short-chain fatty acids like butyrate, a product of gut microbiota fermentation, are well-documented to exert potent anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production[17][18]. BCFAs may share these mechanisms, offering broad therapeutic potential for disorders associated with chronic inflammation[16]. 2-Butyldecanoic acid could, therefore, be a valuable tool for studying inflammatory diseases in vitro.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to IκBα Degradation & NF-κB Release IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Gene_Expression Pro-inflammatory Gene Transcription NFkB_active->Gene_Expression Translocates & Activates BDA 2-Butyldecanoic Acid (Hypothesized) BDA->IKK Inhibits (Potential Mechanism) Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Cytokines

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

Experimental Protocols: A Step-by-Step Guide

The primary challenge in using fatty acids in aqueous cell culture media is their low solubility[19]. The following protocols provide robust methods to prepare and use 2-butyldecanoic acid, ensuring reproducibility and minimizing potential artifacts.

Protocol 1: Preparation of 2-Butyldecanoic Acid Stock Solutions

Due to its lipophilic nature, 2-butyldecanoic acid requires a carrier for effective delivery to cells in culture. Here we present two validated methods.

Method A: Solubilization in an Organic Solvent

This is a direct and rapid method. DMSO is often preferred over ethanol due to lower volatility and, in some cell lines, lower toxicity at equivalent final concentrations[11].

  • Materials:

    • 2-Butyldecanoic acid

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol (cell culture grade)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • In a sterile tube, dissolve 2-butyldecanoic acid in DMSO or ethanol to create a high-concentration stock (e.g., 100-500 mM).

    • Vortex thoroughly until the solution is clear and homogenous.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Crucial Causality: When diluting the stock into your cell culture medium, ensure the final solvent concentration is non-toxic to your cells. Typically, the final DMSO concentration should be <0.5%, and ethanol <0.1%[19]. Always include a vehicle control (medium with the same final solvent concentration) in your experiments.

Method B: Complexation with Fatty Acid-Free Bovine Serum Albumin (BSA)

This method mimics the physiological transport of fatty acids in the bloodstream and is often considered the gold standard for reducing non-specific toxicity[11][19].

BSA_Complexation_Workflow cluster_prep Preparation cluster_complex Complexation cluster_final Final Steps A 1. Prepare 10% (w/v) Fatty Acid-Free BSA in PBS or Saline B 2. Prepare High-Concentration 2-Butyldecanoic Acid (BDA) Stock in Ethanol (e.g., 150 mM) C 3. Warm BSA solution to 37°C D 4. Add BDA-Ethanol stock to warm BSA solution (e.g., to achieve a 5:1 molar ratio) C->D E 5. Incubate at 37°C for 1 hour with gentle agitation D->E F 6. Sterile filter (0.22 µm) E->F G 7. Aliquot and store at -20°C F->G H 8. Dilute complex into cell culture medium for experiments

Caption: Workflow for preparing 2-butyldecanoic acid-BSA complex.

  • Materials:

    • 2-Butyldecanoic acid

    • 100% Ethanol (cell culture grade)

    • Fatty Acid-Free BSA (high purity)

    • Phosphate-Buffered Saline (PBS) or 150 mM NaCl solution, sterile

    • Sterile tubes and 0.22 µm syringe filter

  • Procedure:

    • Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or NaCl solution to a concentration of 10% (w/v). Gently agitate at 37°C until fully dissolved. Sterile filter the solution and store at 4°C.

    • Prepare Fatty Acid Stock: Dissolve 2-butyldecanoic acid in 100% ethanol to create a high-concentration stock (e.g., 150 mM).

    • Complexation:

      • In a sterile tube, warm the required volume of 10% BSA solution in a 37°C water bath for 10-15 minutes.

      • Slowly add the ethanolic stock of 2-butyldecanoic acid to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is critical and should be optimized; a starting point of 3:1 to 6:1 is common[20].

      • Incubate the mixture for at least 1 hour at 37°C with gentle, continuous agitation (e.g., on a shaker) to facilitate complex formation.

      • The final complex can be stored in aliquots at -20°C.

    • Self-Validation: A clear solution after incubation indicates successful complexation. Any persistent cloudiness or precipitation suggests that the solubility limit has been exceeded, and the preparation should be discarded or adjusted[20]. A BSA-only vehicle control is essential for these experiments.

Protocol 2: Determining the Optimal Working Concentration

Before conducting functional assays, it is crucial to determine the optimal, non-toxic concentration range of 2-butyldecanoic acid for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[8].

  • Prepare Serial Dilutions: Prepare a series of dilutions of your 2-butyldecanoic acid stock solution (either solvent- or BSA-based) in complete culture medium. A wide range is recommended for initial screening (e.g., 1 µM to 5 mM). Remember to prepare a corresponding vehicle control for each concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-butyldecanoic acid or vehicle controls.

  • Incubation: Incubate the cells for a period relevant to your intended experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay, such as the MTT or WST-1 assay, to determine the percentage of viable cells at each concentration compared to the vehicle control[21].

  • Data Analysis: Plot cell viability (%) against the concentration of 2-butyldecanoic acid. This will allow you to determine the IC50 (concentration that inhibits 50% of cell viability) and select a range of non-toxic or sub-lethal concentrations for your functional experiments.

Research AreaSuggested Starting Concentration RangeRationale / Key Considerations
Anti-Cancer / Cytotoxicity 50 µM - 5 mMSimilar to ranges used for VPA and other short-chain fatty acids known to induce apoptosis and cell cycle arrest[11][22].
Anti-Inflammatory Studies 10 µM - 1 mMLower concentrations are often sufficient to modulate signaling pathways like NF-κB without inducing significant cell death[17].
Epigenetic (HDAC) Assays 100 µM - 2 mMEffective HDAC inhibition by VPA and butyrate is typically observed in this concentration range in vitro[1][6].
Metabolic Studies (PPAR) 100 µM - 500 µMStudies with other fatty acids show activation of PPARs within this range[23].

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitate in Culture Medium - Exceeded solubility limit.- Improper complexation with BSA.- Interaction with media components.- Lower the final concentration.- Ensure the fatty acid:BSA molar ratio is optimized; try a lower ratio.- Prepare fresh stock solutions.- Use the BSA complexation method (Protocol 1B) as it generally offers better stability[20][24].
High Cell Death / Cytotoxicity - Concentration is too high.- Solvent toxicity.- Micelle formation (if not using BSA).- Perform a dose-response curve to find a non-toxic concentration (Protocol 2).- Ensure the final solvent (DMSO/ethanol) concentration is below toxic levels (<0.5% for DMSO)[11].- Use the BSA complexation method to ensure physiological delivery[19].
No Observable Effect - Concentration is too low.- Incubation time is too short.- Compound instability.- Increase the concentration based on your dose-response data.- Extend the treatment duration (e.g., from 24h to 48h or 72h).- Use freshly prepared or properly stored (-20°C) stock solutions.
Inconsistent Results - Incomplete solubilization of stock.- Variation in BSA lots.- Freeze-thaw cycles of stock.- Ensure stock solution is completely clear before use.- Use the same lot of fatty acid-free BSA for a set of experiments.- Prepare single-use aliquots of your stock solution to avoid degradation from repeated freeze-thaw cycles.

References

  • Branched Chain Fatty Acids Have Immune-Modulatory Effects. MIT Technology Licensing Office. [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols, 2022. [Link]

  • Valproic acid: A viable alternative to sodium butyrate for enhancing protein expression in mammalian cell cultures. Biotechnology and Bioengineering, 2008. [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 2018. [Link]

  • Cell motility is inhibited by the antiepileptic compound, valproic acid and its teratogenic analogues. Cellular and Molecular Life Sciences, 2002. [Link]

  • Valproic Acid Reduces Invasiveness and Cellular Growth in 2D and 3D Glioblastoma Cell Lines. International Journal of Molecular Sciences, 2023. [Link]

  • Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. EurekAlert!. [Link]

  • Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. Genome Research, 2009. [Link]

  • MAMMALIAN CELL CULTURE PROTOCOL. University of Kentucky. [Link]

  • Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Oncology Reports, 2023. [Link]

  • When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model. Metabolites, 2021. [Link]

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 2021. [Link]

  • 2-Butyloctanoic acid | C12H24O2. PubChem. [Link]

  • Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 2003. [Link]

  • Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences, 2021. [Link]

  • Inhibition of Histone Deacetylase Activity by Butyrate. The Journal of Nutrition, 2003. [Link]

  • The Role of Short Chain Fatty Acids in Inflammation and Body Health. Biomedicines, 2024. [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Cancers, 2021. [Link]

  • Involvement of the Antioxidant Effect and Anti-inflammatory Response in Butyrate-Inhibited Vascular Smooth Muscle Cell Proliferation. International Journal of Molecular Sciences, 2021. [Link]

  • Toxicological Effects of Traumatic Acid and Selected Herbicides on Human Breast Cancer Cells: In Vitro Cytotoxicity Assessment of Analyzed Compounds. Toxics, 2019. [Link]

Sources

Application

Biocatalytic Handling and Metabolic Profiling of 2-Butyldecanoic Acid: A Sterically Hindered Substrate Guide

Abstract 2-Butyldecanoic acid (CAS: 53695-78-0), a branched-chain fatty acid (BCFA) characterized by a ten-carbon backbone substituted with a butyl group at the -position, presents unique challenges and opportunities in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Butyldecanoic acid (CAS: 53695-78-0), a branched-chain fatty acid (BCFA) characterized by a ten-carbon backbone substituted with a butyl group at the


-position, presents unique challenges and opportunities in enzymatic catalysis. Unlike linear fatty acids, the steric bulk of the 

-butyl moiety significantly impedes nucleophilic attack at the carbonyl carbon, making this molecule an excellent probe for testing the steric limits of hydrolases and a candidate for metabolically stable lipid formulations. This application note details protocols for the kinetic resolution of racemic 2-butyldecanoic acid using lipases and assesses its metabolic stability against

-oxidation enzymes, providing a roadmap for its use in drug delivery and chiral intermediate synthesis.

Introduction: The Steric Challenge

The primary enzymatic barrier for 2-butyldecanoic acid is the quaternary-like environment at the


-carbon (C2). While it possesses a single 

-proton (making it a mono-substituted

-branched acid), the presence of two substantial hydrophobic chains (an octyl chain and a butyl chain) creates a "molecular umbrella" that shields the carboxyl group.
Key Chemical Properties[1][2][3][4]
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 228.37 g/mol

  • Chirality: The C2 position is a stereocenter. Synthetic 2-butyldecanoic acid is typically supplied as a racemate (

    
    ).
    
  • Enzymatic Relevance:

    • Lipases: Requires enzymes with large hydrophobic binding pockets (e.g., Candida antarctica Lipase B, Candida rugosa Lipase).

    • Metabolism: The

      
      -branch hinders the formation of the trans-2,3-enoyl-CoA intermediate in mitochondrial 
      
      
      
      -oxidation, conferring metabolic resistance.

Application I: Enantioselective Kinetic Resolution

Because 2-butyldecanoic acid is chiral, separating its enantiomers is critical for biological applications where only one isomer may be active (e.g., PPAR


 modulation). Lipase-catalyzed esterification is the preferred method for this resolution.
Mechanistic Insight

Lipases follow Kazlauskas' rule, typically favoring the (


)-enantiomer for secondary alcohols, but for 

-substituted acids, the selectivity depends on the size of the substituents fitting into the enzyme's medium and large binding pockets. For 2-butyldecanoic acid, the "medium" substituent is the butyl group, and the "large" is the octyl chain.
Protocol A: Lipase-Mediated Kinetic Resolution via Esterification

Objective: To selectively esterify one enantiomer of 2-butyldecanoic acid while leaving the other as a free acid.

Materials
  • Substrate: 2-Butyldecanoic acid (Racemic, >95% purity).

  • Acyl Acceptor: 1-Butanol (preferred for hydrophobicity) or Ethanol.

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or Lipase AY (Candida rugosa).

  • Solvent:

    
    -Hexane or Isooctane (Water activity 
    
    
    
    ).
  • Internal Standard: Tetradecane.

Experimental Workflow
  • Preparation: Dissolve 2-butyldecanoic acid (50 mM) and 1-butanol (100 mM, 2 eq) in anhydrous

    
    -hexane (10 mL).
    
  • Initiation: Add 20 mg/mL of Novozym 435 beads.

  • Incubation: Incubate at 40°C with orbital shaking (200 rpm). Note: Higher temperatures may lower enantioselectivity.

  • Sampling: Withdraw 50 µL aliquots at t=0, 1, 3, 6, 12, and 24 hours.

  • Quenching: Filter the aliquot to remove enzyme beads or dilute 1:10 in HPLC mobile phase.

  • Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column) or GC (using a chiral stationary phase like Cyclodex-B).

    • Calculation: Determine Conversion (

      
      ) and Enantiomeric Excess (
      
      
      
      ,
      
      
      ).
    • Target: Stop reaction when

      
       to maximize optical purity of both the ester and the remaining acid.
      
Data Interpretation Table
ParameterOptimal RangeImpact of Deviation
Temperature 30°C – 45°C>50°C increases rate but decreases enantiomeric ratio (

).
Water Activity (

)
< 0.1 (Dry)High water content promotes hydrolysis (reverse reaction).
Alcohol Donor Primary (C2-C4)Secondary alcohols are too bulky for this specific substrate.

Application II: Metabolic Stability Profiling

2-Butyldecanoic acid is structurally analogous to Valproic acid (2-propylpentanoic acid) but with longer chains. Its resistance to


-oxidation makes it a useful probe for investigating lipid persistence or designing long-acting lipophilic drugs.
Mechanistic Insight: The -Oxidation Blockade

Standard fatty acids are degraded via the


-oxidation spiral.
  • Activation: Acyl-CoA Synthetase forms 2-butyldecanoyl-CoA.

  • Dehydrogenation: Acyl-CoA Dehydrogenase (ACAD) attempts to introduce a double bond at C2-C3.

    • Blockade: The

      
      -butyl group creates steric clash within the ACAD active site, significantly reducing 
      
      
      
      compared to decanoic acid.
    • Consequence: The molecule accumulates or is diverted to

      
      -oxidation (P450 mediated) or glucuronidation.
      
Protocol B: Mitochondrial -Oxidation Resistance Assay

Objective: To quantify the oxidation rate of 2-butyldecanoic acid relative to a linear control (Palmitic acid).

Materials
  • Enzyme Source: Isolated rat liver mitochondria or permeabilized hepatocytes.

  • Substrate: [1-

    
    C]-2-butyldecanoic acid (radiolabeled) or unlabeled substrate for HPLC/MS detection.
    
  • Cofactors: ATP (5 mM), MgCl

    
     (5 mM), Coenzyme A (0.5 mM), NAD
    
    
    
    (1 mM), FAD (0.1 mM).
  • Buffer: Tris-HCl (pH 7.4).

Experimental Workflow
  • Activation Mix: Incubate mitochondria (0.5 mg protein/mL) with cofactors in buffer at 37°C for 5 minutes.

  • Start Reaction: Add 2-butyldecanoic acid (50 µM). Run a parallel control with Palmitic acid (50 µM).

  • Time Course: Incubate for 0, 15, 30, and 60 minutes.

  • Termination: Stop reaction with 200 µL 1M Perchloric acid (for radiolabeling) or Acetonitrile (for MS).

  • Detection (Radiometric): Capture released

    
    CO
    
    
    
    (product of full oxidation) in hyamine hydroxide traps.
  • Detection (LC-MS/MS): Monitor the disappearance of the parent acid and the appearance of acyl-carnitine intermediates.

Visualizations

Figure 1: Kinetic Resolution Workflow

This diagram illustrates the lipase-mediated separation of the (


) and (

) enantiomers.

KineticResolution cluster_conditions Reaction Conditions Racemic Racemic 2-Butyldecanoic Acid Complex Enzyme-Substrate Complex Racemic->Complex Diffusion Alcohol 1-Butanol Alcohol->Complex Acyl Acceptor Enzyme Immobilized Lipase (Novozym 435) ProductR (R)-Butyl Ester (Fast Reaction) Enzyme->ProductR Preferential Esterification ProductS (S)-Acid (Unreacted) Enzyme->ProductS Steric Rejection (Slow) Complex->Enzyme Catalysis Cond1 Temp: 40°C Cond2 Solvent: Hexane

Caption: Schematic of the kinetic resolution process where Novozym 435 selectively esterifies the (R)-enantiomer due to steric constraints.

Figure 2: Metabolic Blockade Pathway

This diagram details why 2-butyldecanoic acid resists standard degradation.

BetaOxidationBlock Substrate 2-Butyldecanoic Acid Activation Acyl-CoA Synthetase Substrate->Activation AcylCoA 2-Butyldecanoyl-CoA Activation->AcylCoA ACAD Acyl-CoA Dehydrogenase (ACAD) AcylCoA->ACAD BetaOx Beta-Oxidation Spiral ACAD->BetaOx Linear Fatty Acids Block STERIC BLOCKADE (Alpha-Butyl Group) ACAD->Block Branched Substrate AltPath Alternative Metabolism (Glucuronidation / Omega-Ox) Block->AltPath Metabolic Diversion

Caption: The


-butyl branch prevents the ACAD enzyme from processing the substrate, diverting it to alternative metabolic pathways.

References

  • Enzymatic Resolution of Alpha-Branched Acids

    • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

    • Context: Defines the Kazlauskas rule and protocols for lipase-mediated resolution of branched substr
  • Lipase Specificity Studies

    • Ema, T., et al. (2008).

      
      -Substituted Carboxylic Acids with Candida antarctica Lipase B." Journal of Organic Chemistry, 73(22), 9129–9132. Link
      
    • Context: Provides the mechanistic basis for using CalB with -branched acids like 2-butyldecanoic acid.
  • Metabolism of Branched Fatty Acids

    • Wanders, R. J. A., et al. (2011). "Disorders of branched-chain fatty acid oxidation and the biogenesis of the peroxisome." Biochimie, 93(1), 10-14. Link

    • Context: Explains the metabolic blockades faced by branched-chain f
  • Biological Activity of 2-Butyldecanoic Acid

    • Patent JPH1077222A. (1998). "Active compound combinations based on partial glycerides and dialkyl-substituted acetic acids active against bacteria, fungi and viruses." Link

    • Context: Identifies 2-butyldecanoic acid as a bioactive agent, validating its relevance for drug development.
  • Beta-Oxidation Assay Protocols

    • Eaton, S., et al. (2000). "Methods for measuring mitochondrial beta-oxidation." Biochemical Society Transactions, 28(2), 177-182. Link

    • Context: Standard protocol source for the mitochondrial assays described in Section 3.
Method

Application Notes &amp; Protocols: 2-Butyldecanoic Acid in Advanced Drug Delivery Systems

Introduction: A Novel Excipient for Next-Generation Formulations In the landscape of drug delivery, the pursuit of novel excipients that can enhance bioavailability, improve stability, and enable targeted delivery is rel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Excipient for Next-Generation Formulations

In the landscape of drug delivery, the pursuit of novel excipients that can enhance bioavailability, improve stability, and enable targeted delivery is relentless. 2-Butyldecanoic acid (CAS 27610-92-0), a branched-chain fatty acid, emerges as a compelling candidate for multifaceted roles in modern pharmaceutical formulations.[1][2] Unlike its linear counterparts, the branched alkyl chain of 2-butyldecanoic acid introduces unique physicochemical properties that can be strategically exploited. Its liquid state at room temperature, low volatility, and excellent thermal stability make it a versatile component for both topical and nanoparticle-based delivery systems.[3]

This guide provides an in-depth exploration of 2-butyldecanoic acid's applications, grounded in the established principles of lipid science and drug delivery. We will detail its mechanistic functions, provide step-by-step protocols for its use as a transdermal permeation enhancer and as a liquid lipid in Nanostructured Lipid Carriers (NLCs), and outline the necessary characterization techniques to ensure formulation quality and performance.

Physicochemical Properties of 2-Butyldecanoic Acid

A thorough understanding of an excipient's properties is fundamental to rational formulation design. The key characteristics of 2-butyldecanoic acid are summarized below.

PropertyValueSource
Synonyms α-Butylcaprylic acid, Isostearic Acid (C12)[1]
CAS Number 27610-92-0[1][2]
Molecular Formula C₁₂H₂₄O₂[1][2]
Molecular Weight 200.32 g/mol [2]
Appearance Colorless viscous liquid/oil[1][3]
Boiling Point ~230 °C[2]
Density ~0.887 g/mL at 25 °C[2]
Solubility Water: 2.2 mg/L at 20°C. Soluble in oils and organic solvents.[1]

Part 1: 2-Butyldecanoic Acid as a Chemical Permeation Enhancer

Mechanistic Insight

The primary barrier to transdermal drug delivery is the stratum corneum (SC), a highly organized, lipid-rich layer. Fatty acids are well-established chemical permeation enhancers (CPEs) that reversibly disrupt this barrier.[4][5] The branched structure of 2-butyldecanoic acid is hypothesized to enhance this effect. Unlike linear fatty acids that can intercalate into the SC lipid bilayers with relative order, the kinked structure of a branched-chain acid introduces significant disorder.[6][7] This disruption increases the fluidity of the lipid lamellae, creating temporary pathways for drug molecules to permeate more readily into the deeper skin layers.

G cluster_0 Normal Stratum Corneum cluster_1 SC with 2-Butyldecanoic Acid SC_Lipids Highly Ordered Lipid Bilayers Barrier High Barrier Function (Low Permeation) SC_Lipids->Barrier Drug Drug Molecule Drug->SC_Lipids Cannot Penetrate BDA 2-Butyldecanoic Acid (Branched Structure) Disrupted_Lipids Disordered & Fluidized Lipid Bilayers BDA->Disrupted_Lipids Intercalates & Disrupts Packing Result Reduced Barrier Function (Enhanced Permeation) Disrupted_Lipids->Result Drug_Permeation Drug Permeation Drug_Permeation->Disrupted_Lipids Penetrates through Fluidized Regions

Caption: Mechanism of skin permeation enhancement by 2-butyldecanoic acid.

Protocol 1: Preparation of a Topical Gel with 2-Butyldecanoic Acid

This protocol describes the formulation of a simple hydrogel containing a model drug and 2-butyldecanoic acid as a CPE.

Materials:

  • Model Drug (e.g., Diclofenac Sodium)

  • 2-Butyldecanoic Acid

  • Carbopol® 940 (or similar gelling agent)

  • Triethanolamine (TEA)

  • Ethanol

  • Purified Water

  • Magnetic stirrer and hot plate, pH meter, weighing balance.

Methodology:

  • Gelling Agent Dispersion: Accurately weigh Carbopol 940 (e.g., 1.0% w/w) and slowly disperse it in a beaker containing a measured volume of purified water under constant stirring (600 rpm). Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours (or overnight) to form a uniform, translucent dispersion.

  • Drug & Enhancer Phase: In a separate beaker, dissolve the accurately weighed model drug (e.g., 1.0% w/w) and 2-butyldecanoic acid (e.g., 5.0% w/w) in a small amount of ethanol.

    • Causality Note: Ethanol acts as a co-solvent to ensure the drug and the lipophilic enhancer are fully solubilized before incorporation into the aqueous gel base.

  • Incorporation: Slowly add the drug-enhancer solution from Step 2 to the hydrated Carbopol dispersion (Step 1) while stirring continuously.

  • Neutralization & Gel Formation: Add TEA dropwise to the mixture while monitoring the pH. Continue adding until a pH of ~6.5-7.0 is reached. The mixture will thicken into a clear, viscous gel.

    • Causality Note: TEA is a neutralizing agent that deprotonates the carboxylic acid groups of Carbopol, causing the polymer chains to uncoil and swell due to electrostatic repulsion, thereby forming the gel matrix.

  • Final Volume & Homogenization: Add purified water to make up the final weight and mix until uniform.

Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol evaluates the effectiveness of the formulation from Protocol 1 in enhancing drug permeation across a skin model.[8][9][10]

Materials & Equipment:

  • Franz diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5 mL).[10]

  • Ex vivo skin model (e.g., full-thickness porcine ear skin or dermatomed human skin).

  • Receptor medium: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubilizer like 20-40% PEG 400 or 1-2% Tween 80 to maintain sink conditions.

  • Formulation from Protocol 1 (Test) and a control formulation (without 2-butyldecanoic acid).

  • Water bath/circulator set to 32 ± 1 °C.[10]

  • HPLC or LC-MS/MS for drug quantification.

Methodology:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section and carefully remove any subcutaneous fat. Cut the skin into pieces large enough to fit the Franz cells.

  • Cell Setup: Mount the skin on the Franz cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure no air bubbles are trapped beneath the skin.[11]

  • Equilibration: Place the cells in the water bath set to maintain a skin surface temperature of 32 °C. Allow the system to equilibrate for at least 30 minutes.[12]

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test and control formulations onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor compartment via the sampling arm. Immediately replace the volume with fresh, pre-warmed receptor medium.[8]

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this curve represents the steady-state flux (Jss). The enhancement ratio (ER) can be calculated as: ER = Jss (Test Formulation) / Jss (Control Formulation)

Part 2: 2-Butyldecanoic Acid as a Liquid Lipid in Nanostructured Lipid Carriers (NLCs)

Mechanistic Insight

NLCs are second-generation lipid nanoparticles that improve upon Solid Lipid Nanoparticles (SLNs). By incorporating a liquid lipid (oil), like 2-butyldecanoic acid, into the solid lipid matrix, a less ordered, imperfect crystalline structure is formed.[13][14] This amorphous matrix provides more space to accommodate drug molecules, leading to higher drug loading capacity and, crucially, preventing drug expulsion during storage—a common limitation of highly crystalline SLNs.[14][15]

G cluster_0 SLN (Solid Lipid Only) cluster_1 NLC (Solid + Liquid Lipid) SLN_Matrix Perfect Crystal Lattice SLN_Result Low Drug Loading Potential for Drug Expulsion SLN_Matrix->SLN_Result BDA_Lipid 2-Butyldecanoic Acid (Liquid Lipid) SLN_Drug Drug Molecules SLN_Drug->SLN_Matrix Limited Space NLC_Matrix Imperfect/Amorphous Matrix NLC_Result High Drug Loading Improved Stability NLC_Matrix->NLC_Result BDA_Lipid->NLC_Matrix Creates Defects NLC_Drug Drug Molecules NLC_Drug->NLC_Matrix Accommodated in Imperfections

Caption: Structural comparison of Solid Lipid Nanoparticles (SLNs) and NLCs.

Protocol 3: Formulation of NLCs by Hot Homogenization & Ultrasonication

This is a widely used and scalable method for producing NLCs.[16][17]

Materials:

  • Solid Lipid: Compritol® 888 ATO or Glyceryl Monostearate (GMS).

  • Liquid Lipid: 2-Butyldecanoic Acid.

  • Drug: Lipophilic drug of choice (e.g., Curcumin, Paclitaxel).

  • Surfactant: Tween® 80 or Pluronic® F-68.

  • Aqueous Phase: Purified Water.

  • High-shear homogenizer (e.g., Ultra-Turrax®).

  • Probe sonicator.

Methodology:

  • Preparation of Lipid Phase: Accurately weigh the solid lipid, 2-butyldecanoic acid, and the drug. A typical solid-to-liquid lipid ratio is between 70:30 and 90:10. Heat the mixture in a beaker to 5-10 °C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.

    • Causality Note: Heating ensures all lipid components are melted and the drug is fully dissolved in the lipid matrix. The ratio is critical; too much liquid lipid can lead to unstable nanoemulsions rather than NLCs.[14]

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2.0% w/w) in purified water and heat it to the same temperature as the lipid phase.

    • Causality Note: Maintaining equal temperatures prevents premature solidification of the lipid upon mixing. The surfactant is essential to reduce interfacial tension and stabilize the forming nanoparticles.[15]

  • Pre-emulsion Formation: Pour the hot aqueous phase into the hot lipid phase under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.[17]

  • Nanosizing by Sonication: Immediately subject the hot pre-emulsion to high-energy probe sonication (e.g., 70% amplitude, 15-20 minutes). Keep the sample in a water bath to manage the temperature.

    • Causality Note: The intense cavitation forces generated by sonication break down the coarse droplets into the nano-size range (typically 50-300 nm).[17]

  • Cooling & NLC Formation: Immediately cool the resulting nanoemulsion in an ice bath. This rapid cooling (quenching) causes the lipid matrix to solidify, trapping the drug and 2-butyldecanoic acid within the solid lipid structure, thus forming NLCs.[17]

  • Storage: Store the NLC dispersion at 4 °C.

Protocol 4: Characterization of NLC Formulations

Essential quality control assessments are required to ensure the formulation meets the desired specifications.[18][19][20]

ParameterMethodTypical Expected ValuesRationale
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.3Size impacts biodistribution, cellular uptake, and stability. PDI indicates the homogeneity of the particle population.[18]
Zeta Potential (ZP) Laser Doppler Velocimetry> |-20 mV|Indicates surface charge. A high absolute value suggests good colloidal stability due to electrostatic repulsion, preventing aggregation.[18]
Entrapment Efficiency (%EE) Ultracentrifugation or Centrifugal Filters> 70%Measures the amount of drug successfully encapsulated versus free drug. It is a critical indicator of formulation efficacy.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical shapeVisualizes the size and shape of the nanoparticles, confirming their structure.[21]

Methodology for Entrapment Efficiency (%EE):

  • Place a known volume of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off lower than the drug's MW).

  • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to separate the aqueous phase (containing free, unentrapped drug) from the NLCs.

  • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Safety & Toxicological Considerations

Fatty acids are generally recognized as safe (GRAS) and are widely used in cosmetic and pharmaceutical products.[22] Branched-chain fatty acids are noted for good oxidative stability compared to unsaturated fatty acids.[23] However, like all fatty acids, 2-butyldecanoic acid may cause dermal irritation at high concentrations.[22] Therefore, formulation optimization should aim to use the minimum concentration required to achieve the desired effect. Preclinical safety studies, including cytotoxicity assays and in vivo skin irritation tests, are mandatory steps in the development of any new formulation intended for human use.

References

  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026, January 2). AZoNano. Available from: [Link]

  • Jaiswal, P., Gidwani, B., & Vyas, A. (2016). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Journal of Drug Delivery and Therapeutics, 6(4), 1-10.
  • LNP characterization guidelines: Size, PDI, Morphology. (2025, February 10). Inside Therapeutics. Available from: [Link]

  • D’Souza, A. A., Devarajan, V., & Pillai, R. (2025, March 12).
  • Belošević, D., Lazić, D., & Lukić, M. (2026, February 24). The Significance of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
  • Lipid Nanoparticle (LNP) Characterization. Beckman Coulter. Available from: [Link]

  • Mistry, J. (2018, May 30). Standardized protocols for the formulation of nanoparticles with defined properties. FutForm WP4 – D4.1. Available from: [Link]

  • Rathod, V., & Jain, J. (2023, December 15). Investigating the influence of lipids on nanostructured lipid carrier formulation. Journal of Medical Pharmaceutical and Allied Sciences, 12(6), 6147-6154.
  • Souto, E. B., & Doktorovova, S. (2017, November 14). Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). Current Pharmaceutical Design, 23(43), 6546-6556.
  • Garg, N. K., & Singh, B. (2019). Nanostructured Lipid Carriers (NLCs) for Drug Delivery: Role of Liquid Lipid (Oil). ResearchGate. Available from: [Link]

  • Franz Cell Test. (2010, September 15). Eurofins. Available from: [Link]

  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available from: [Link]

  • Tian, Z., et al. (2017). A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs. Nanoscale Research Letters, 12(1), 1-15.
  • Ultrasonic Formulation of Nanostructured Lipid Drug Carriers. (2020, May 8). Hielscher Ultrasonics. Available from: [Link]

  • In Vitro Permeation Testing (IVPT) Archives. MedPharm. Available from: [Link]

  • 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT. Xenometrix. Available from: [Link]

  • Ng, S. F., Rouse, J. J., Sanderson, F. D., Meidan, V., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432–1441.
  • Singh, S., et al. (2016). Development of Protocol for Screening the Formulation Components and the Assessment of Common Quality Problems of Nano-structured lipid carriers. ResearchGate. Available from: [Link]

  • Singh, I., & Morris, A. P. (2009, July 15). Status of fatty acids as skin penetration enhancers-a review. PubMed. Available from: [Link]

  • Okasaka, M., et al. (2020, June 23). Effect of Alkyl Structure (Straight Chain/Branched Chain/Unsaturation) of C18 Fatty Acid Sodium Soap on Skin Barrier Function. MDPI. Available from: [Link]

  • Li, S. K., & Chantasart, D. (2007). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure-Enhancement Relationships. The AAPS Journal, 9(3), E342–E352.
  • Ngo, H. L., et al. (2024, September 2). Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay. PMC. Available from: [Link]

  • Branched-chain fatty acids – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Brignole-Baudouin, F., et al. (2007, May 15). Toxicity of Branched-Chain Fatty Acids in Conjunctival Cell Line. IOVS | ARVO Journals. Available from: [Link]

  • Johnson, W., et al. (2019, May 15). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. FDA. Available from: [Link]

  • Status of Fatty Acids as Skin Penetration Enhancers-A Review. (2009, February 27). ResearchGate. Available from: [Link]

  • T. T. T., & M. P. (2007, April 27). SKIN PERMEATION ENHANCEMENT BY FATTY ACIDS. Taylor & Francis Online. Available from: [Link]

  • The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Acme-Hardesty. Available from: [Link]

  • Cosmetic compositions containing esters of 2-butyloctanol. Google Patents.
  • 2-Butyloctanoic acid. MySkinRecipes. Available from: [Link]

  • 2-Butyloctanoic acid CAS# 27610-92-0: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. Available from: [Link]

  • Wang, X., et al. (2011). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. Available from: [Link]

Sources

Application

Application Note: Antimicrobial Profiling of 2-Butyldecanoic Acid (2-BDA)

Executive Summary & Scientific Rationale 2-Butyldecanoic acid (2-BDA) is a medium-chain, branched fatty acid (molecular formula: C₁₄H₂₈O₂). Unlike linear fatty acids (e.g., myristic acid), 2-BDA possesses a butyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Butyldecanoic acid (2-BDA) is a medium-chain, branched fatty acid (molecular formula: C₁₄H₂₈O₂). Unlike linear fatty acids (e.g., myristic acid), 2-BDA possesses a butyl group at the


-carbon position. This structural branching confers two distinct pharmacological advantages:
  • Steric Hindrance: The

    
    -branch blocks bacterial 
    
    
    
    -oxidation enzymes, preventing the pathogen from metabolizing the drug as a carbon source—a common failure mode for linear fatty acid antimicrobials.
  • Membrane Disordering: The molecule adopts a "cone" shape rather than a cylinder, inducing severe curvature stress and void formation when inserted into the bacterial phospholipid bilayer.

This guide details the protocols for evaluating 2-BDA against key pathogens, specifically targeting Gram-positive bacteria (e.g., Staphylococcus aureus) and anaerobic oral pathogens (e.g., Porphyromonas gingivalis), where its efficacy is most pronounced.

Mechanism of Action (MOA)

The antimicrobial activity of 2-BDA is driven by the hydrophobic effect and lipid packing disruption .

The "Cone-Shape" Insertion Model

Linear fatty acids align parallel to membrane phospholipids. In contrast, 2-BDA acts as a "molecular wedge." Upon insertion, the butyl side-chain forces adjacent phospholipid headgroups apart while the decyl tail creates disorder in the acyl core. This increases membrane fluidity (hyper-fluidization), leading to the collapse of the proton motive force (PMF) and leakage of intracellular ions (


, 

).
Pathway Visualization

The following diagram illustrates the cascade from insertion to cell death.

MOA_Pathway BDA 2-Butyldecanoic Acid (Free Fatty Acid) Membrane Bacterial Cell Membrane (Lipid Bilayer) BDA->Membrane Hydrophobic Interaction Resistance Inhibition of Beta-Oxidation BDA->Resistance Alpha-Branching Insertion Intercalation into Outer Leaflet Membrane->Insertion Fluidity Increased Membrane Fluidity (Disrupted Acyl Packing) Insertion->Fluidity Steric Wedge Effect PMF_Collapse Dissipation of Proton Motive Force (ΔpH) Fluidity->PMF_Collapse Leakage Leakage of Intracellular Ions (K+, ATP) Fluidity->Leakage Death Cell Lysis / Death PMF_Collapse->Death Leakage->Death Resistance->Death Prevents Degradation

Figure 1: Mechanism of Action. The


-butyl branch acts as a steric wedge, destabilizing the membrane while resisting metabolic degradation.

Target Pathogen Spectrum & Expected Data

2-BDA exhibits a specific spectrum of activity. It is highly effective against Gram-positives but requires permeabilizing agents (like EDTA or low pH) to penetrate the Outer Membrane (LPS) of Gram-negatives.

Table 1: Representative Activity Profile (Target Performance)

Pathogen ClassOrganismExpected MIC (µg/mL)Clinical Relevance
Gram-Positive Staphylococcus aureus (MSSA/MRSA)8 – 32Skin infections, Biofilms
Anaerobe Porphyromonas gingivalis4 – 16Periodontitis
Yeast Candida albicans32 – 128Oral thrush (Inhibits hyphae)
Gram-Negative Escherichia coli>256 (Resistant)Requires LPS permeabilizer

Experimental Protocols

Protocol A: Preparation of 2-BDA Stock Solutions

Critical Challenge: Fatty acids are prone to binding to plastics and precipitation in aqueous media. Reagents: 2-Butyldecanoic acid (>98% purity), DMSO (Anhydrous), Ethanol (Absolute).

  • Solubilization: Dissolve 2-BDA in 100% DMSO to create a 50 mg/mL (50,000 µg/mL) Master Stock.

    • Note: Ethanol can be used, but DMSO is preferred to minimize evaporation errors during serial dilution.

  • Storage: Aliquot into glass vials (fatty acids bind to polystyrene). Store at -20°C.

  • Working Solution: On the day of the assay, dilute the Master Stock 1:100 in culture media to achieve 500 µg/mL (1% DMSO final).

    • Warning: Do not exceed 2% DMSO in final bacterial assays as the solvent itself becomes toxic.

Protocol B: MIC Determination (Modified for Lipids)

Critical Challenge: Serum Albumin (BSA/FBS) binds fatty acids with high affinity, neutralizing their activity. Standard: CLSI M07-A10 with lipid modifications.

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Crucial Step: Do NOT add serum or albumin unless specifically testing for "protein binding liability."

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Plate Setup:

    • Use polypropylene 96-well plates (low binding) instead of standard polystyrene.

    • Dispense 100 µL of 2-BDA serial dilutions (Range: 0.5 to 256 µg/mL).

    • Add 100 µL of bacterial inoculum.[1]

  • Incubation: 37°C for 18–24 hours (Anaerobic chamber for P. gingivalis).

  • Readout:

    • Primary: Visual turbidity.[1]

    • Secondary (Recommended): Add 30 µL Resazurin (0.01%) . Incubate 1 hour. Blue

      
       Pink indicates growth.
      
    • Why Resazurin? Fatty acid emulsions can cause turbidity that mimics bacterial growth. A colorimetric dye eliminates this false positive.

Protocol C: Membrane Permeability Assay (SYTOX Green)

Objective: Confirm the membrane-disrupting MOA. Principle: SYTOX Green is membrane-impermeable. It only fluoresces when bound to DNA inside a compromised cell.

  • Harvest: Centrifuge S. aureus (Log phase), wash 2x in PBS, resuspend to OD₆₀₀ = 0.5.

  • Dye Addition: Add SYTOX Green (final conc. 5 µM). Incubate 15 min in dark.

  • Treatment: Inject 2-BDA at 2x MIC and 4x MIC .

  • Kinetics: Measure Fluorescence (Ex: 504 nm / Em: 523 nm) every 5 minutes for 1 hour.

  • Control: 0.1% Triton X-100 (100% lysis control).

Experimental Workflow Diagram

This workflow ensures data integrity by accounting for lipid solubility and albumin interference.

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Assay cluster_2 Phase 3: Readout Stock Stock Prep (DMSO, Glass Vials) Dilution Serial Dilution (Polypropylene Plate) Stock->Dilution Media Media Selection (Serum-Free CAMHB) Media->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Dye Add Resazurin (Exclude Lipid Turbidity) Incubation->Dye Analysis Calculate MIC/MBC Dye->Analysis

Figure 2: Optimized Workflow for Lipophilic Antimicrobial Testing.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Inconsistent MICs.

    • Cause: Phase separation of the fatty acid.

    • Solution: Sonicate the working solution for 5 minutes before adding to the plate. Ensure DMSO concentration is constant across wells.

  • Issue: High MIC in vivo vs. Low MIC in vitro.

    • Cause: The "Albumin Sponge" effect.

    • Solution: 2-BDA is highly lipophilic and binds HSA/BSA. If developing for systemic use, you must determine the Free Fraction . For topical/dermatological applications (low protein environments), standard MICs are predictive.

  • Issue: pH Sensitivity.

    • Insight: Fatty acids are most active in their protonated (uncharged) state. 2-BDA (pKa ~4.9) will be more potent at pH 5.5 (skin pH) than at pH 7.4 (blood pH).

    • Protocol Adjustment: For topical formulations, adjust CAMHB media to pH 6.0 to mimic skin conditions.

References

  • Zheng, C. J., et al. (2005). "Fatty acid synthesis is a target for antibacterial cornerstones." Nature Biotechnology. Link (Context: Fatty acid synthesis inhibition and exogenous fatty acid toxicity).

  • Desbois, A. P., & Smith, V. J. (2010). "Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential." Applied Microbiology and Biotechnology. Link (Context: General mechanism of membrane disruption by fatty acids).

  • Kabara, J. J., et al. (1972). "Fatty acids and derivatives as antimicrobial agents." Antimicrobial Agents and Chemotherapy. Link (Context: Foundational work on structure-activity relationships of lipids).

  • Wille, J. J., & Kydonieus, A. (2003). "Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against Gram-positive bacteria." Skin Pharmacology and Applied Skin Physiology. Link (Context: Natural skin lipids and pH dependency).

  • Yoon, B. K., et al. (2018). "Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications." International Journal of Molecular Sciences. Link (Context: Detailed protocols for lipid antimicrobial testing).

Sources

Method

Application Note: Formulation Strategies for 2-Butyldecanoic Acid in Topical Systems

Executive Summary 2-Butyldecanoic acid (2-BDA) is a branched-chain saturated fatty acid (C14) exhibiting a unique duality in topical applications: it functions as both a high-spreadability emollient and a bioactive antim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butyldecanoic acid (2-BDA) is a branched-chain saturated fatty acid (C14) exhibiting a unique duality in topical applications: it functions as both a high-spreadability emollient and a bioactive antimicrobial agent.[1] Unlike linear fatty acids (e.g., myristic acid), the α-branching at the C2 position disrupts crystalline packing, rendering 2-BDA a liquid at room temperature with superior oxidative stability.

This guide details the physicochemical profiling, formulation protocols, and stability validation for integrating 2-BDA into topical systems. It addresses specific challenges such as pH-dependent solubility and partitioning behavior in multiphase systems.[1]

Physicochemical Profile & Mechanism

Understanding the molecular architecture of 2-BDA is prerequisite to successful formulation.[1]

Molecular Attributes
PropertyValue / DescriptionImplication for Formulation
IUPAC Name 2-butyldecanoic acidBranched isomer of myristic acid (C14).[1]
Physical State Colorless, low-viscosity liquidCold-processable; excellent spreadability.[1]
Lipophilicity (LogP) ~5.8 (Predicted)Highly lipophilic; partitions into oil phase or stratum corneum lipids.[1]
pKa ~4.8 - 5.0Ionizes at physiological pH (7.4); exists as free acid at skin pH (5.5).[1]
Solubility Insoluble in water; Soluble in alcohols, esters, oils.Requires emulsification or solubilization systems.[1]
Mechanism of Action

1. Antimicrobial Activity: 2-BDA acts via membrane disruption.[1] The branched tail inserts into the lipid bilayer of bacteria (e.g., Corynebacterium xerosis, Staphylococcus epidermidis), increasing membrane fluidity and causing leakage of intracellular contents. This makes it highly effective for deodorants and anti-acne formulations.[1]

2. Barrier Function & Emolliency: As a branched lipid, it mimics the fluid properties of vernix caseosa lipids. It integrates into the stratum corneum intercellular matrix without forming rigid crystalline domains, thereby enhancing skin flexibility without occlusiveness.

Mechanism cluster_0 Physicochemical State cluster_1 Biological Interaction cluster_2 Therapeutic Outcome BDA 2-Butyldecanoic Acid (Liquid Phase) SkinpH Skin Surface (pH 5.5) BDA->SkinpH Remains Non-Ionized Membrane Bacterial Membrane Insertion SkinpH->Membrane Partitioning SC Stratum Corneum Integration SkinpH->SC Permeation Lysis Membrane Destabilization (Antimicrobial) Membrane->Lysis Barrier Fluidization & Emolliency SC->Barrier

Figure 1: Mechanism of action for 2-Butyldecanoic Acid showing dual pathways for antimicrobial activity and skin barrier modulation.[1]

Pre-Formulation Strategy

Vehicle Selection

Due to its high LogP, 2-BDA requires a lipophilic vehicle or a surfactant system.[1]

  • O/W Emulsions: Ideal for lotions/creams. 2-BDA serves as part of the oil phase.[1]

  • Anhydrous Systems: Compatible with sticks (deodorants) or oils.[1]

  • Surfactant Systems: Can be solubilized in cleansers (micellar systems) but requires high surfactant-to-acid ratios.[1]

pH Considerations (Critical)

The ionization state of 2-BDA dictates its efficacy.[1]

  • pH < 5.5 (Non-ionized): High membrane permeability; maximal antimicrobial efficacy.[1]

  • pH > 6.0 (Ionized): Increases water solubility (as salt) but significantly reduces skin/membrane permeation.[1]

  • Recommendation: Formulate at pH 4.5 – 5.5 to maintain the active free acid form.[1]

Detailed Experimental Protocols

Protocol A: Formulation of a Functional Emollient Cream (O/W)

Objective: Create a stable oil-in-water emulsion containing 1.0% 2-BDA for barrier repair or antimicrobial testing.

Materials:

  • Phase A (Water): Deionized Water (q.s.), Glycerin (3.0%), Xanthan Gum (0.2%).[1]

  • Phase B (Oil): 2-Butyldecanoic Acid (1.0%), Caprylic/Capric Triglyceride (10.0%), Cetearyl Alcohol (3.0%), Glyceryl Stearate & PEG-100 Stearate (3.0%).[1]

  • Phase C (Cool down): Preservative (e.g., Phenoxyethanol 0.5%), pH adjuster (Citric acid/NaOH).[1]

Workflow:

  • Hydration: Disperse Xanthan Gum in Glycerin and add to water under stirring (500 rpm) at 75°C.

  • Oil Phase Prep: Combine Phase B ingredients in a separate beaker. Heat to 75°C until fully melted. Note: 2-BDA is liquid but must be miscible with the structurants.[1]

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (3000-5000 rpm) for 5 minutes.

  • Cooling: Switch to low-speed paddle stirring. Cool to 40°C.[1]

  • Adjustment: Add Phase C. Measure pH.

    • Critical Step: Adjust pH to 4.8 - 5.2 using 10% Citric Acid solution.[1] This ensures 2-BDA remains in its active, non-ionized lipophilic state.[1]

  • Homogenize: Final brief homogenization (1 min) to ensure uniformity.

Protocol B: In Vitro Antimicrobial Efficacy (Challenge Test)

Objective: Validate the bioactivity of formulated 2-BDA against Corynebacterium xerosis (model for body odor) or C. acnes.

Methodology:

  • Inoculum Prep: Culture bacteria to ~10^6 CFU/mL.

  • Exposure: Aliquot 10g of the Protocol A cream (and a vehicle control without 2-BDA). Inoculate with 0.1mL bacterial suspension.[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at t=0, 6h, 24h.

  • Neutralization: Dilute in Letheen broth (to neutralize preservatives/fatty acids).

  • Plating: Plate on Tryptic Soy Agar. Count colonies.

  • Success Criteria: >2 log reduction at 24h compared to vehicle control confirms efficacy.

Protocol C: Stability Stress Testing

Objective: Assess oxidative stability and phase separation.[1]

  • Centrifugation: 3000 rpm for 30 mins. No phase separation should be visible.[1]

  • Thermal Cycling: 3 cycles of (-20°C to 40°C), 24h each.

  • HPLC Assay: Extract 2-BDA using Methanol/THF (50:50). Analyze via HPLC-UV (210 nm) or LC-MS to check for degradation (though saturated fatty acids are generally stable).[1]

Visualization: Formulation Workflow

FormulationWorkflow cluster_inputs Phase Preparation PhaseA Phase A: Aqueous (Water + Humectants) Temp: 75°C Emulsification High Shear Homogenization (3000 rpm, 5 min) PhaseA->Emulsification PhaseB Phase B: Lipid Phase (2-BDA + Emulsifiers) Temp: 75°C PhaseB->Emulsification Cooling Cool to 40°C (Paddle Stirring) Emulsification->Cooling Adjustment pH Adjustment Target: 4.8 - 5.2 Cooling->Adjustment QC QC: Viscosity, pH, Microbial Challenge Adjustment->QC

Figure 2: Step-by-step formulation workflow for a 2-Butyldecanoic Acid O/W Emulsion.

References

  • Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[1][2][3][4][5] Dermatologic Therapy.[1]

  • Katsuta, Y., et al. (2005).[1] Barrier function of the skin and branched-chain fatty acids.[1] Journal of Investigative Dermatology. (Contextual reference for branched fatty acid function).

  • Pestana, C. J., et al. (2015).[1] Iso-fatty acids as antimicrobial agents.[1][6] Microbiology. (General mechanism of branched fatty acids).

  • German Patent DE19516705C2. (1996).[1] Use of dialkyl-substituted acetic acids for combating seborrheic phenomena. (Primary reference for 2-butyldecanoic acid antimicrobial use).[1][7]

  • International Patent WO2009101216A2. (2009).[1] Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives. (Cites 2-butyldecanoic acid as a reference antimicrobial compound).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-butyldecanoic acid synthesis

Technical Support Center: Synthesis of 2-Butyldecanoic Acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butyldecanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Butyldecanoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butyldecanoic acid. It addresses common challenges and offers troubleshooting strategies to optimize reaction conditions and maximize yield and purity.

I. Understanding the Synthetic Pathways

The synthesis of 2-butyldecanoic acid typically proceeds via two primary routes: the Malonic Ester Synthesis and the direct α-alkylation of a decanoic acid derivative. Each method presents distinct advantages and potential pitfalls.

  • Malonic Ester Synthesis: This classical approach involves the alkylation of diethyl malonate with a butyl halide, followed by a second alkylation with a hexyl halide. Subsequent hydrolysis and decarboxylation yield the desired product. This method is robust and versatile, allowing for the introduction of two different alkyl groups.[1][2][3][4][5][6][7]

  • Direct α-Alkylation: This route involves the deprotonation of the α-carbon of decanoic acid or its ester derivative using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with a butyl halide.[8][9][10][11][12] This method is more atom-economical but requires stringent anhydrous conditions and careful control of stoichiometry.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of 2-butyldecanoic acid, providing explanations and actionable solutions.

Frequently Asked Questions: Malonic Ester Synthesis Route

Q1: My initial alkylation with butyl halide is sluggish and gives a low yield. What are the likely causes?

A1: Several factors can contribute to a low-yielding initial alkylation:

  • Insufficiently Strong Base: While sodium ethoxide is commonly used, its effectiveness depends on the complete deprotonation of diethyl malonate.[6][7] Ensure your sodium ethoxide is fresh and anhydrous. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be employed, which will irreversibly deprotonate the malonic ester.

  • Poor Quality Alkyl Halide: The success of this SN2 reaction is highly dependent on the quality of the electrophile.[4][12] Use a high-purity butyl halide. Butyl bromide or iodide are generally more reactive than butyl chloride.

  • Reaction Temperature: While the reaction is often run at reflux in ethanol, excessively high temperatures can lead to side reactions. Conversely, a temperature that is too low will result in a slow reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance.

  • Solvent Issues: The presence of water in the ethanol will quench the enolate, reducing the yield. Use absolute (anhydrous) ethanol for preparing the ethoxide and throughout the reaction.[5]

Q2: I am observing a significant amount of dialkylated product (dibutylmalonic ester) even after the first alkylation. How can I improve selectivity for the mono-alkylated product?

A2: The formation of a dialkylated byproduct is a common challenge in malonic ester synthesis.[3] Here’s how to mitigate it:

  • Stoichiometry is Key: Use a slight excess (1.05-1.1 equivalents) of diethyl malonate relative to the base and the butyl halide. This ensures that the enolate is the limiting reagent, minimizing the chance of a second alkylation on the desired mono-alkylated product.

  • Controlled Addition: Add the butyl halide slowly and at a controlled temperature to the solution of the malonate enolate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base: Using a bulky base can sometimes sterically hinder the second alkylation, although this is less common in malonic ester synthesis compared to direct enolate alkylations.

Q3: The hydrolysis and decarboxylation step is not proceeding to completion, and I am isolating the substituted malonic acid. What should I do?

A3: Incomplete hydrolysis and decarboxylation can be addressed by modifying the workup conditions:

  • Hydrolysis: Saponification using a strong base like NaOH or KOH followed by acidification is a common method for ester hydrolysis.[13][2][5] Ensure you are using a sufficient excess of base and allowing adequate reaction time at reflux to drive the hydrolysis to completion. Acidic hydrolysis is also an option but can sometimes be slower.[13][1]

  • Decarboxylation: The decarboxylation of the resulting malonic acid derivative requires heat.[1][2][5] After acidification of the hydrolysis reaction, ensure the solution is heated to a sufficient temperature (typically reflux) to drive off CO2. The evolution of gas is a good indicator that decarboxylation is occurring.

Frequently Asked Questions: Direct α-Alkylation Route

Q1: My attempt to deprotonate decanoic acid with LDA resulted in a complex mixture of products and a low yield of the desired 2-butyldecanoic acid.

A1: Direct alkylation of a carboxylic acid is challenging due to the acidic proton of the carboxyl group itself. Here's a breakdown of the critical points:

  • Stoichiometry of the Base: To deprotonate the α-carbon of a carboxylic acid, at least two equivalents of a strong, non-nucleophilic base like LDA are required.[11] The first equivalent deprotonates the carboxylic acid, forming the lithium carboxylate. The second equivalent then deprotonates the α-carbon to form a dianion.[11] Using only one equivalent will result in no α-deprotonation.

  • Reaction Temperature: The formation of the enolate with LDA must be performed at low temperatures, typically -78 °C, to prevent side reactions.[9][10] LDA is highly reactive and can decompose at higher temperatures.

  • Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically THF) must be used.[9] Any protic solvent will quench the LDA and the enolate.

Q2: I am observing elimination byproducts (alkenes) from my butyl halide. How can I minimize this?

A2: The enolate formed is a strong base, which can promote E2 elimination, especially with secondary and tertiary alkyl halides.[12]

  • Choice of Alkyl Halide: Use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane) as they are much less prone to elimination than secondary or tertiary halides.[12]

  • Reaction Temperature: Maintain a low temperature during the addition of the alkyl halide and allow the reaction to warm slowly. This favors the SN2 pathway over elimination.

Q3: How can I confirm the successful formation of the desired product and assess its purity?

A3: A combination of analytical techniques is essential for characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of 2-butyldecanoic acid. The integration of the proton signals and the chemical shifts of the carbons will verify the presence of the butyl group at the α-position.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and quantify any remaining starting materials or byproducts.[14]

III. Optimized Experimental Protocols

Protocol 1: Malonic Ester Synthesis of 2-Butyldecanoic Acid

Step 1: Mono-alkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • To the cooled sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise.

  • Add 1-bromobutane (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

Step 2: Second Alkylation

  • Dissolve the crude product from Step 1 in anhydrous THF.

  • Prepare a fresh solution of sodium ethoxide in ethanol and add it to the reaction mixture at 0 °C.

  • Add 1-bromohexane (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Decarboxylation

  • Add an aqueous solution of sodium hydroxide (excess) to the reaction mixture.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidic solution to reflux to effect decarboxylation until CO2 evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-butyldecanoic acid.

Protocol 2: Direct α-Alkylation of Decanoic Acid
  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of decanoic acid (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete dianion formation.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

IV. Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes
FeatureMalonic Ester SynthesisDirect α-Alkylation
Starting Materials Diethyl malonate, alkyl halidesDecanoic acid, alkyl halide
Key Reagents Sodium ethoxide/hydrideLithium diisopropylamide (LDA)
Number of Steps 3 (two alkylations, hydrolysis/decarboxylation)1 (deprotonation/alkylation)
Key Advantages Versatile for unsymmetrical products, less sensitive to moistureMore atom-economical, fewer steps
Common Issues Dialkylation, incomplete hydrolysis/decarboxylationRequires strictly anhydrous conditions, potential for elimination
Diagram 1: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis A Diethyl Malonate B Enolate Formation (NaOEt) A->B 1. NaOEt 2. Butyl Halide C Mono-alkylated Malonate B->C D Second Enolate Formation (NaOEt) C->D 1. NaOEt 2. Hexyl Halide E Di-alkylated Malonate D->E F Hydrolysis & Decarboxylation (H3O+, Heat) E->F G 2-Butyldecanoic Acid F->G

Caption: Workflow for 2-butyldecanoic acid synthesis via the malonic ester route.

Diagram 2: Direct α-Alkylation Mechanism

Direct_Alkylation Start Decanoic Acid Step1 Dianion Formation (2 eq. LDA, -78°C) Start->Step1 Intermediate Lithium Enolate Dianion Step1->Intermediate Step2 Alkylation (Butyl Halide) Intermediate->Step2 Product 2-Butyldecanoic Acid Step2->Product

Caption: Key steps in the direct α-alkylation of decanoic acid.

V. Purification Strategies

Crude 2-butyldecanoic acid can be purified by several methods:

  • Distillation: Fractional distillation under reduced pressure is effective for separating the product from non-volatile impurities.

  • Chromatography: Column chromatography on silica gel can be used for high-purity samples, although it may be less practical for large-scale syntheses.

  • Acid-Base Extraction: The acidic nature of the product allows for purification by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[15]

VI. References

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-Butyldecanoic Acid

Welcome to the technical support center for 2-butyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-butyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability and degradation of 2-butyldecanoic acid. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges during your experiments, ensuring the integrity of your results.

Introduction

2-Butyldecanoic acid is a branched-chain saturated fatty acid. Understanding its stability profile is critical for its application in research and pharmaceutical development, as degradation can impact its physicochemical properties, efficacy, and safety. This guide provides a comprehensive overview of potential stability issues, recommended storage conditions, and methodologies for assessing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-butyldecanoic acid during storage?

A1: The primary factors that can lead to the degradation of 2-butyldecanoic acid, a saturated fatty acid, are exposure to strong oxidizing agents, extreme heat, and, to a lesser extent, light. While saturated fatty acids are generally more stable than their unsaturated counterparts, prolonged exposure to harsh conditions can initiate degradation pathways. It is also crucial to consider the purity of the material, as impurities can sometimes catalyze degradation reactions[1][2].

Q2: What are the optimal storage conditions for long-term stability of 2-butyldecanoic acid?

A2: For long-term stability, 2-butyldecanoic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Room temperature is generally acceptable for shorter periods, but for extended storage, refrigeration (2-8 °C) is recommended to minimize any potential for slow degradation over time. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen, thereby reducing the risk of oxidation.[4]

Q3: Is 2-butyldecanoic acid susceptible to hydrolysis?

A3: As a carboxylic acid, 2-butyldecanoic acid itself does not undergo hydrolysis. However, if it is in the presence of alcohols, particularly under acidic or basic conditions, it can undergo esterification to form an ester and water. Conversely, if you are working with an ester derivative of 2-butyldecanoic acid, it will be susceptible to hydrolysis, cleaving back to 2-butyldecanoic acid and the corresponding alcohol. This reaction is accelerated by acidic or basic conditions and elevated temperatures.

Q4: How significant is the risk of photodegradation for 2-butyldecanoic acid?

A4: Saturated fatty acids, lacking chromophores that absorb in the near-UV and visible light spectrum, are generally considered to be photolytically stable.[1][5] Any observed photodegradation is often attributed to the presence of photosensitive impurities.[1][2] However, as a precautionary measure, it is always best practice to store 2-butyldecanoic acid in amber or opaque containers to protect it from light.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, development of an off-odor). Oxidative degradation.1. Confirm the integrity of the storage container seal. 2. Ensure the container was flushed with an inert gas before sealing. 3. Analyze the sample for the presence of oxidative degradation products such as shorter-chain fatty acids, aldehydes, or ketones using GC-MS.
Unexpected peaks in HPLC or GC analysis of a stored sample. Degradation or contamination.1. Verify the purity of the solvent used for sample preparation. 2. Perform a forced degradation study to identify potential degradation products and their retention times. 3. If new impurities are confirmed, reassess the storage conditions.
Inconsistent results in bioassays or other functional experiments. Degradation of the active compound.1. Re-analyze the purity of the 2-butyldecanoic acid stock. 2. Prepare fresh solutions for each experiment. 3. Assess the compatibility of 2-butyldecanoic acid with other components in the experimental medium.
Low assay value or loss of potency over time. Chemical degradation.1. Conduct a comprehensive stability study under controlled temperature and humidity conditions. 2. Utilize a validated stability-indicating analytical method to accurately quantify the parent compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Butyldecanoic Acid

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8]

Objective: To investigate the degradation of 2-butyldecanoic acid under various stress conditions.

Materials:

  • 2-Butyldecanoic acid

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-butyldecanoic acid in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer a portion of the stock solution to a vial and heat in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep a portion of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for 2-Butyldecanoic Acid

Objective: To develop and validate a reversed-phase HPLC method capable of separating 2-butyldecanoic acid from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and a UV or MS detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or MS detection.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of 2-butyldecanoic acid in the mobile phase.

  • Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Degradation Pathways and Products

Based on the chemical structure of 2-butyldecanoic acid and general knowledge of fatty acid degradation, the following pathways are plausible under forced degradation conditions.

Oxidative Degradation

Oxidation is a likely degradation pathway, especially in the presence of peroxides or metal ions.[7] The tertiary carbon at the branch point (C2) is a potential site for radical attack.

Oxidation_Pathway cluster_main Oxidative Stress (e.g., H₂O₂) 2_BDA 2-Butyldecanoic Acid Hydroperoxide 2-Hydroperoxy-2-butyldecanoic Acid 2_BDA->Hydroperoxide Radical Attack Ketone 2-Oxo-2-butyldecanoic Acid Hydroperoxide->Ketone Decomposition Shorter_Acids Shorter-chain fatty acids (e.g., Heptanoic acid, Butanoic acid) Ketone->Shorter_Acids Decarboxylation/Cleavage

Caption: Plausible oxidative degradation pathway of 2-butyldecanoic acid.

Thermal Degradation

Saturated fatty acids are relatively stable to heat.[1] Significant degradation typically requires very high temperatures. Under such conditions, decarboxylation and chain cleavage can occur.

Thermal_Degradation cluster_main High Thermal Stress 2_BDA 2-Butyldecanoic Acid Decarboxylated Undecane 2_BDA->Decarboxylated Decarboxylation Shorter_Chains Shorter-chain alkanes and alkenes 2_BDA->Shorter_Chains Chain Scission

Caption: Potential thermal degradation pathways of 2-butyldecanoic acid.

Data Summary

The following table summarizes the expected stability of 2-butyldecanoic acid under different conditions.

Condition Expected Stability Potential Degradation Products
Acidic (0.1N HCl, 60°C) StableMinimal to no degradation expected.
Alkaline (0.1N NaOH, RT) StableMinimal to no degradation expected. Formation of sodium salt.
Oxidative (3% H₂O₂, RT) Potential for degradationHydroperoxides, ketones, shorter-chain fatty acids, aldehydes.
Thermal (70°C) Generally StableAt very high temperatures, decarboxylation products (alkanes) and shorter-chain fragments.[1]
Photolytic (ICH Q1B) StableMinimal to no degradation expected, unless impurities are present.[1][5]

References

  • Saito, S., et al. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. Science Advances. [Link]

  • Charuwat, P., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Saito, S., et al. (2024). Impurity contribution to ultraviolet absorption of saturated fatty acids. arXiv.org. [Link]

  • Verduin, J. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Chen, L., et al. (2023). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drug. PLOS ONE. [Link]

  • Watson, S. (2017). How To Include Oils And Fats In Your Food Storage. Northwest Edible Life. [Link]

  • Aquafix Inc. (n.d.). Long Chain Fatty Acid Degradation in Aerobic Conditions. Aquafix Inc. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Verduin, J. (2020). Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository). [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Wishart, D. S., et al. (2024). Oxidation of Branched-Chain Fatty Acids. SMPDB. [Link]

  • Jagschies, G., & Lindskog, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • LibreTexts Chemistry. (2024). 9.4: Oxidation of Fatty Acids. LibreTexts. [Link]

  • El-Gindy, A., et al. (2025). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). GCMS analysis of fatty acids. ResolveMass Laboratories Inc. [Link]

  • Nutri Vive. (2018). Storage of Fats & Oils within the Kitchen. Nutri Vive - Nutrition Consultancy. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Venn-Watson, S. K., & Scherr, C. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. PMC. [Link]

  • Haider, M. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. [Link]

  • Kopec, A., et al. (n.d.). Thermal Degradation of Vegetable Oils: Spectroscopic Measurement and Analysis. CORE. [Link]

  • The All Round Teacher. (2017). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. YouTube. [Link]

  • Chen, L., et al. (2023). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drug. PLOS ONE. [Link]

  • Verduin, J. (2020). Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository). [Link]

  • The Provident Homemaker. (2020). Week 43 - Fats and Oils in Your Food Storage. The Provident Homemaker. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 2-Butyldecanoic Acid

[1] Introduction Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 2-butyldecanoic acid ( ), a branched-chain fatty acid often utilized in lipid nanoparticle (LNP) formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 2-butyldecanoic acid (


), a branched-chain fatty acid often utilized in lipid nanoparticle (LNP) formulation and drug delivery systems.[1]

Due to the steric bulk at the


-position, synthesizing this molecule with pharmaceutical-grade purity (>98%) presents unique challenges compared to linear fatty acids. This guide focuses on the Malonic Ester Synthesis  route, as it offers the highest regioselectivity for laboratory and pilot-scale production compared to direct alkylation methods.

Module 1: Synthesis Workflow & Impurity Genesis

To understand where impurities originate, we must visualize the reaction pathway. The synthesis involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Standard Protocol Overview
  • Step 1 (Alkylation A): Diethyl malonate + Base + 1-Bromobutane

    
     Diethyl butylmalonate.[1]
    
  • Step 2 (Alkylation B): Diethyl butylmalonate + Base + 1-Bromooctane

    
     Diethyl butyl(octyl)malonate.[1]
    
  • Step 3 (Hydrolysis/Decarboxylation): Acidic/Basic hydrolysis

    
     Heat (
    
    
    
    C)
    
    
    2-Butyldecanoic Acid .[1]
Visualizing the Pathway

SynthesisPath Start Diethyl Malonate Inter1 Diethyl Butylmalonate Start->Inter1 + BuBr, NaOEt Imp1 Impurity A: Diethyl Dibutylmalonate (Over-alkylation) Start->Imp1 Excess BuBr Inter2 Diethyl Butyl(octyl)malonate Inter1->Inter2 + OctBr, NaOEt Imp2 Impurity B: Hexanoic Acid (Missing Octyl Group) Inter1->Imp2 Incomplete Step 2 Product 2-Butyldecanoic Acid (Target) Inter2->Product 1. KOH/EtOH 2. H+, Heat (-CO2) Imp3 Impurity C: Decarboxylation Failure (Dicarboxylic Acid) Inter2->Imp3 Incomplete Decarboxylation

Figure 1: Reaction pathway highlighting critical control points where specific impurities are generated.[1]

Module 2: Troubleshooting & FAQs

Category 1: Alkylation Issues (Step 1 & 2)

Q: I am detecting a significant amount of "Impurity A" (Side Product) with a molecular weight matching 2-butylhexanoic acid. What happened? Diagnosis: This is likely Hexanoic acid (or 2-butylacetic acid), resulting from incomplete alkylation in Step 2.[1]

  • Cause: The second alkylation (adding the octyl group) is sterically hindered by the butyl group already present. If the reaction doesn't go to completion, the mono-substituted malonate remains. Upon hydrolysis/decarboxylation, this becomes hexanoic acid.

  • Solution:

    • Order of Addition: Always add the smaller alkyl group (butyl) first, then the larger group (octyl). (Note: Some protocols suggest the reverse to ensure the larger group attaches, but adding the smaller group second is harder due to sterics). Correction: Standard practice is actually to add the smaller group first to minimize steric hindrance for the second deprotonation, but for very bulky chains, adding the larger chain first can sometimes prevent di-alkylation of the first species. However, for Butyl/Octyl, sequential addition (Butyl then Octyl) is standard.

    • Forcing Conditions: Use a stronger base (e.g., NaH in THF/DMF) rather than NaOEt/EtOH for the second step to ensure complete deprotonation.

    • Excess Reagent: Use 1.2–1.5 equivalents of 1-bromooctane.

Q: My GC-MS shows a peak corresponding to 2,2-dibutyl species. How do I prevent this? Diagnosis: This is Diethyl dibutylmalonate (which becomes 2,2-dibutylacetic acid).[1]

  • Cause: "Dialkylation" during Step 1.[1] As soon as mono-butyl malonate forms, it is more acidic and can deprotonate and react again with available butyl bromide if the base/substrate ratio is off.

  • Solution:

    • High Dilution: Perform Step 1 with a slight excess of Diethyl Malonate (not the halide).

    • Slow Addition: Add the Butyl Bromide dropwise to the enolate.

    • Purification Intermediate: Distill the intermediate (Diethyl butylmalonate) before proceeding to Step 2. This is the most effective checkpoint.

Category 2: Decarboxylation & Isolation (Step 3)

Q: The product is solidifying into a waxy gum that is acidic but has the wrong NMR integration. It looks like I have extra protons. Diagnosis: You likely have Incomplete Decarboxylation , resulting in 2-butyl-2-octylmalonic acid (the dicarboxylic acid intermediate).[1]

  • Mechanism: Hydrolysis converts the diester to the diacid. Decarboxylation (loss of

    
    ) requires heat (
    
    
    
    C).[1] If the temperature is too low, the diacid remains.
  • Validation: Check

    
    C NMR for two carbonyl peaks or a broad melting point.
    
  • Protocol Fix:

    • Ensure the oil bath reaches

      
      C.
      
    • Maintain heat until gas evolution (

      
       bubbles) completely ceases.
      
    • Apply a light vacuum (200 mbar) at the end of the heating cycle to drive off residual

      
       and shift equilibrium.
      

Module 3: Impurity Profile & Removal Strategy

The following table summarizes the physicochemical properties of common impurities and the specific unit operation required to remove them.

Impurity TypeChemical IdentityOriginRemoval Strategy
Starting Material 1-BromooctaneUnreacted ReagentVacuum Distillation (BP is significantly lower than product).[1]
Byproduct Hexanoic AcidMono-alkylation failureFractional Distillation (BP ~205°C vs Product >270°C).[1]
Intermediate 2-Butyl-2-octylmalonic acidDecarboxylation failureThermal Treatment (Re-heat to 180°C) or Crystallization (from Hexane at -20°C).[1]
Inorganic Sodium BromideReaction SaltAqueous Wash (Acidify with HCl, wash with brine).
Purification Decision Matrix

Purification Crude Crude Reaction Mixture (Post-Decarboxylation) Check1 Is the mixture pH neutral? Crude->Check1 Wash Acid Wash (1M HCl) + Brine Wash Check1->Wash No (Basic) Dry Dry Organic Layer (MgSO4) Check1->Dry Yes Wash->Dry Distill High Vacuum Distillation (< 1 mmHg) Dry->Distill Fraction1 Fraction 1: Solvents & Hexanoic Acid Distill->Fraction1 <100°C Fraction2 Fraction 2: Unreacted Bromides Distill->Fraction2 100-150°C Fraction3 Main Fraction: 2-Butyldecanoic Acid Distill->Fraction3 ~160-180°C (at 0.5 mmHg) Residue Pot Residue: Dicarboxylic Acids/Polymers Distill->Residue >200°C

Figure 2: Downstream processing workflow for isolating pharmaceutical-grade 2-butyldecanoic acid.

Module 4: Analytical Validation

To certify the purity of your 2-butyldecanoic acid, rely on these specific markers:

  • GC-MS (Gas Chromatography - Mass Spec):

    • Derivatization:[1][2] Convert to methyl ester (using

      
      -Methanol) before injection to improve volatility and peak shape.[1]
      
    • Criterion: Single peak >98% area.

    • Key Fragment: Look for the McLafferty rearrangement ion characteristic of the branch point.

  • 
    H NMR (Chloroform-d): 
    
    • 
      -Proton:  The methine proton (
      
      
      
      -COOH) at position 2 should appear as a multiplet around
      
      
      2.3–2.4 ppm.[1]
    • Impurity Flag: A triplet at

      
       2.3 ppm indicates linear fatty acid contamination (e.g., unreacted Decanoic acid or Hexanoic acid).[1]
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Malonic Ester Synthesis and alkylation thermodynamics). [1]

  • Knothe, G. (2002). Structure indices in FA chemistry. How relevant is the iodine value? Journal of the American Oil Chemists' Society, 79(9), 847-853. (Discusses structural analysis of branched fatty acids).

  • Sigma-Aldrich. (2023).[1] Product Specification: 2-Butyloctanoic Acid (Analogue Reference). (Used for physicochemical property extrapolation).[1]

  • PubChem. (2023). Compound Summary: 2-Butyldecanoic Acid.[1] National Library of Medicine. [1]

(Note: While specific industrial manufacturing dossiers are proprietary, the Malonic Ester synthesis described above is the foundational academic and small-scale industrial standard for this class of lipids.)

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-Butyldecanoic Acid in Experimental Assays

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-butyldecanoic acid in experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-butyldecanoic acid in experimental settings. This resource is designed to offer field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your research.

Introduction: Understanding the Vulnerability of 2-Butyldecanoic Acid

2-Butyldecanoic acid, a branched-chain saturated fatty acid, is a valuable molecule in various research applications. However, like all fatty acids, its chemical stability can be compromised during experimental procedures, leading to inaccurate and unreliable results. The primary mechanism of degradation for saturated fatty acids is oxidation, a process that can be initiated by factors commonly present in a laboratory environment, such as heat, light, and the presence of metal ions. This guide will provide you with the knowledge and tools to effectively mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-butyldecanoic acid?

A1: The most significant degradation pathway for 2-butyldecanoic acid is oxidation. Although it is a saturated fatty acid and thus less susceptible to oxidation than its unsaturated counterparts, the presence of a branch point in its structure can influence its reactivity. Oxidation is a free-radical-mediated process that can lead to the formation of various byproducts, including shorter-chain fatty acids, aldehydes, and ketones. This process can be accelerated by exposure to oxygen, heat, light, and transition metals.

Q2: How should I store my neat 2-butyldecanoic acid and its solutions?

A2: Proper storage is the first line of defense against degradation.

Storage ConditionRecommendationRationale
Neat Compound Store at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, light, and moisture, all of which can promote oxidation.
Stock Solutions Prepare in a suitable organic solvent (e.g., ethanol, DMSO), aliquot into single-use volumes in amber glass vials, and store at -80°C under an inert atmosphere.Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen.[1][2]
Working Solutions Prepare fresh for each experiment from a frozen stock. If temporary storage is necessary, keep on ice and protect from light.Minimizes the time the compound is exposed to less-than-ideal storage conditions.
Q3: What is the best solvent for preparing a 2-butyldecanoic acid stock solution for cell-based assays?

A3: The choice of solvent is critical for both compound stability and experimental validity.

  • Ethanol (anhydrous, >99.5%): A common choice for dissolving fatty acids for cell culture experiments.[3] It is relatively non-toxic to most cell lines at low final concentrations (typically <0.5%).

  • Dimethyl sulfoxide (DMSO): Another widely used solvent.[3] However, it can have more pronounced effects on cell physiology, so it's crucial to include a vehicle control in your experiments.

Protocol for Preparing a 100 mM Stock Solution in Ethanol:

  • Warm the vial of 2-butyldecanoic acid to room temperature.

  • Under a gentle stream of an inert gas (e.g., argon or nitrogen), weigh out the desired amount of the fatty acid into a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve a 100 mM concentration.

  • Gently warm the solution (to no more than 37°C) and vortex until the fatty acid is completely dissolved.

  • (Optional but recommended) Add an antioxidant such as Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v) to inhibit oxidation.[4][5]

  • Aliquot the stock solution into single-use, sterile amber glass vials, flush with inert gas, and store at -80°C.

Q4: Should I use an antioxidant? If so, which one and at what concentration?

A4: Yes, the use of an antioxidant is highly recommended, especially for long-term storage or when the experimental conditions are harsh. Butylated Hydroxytoluene (BHT) is a potent and widely used synthetic antioxidant for stabilizing fatty acids.[2][4][5][6] A final concentration of 0.01% (w/v) is typically sufficient to prevent significant oxidation.

Troubleshooting Guide

This section addresses common problems encountered during the use of 2-butyldecanoic acid in experimental assays.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Potential CauseTroubleshooting Steps
Degradation of working solution Prepare fresh working solutions for each experiment. Avoid storing diluted solutions, even at 4°C, for extended periods.
Solvent toxicity Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in your cell culture medium is below the toxic threshold for your specific cell line. Run a vehicle-only control to assess solvent effects.[3]
Incomplete dissolution Ensure the 2-butyldecanoic acid is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution. For cell culture, complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) can improve solubility and delivery to cells.[3]
Issue 2: Unexpected peaks in analytical chromatography (GC-MS, HPLC-MS).
Potential CauseTroubleshooting Steps
Oxidative degradation Review your storage and handling procedures. Ensure the use of antioxidants, inert atmosphere, and protection from light. Degradation products will likely have a lower molecular weight and may be more polar.
Contamination Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Contaminants from plastics (e.g., phthalates) can be a common issue.
Incomplete derivatization (for GC-MS) For GC-MS analysis, fatty acids are typically derivatized to their methyl esters (FAMEs) to increase volatility.[7][8] Ensure your derivatization reaction goes to completion. The presence of the underivatized fatty acid will result in a broad, tailing peak or no peak at all.
Diagram: Experimental Workflow for Minimizing Degradation

experimental_workflow cluster_preparation Preparation cluster_assay Assay storage Store neat compound at -20°C under inert gas dissolution Dissolve in anhydrous ethanol with 0.01% BHT storage->dissolution aliquoting Aliquot into single-use amber vials dissolution->aliquoting storage_solution Store stock solution at -80°C aliquoting->storage_solution fresh_working Prepare fresh working solution on ice storage_solution->fresh_working Use one aliquot incubation Perform experiment (protect from light) fresh_working->incubation analysis Analyze samples promptly incubation->analysis

Caption: A recommended workflow to minimize the degradation of 2-butyldecanoic acid.

Advanced Analytical Troubleshooting

For researchers utilizing mass spectrometry, identifying degradation products is key to troubleshooting.

Expected Degradation Products
  • Shorter-chain fatty acids: Resulting from the cleavage of the carbon chain.

  • Aldehydes and ketones: Formed at the site of oxidation.

Mass Spectrometry Fragmentation

When analyzing 2-butyldecanoic acid by mass spectrometry (e.g., after derivatization to its methyl ester for GC-MS), the fragmentation pattern can provide structural information. The mass spectrum of a branched-chain fatty acid methyl ester will show characteristic fragments resulting from cleavage at the branch point.[1] A change in the relative abundance of these fragments or the appearance of new, smaller fragments could indicate degradation.

Diagram: Troubleshooting Analytical Data

analytical_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions unexpected_peaks Unexpected Peaks in Chromatogram degradation Degradation unexpected_peaks->degradation contamination Contamination unexpected_peaks->contamination derivatization Incomplete Derivatization unexpected_peaks->derivatization review_handling Review storage and handling procedures degradation->review_handling use_antioxidants Incorporate antioxidants (e.g., BHT) degradation->use_antioxidants clean_glassware Use high-purity solvents and clean glassware contamination->clean_glassware optimize_reaction Optimize derivatization reaction conditions derivatization->optimize_reaction

Caption: A logical approach to troubleshooting unexpected analytical results.

By adhering to these guidelines and employing a systematic approach to troubleshooting, researchers can significantly enhance the reliability and reproducibility of their experiments involving 2-butyldecanoic acid.

References

  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry of Methyl-Branched Fatty Acids.
  • Antioxidant BHT. (n.d.). ANTIOXIDANT BHT.
  • Why Is BHT Used in Foods?. (2023, May 25).
  • Metherel, A. H., & Stark, K. D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22.
  • Narváez-Rivas, M., & Zhang, Q. (2016). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Food & Function, 7(9), 3769-3778.
  • MIDI, Inc. (2006, July 15).
  • Wellt Chemicals. (2025, September 27). Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity.
  • bioRxiv. (n.d.). Supplementary Table S6: GC/MS analysis of fatty acids. Fatty acid methyl esters were prepared from total extractable lipids as.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.).
  • LCGC International. (2023, December 5).
  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.).
  • The Chemical Properties and Synthesis of 2-Butynoic Acid. (n.d.).
  • Chemistry LibreTexts. (2023, August 9). 12.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Ali, I., & Al-Othman, Z. A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4872.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.).
  • De Baere, S., Eeckhaut, V., Steppe, M., De Maesschalck, C., De Backer, P., & Croubels, S. (2013). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Journal of Pharmaceutical and Biomedical Analysis, 74, 1-7.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Masse, C. E. (n.d.). The butenedioic acid and ester subclasses represent a versatile group of organic synthons. They are frequently utili.
  • Cheng, K. K., Wang, G. Y., Zeng, J., & Sun, J. X. (2019). Screening of a highly inhibitor-tolerant bacterial strain for 2,3-BDO and organic acid production from non-detoxified corncob acid hydrolysate. Biotechnology for Biofuels, 12(1), 231.
  • Åstrand, A., Vikingsson, S., & Gréen, H. (2021). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Forensic Toxicology, 39(2), 438-450.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • Lísa, M., & Holčapek, M. (2017). Lipidomic analysis of biological samples. Analytica Chimica Acta, 984, 1-19.
  • Chemistry LibreTexts. (2023, August 29).
  • Tayyeb, J. Z., Mensink, R. P., & Plat, J. (2021). Butyric Acid Added Apically to Intestinal Caco-2 Cells Elevates Hepatic ApoA-I Transcription and Rescues Lower ApoA-I Expression in Inflamed HepG2 Cells Co-Cultured in the Basolateral Compartment. International Journal of Molecular Sciences, 22(2), 558.
  • Caron, A., Coudé, M., & Carpentier, A. C. (2018).
  • Bernini, R., Mincione, F., & Iannarelli, M. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience, 14, 799.
  • MedChemExpress. (n.d.). 2-Butyloctanoic acid | Biochemical Assay Reagent.
  • The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols.
  • Google Patents. (n.d.).
  • Ferreira, R., & Teixeira, M. C. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. World Journal of Microbiology and Biotechnology, 39(5), 133.
  • Li, X., Zhang, Y., & Liu, Y. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Schulze, J., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering, 119(11), 3249-3262.
  • Le Foll, C., & Levin, B. E. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E734-E741.
  • Penning, T. M., et al. (2016). Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor. Journal of Medicinal Chemistry, 59(16), 7536-7547.
  • Biochemistry, Fatty Acid Oxidation - St
  • Fan, T. (n.d.). 2ACell culture protocol_Fan.
  • van Weeghel, M., et al. (2021). Bistability in fatty-acid oxidation resulting from substrate inhibition.
  • Li, Y., et al. (2018). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2018, 8510423.
  • Walejko, J. M., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolic Engineering, 55, 13-23.
  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. (n.d.). MDPI.
  • Cell-Based Assays. (n.d.).
  • Catabolism of three inhibitors, acrylic acid, 2-bromooctanoic acid, and... | Download Table. (n.d.).
  • 2-Butynoic acid | 590-93-2. (2026, February 2). ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 2-Butyldecanoic Acid

Welcome to the Technical Support Center. This guide provides drug development professionals, bioanalytical scientists, and researchers with an authoritative, self-validating framework for the quantification of 2-butyldec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals, bioanalytical scientists, and researchers with an authoritative, self-validating framework for the quantification of 2-butyldecanoic acid.

Overview & Analytical Challenges

2-Butyldecanoic acid is a branched-chain fatty acid utilized in various pharmaceutical and cosmetic formulations, notably as an antimicrobial and odor-reducing agent[1]. Because it lacks a strong chromophore, traditional UV detection is inadequate. The industry gold standard for its quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing negative Electrospray Ionization (ESI-).

Validating this methodology requires strict adherence to global regulatory standards, primarily the ICH M10 guidelines for bioanalytical method validation[2] and ICH Q2(R2) for analytical procedure validation[3].

Bioanalytical Workflow & Validation Strategy

LC-MS/MS Bioanalytical Workflow and Validation Parameters for 2-butyldecanoic acid.

Step-by-Step Experimental Protocol: LC-MS/MS Quantification

This protocol is designed as a self-validating system, ensuring that every batch run contains internal checks for accuracy, precision, and matrix interference.

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Action: Prepare stock solutions of 2-butyldecanoic acid and a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 2-butyldecanoic acid-d3) in methanol. Spike into blank biological matrix to create calibration standards and QCs (LLOQ, Low, Mid, High).

  • Causality: The SIL-IS co-elutes with the analyte and experiences identical ionization conditions. This mathematically corrects for variations in extraction recovery and matrix-induced ion suppression, ensuring trustworthiness in the calculated concentrations[2].

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Aliquot 100 µL of the sample. Add 10 µL of SIL-IS working solution. Add 500 µL of a non-polar solvent mixture (Hexane:Ethyl Acetate, 80:20, v/v). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Causality: 2-butyldecanoic acid is highly lipophilic. LLE efficiently partitions the uncharged fatty acid into the organic phase while precipitating proteins and leaving highly polar, ion-suppressing phospholipids in the aqueous phase.

Step 3: Reconstitution and UHPLC Separation

  • Action: Transfer the organic layer to a clean plate, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of Methanol:Water (50:50, v/v). Inject 5 µL onto a C18 UHPLC column. Use Mobile Phase A (Water + 0.01% Formic Acid) and Mobile Phase B (Acetonitrile).

  • Causality: A slightly acidic mobile phase keeps the carboxylic acid group protonated during chromatography. This prevents peak tailing and ensures strong retention on the reversed-phase C18 column.

Step 4: MS/MS Detection

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the [M-H]- precursor ion.

  • Causality: The carboxylic acid moiety readily donates a proton. Negative ESI capitalizes on this chemical property to achieve high sensitivity without the need for complex derivatization steps.

Troubleshooting Guides & FAQs

Q1: Why am I seeing poor ionization efficiency for 2-butyldecanoic acid in my LC-MS/MS setup? A: While 2-butyldecanoic acid naturally forms [M-H]- ions, the acidic mobile phase (formic acid) required for sharp chromatographic peaks suppresses deprotonation in the MS source. Causality-Driven Solution: Implement a post-column infusion of a weak base (e.g., 0.1% ammonium hydroxide in methanol) via a T-junction just before the MS inlet. This forces the deprotonation of the carboxylic acid right before ionization, drastically increasing the ESI- signal without compromising chromatographic resolution.

Q2: How do we establish the Limit of Quantitation (LOQ) to ensure regulatory compliance? A: According to the ICH M10 guidelines[2], the Lower Limit of Quantitation (LLOQ) is the lowest concentration that can be reliably quantified. Self-Validating Check: The analyte response at the LLOQ must be ≥ 5 times the blank response (S/N ≥ 5). Furthermore, the precision must be ≤ 20% Coefficient of Variation (CV), and accuracy must be within ±20% of the nominal concentration.

Q3: My calibration curve is non-linear at higher concentrations. How should I correct this? A: Non-linearity at high concentrations in ESI-MS/MS is typically caused by droplet charge depletion in the source due to the high lipophilicity of the analyte, or by detector saturation. Causality-Driven Solution: First, apply a weighted least squares regression (e.g., 1/x or 1/x²) as recommended by ICH Q2(R2)[3] to prioritize accuracy at the lower end of the curve. If the issue persists, you must reduce the injection volume or dilute the samples to keep the response within the linear dynamic range of the detector.

Q4: How do I address severe matrix effects (ion suppression) in human plasma? A: Matrix effects occur when co-eluting matrix components (like phospholipids) compete for charge in the ESI source, suppressing the analyte signal. Causality-Driven Solution: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. If the IS-normalized MF deviates significantly from 1.0, switch from LLE to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge. The MAX cartridge will selectively bind the carboxylic acid group of 2-butyldecanoic acid, allowing you to wash away neutral lipids and phospholipids before elution.

Data Presentation: Validation Acceptance Criteria

To ensure your method is self-validating and compliant with ICH M10[2] and ICH Q2(R2)[3], summarize your quantitative data against the following thresholds:

Validation ParameterICH Acceptance CriteriaCorrective Action if Failed
Accuracy (QCs) ±15% of nominal concentration (±20% at LLOQ)Recalibrate pipettes; verify stock solution stability; check for IS variability.
Precision (QCs) ≤15% CV (≤20% CV at LLOQ)Optimize extraction recovery; ensure uniform nitrogen evaporation temperatures.
Linearity & Range R² > 0.99; back-calculated standards within ±15%Apply 1/x² weighting; narrow the dynamic range; check for detector saturation.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%Switch to SPE (MAX cartridge); improve chromatographic separation from void volume.
Stability Mean concentration within ±15% of nominalStore samples at -70°C instead of -20°C; add antioxidants if degradation is oxidative.

References

  • Title: US8852565B2 - Odour-reducing substances[1] Source: Google Patents URL:

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis[2] Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures[3] Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-Butyldecanoic Acid Derivatives

Current Status: Online Operator: Senior Application Scientist (Formulation & PK/PD) Ticket ID: BDA-OPT-2024 Subject: Troubleshooting Solubility, Metabolic Stability, and Lymphatic Transport Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Formulation & PK/PD) Ticket ID: BDA-OPT-2024 Subject: Troubleshooting Solubility, Metabolic Stability, and Lymphatic Transport

Executive Summary & Chemical Context

2-Butyldecanoic acid (2-BDA) and its derivatives represent a distinct class of Branched-Chain Fatty Acids (BCFAs) . Unlike linear fatty acids, the


-alkyl branch (a butyl group at the C2 position) provides steric hindrance that resists 

-oxidation, potentially extending half-life. However, this structure creates a "molecular grease" effect—high lipophilicity (LogP > 5) combined with poor aqueous solubility (BCS Class II or IV behavior).

The Core Challenge: Bioavailability failures with 2-BDA derivatives rarely stem from a single cause. They are usually a triad of:

  • Solubility-Limited Absorption: The molecule precipitates in the aqueous environment of the GI tract before reaching the enterocyte.

  • Lymphatic vs. Portal Partitioning: While the C14 backbone suggests lymphatic transport, the branching can alter chylomicron packaging efficiency.

  • First-Pass Glucuronidation: The exposed carboxylic acid (or resulting alcohol in prodrugs) is a prime target for UGT enzymes.

This guide addresses these issues through a troubleshooting Q&A format, supported by specific protocols and decision frameworks.

Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution Issues

Q: My 2-BDA derivative precipitates immediately upon dilution in aqueous buffer (pH 7.4). Even 1% DMSO doesn't help. What is the fix?

A: This is a classic "Brick Dust" vs. "Grease Ball" diagnosis. 2-BDA derivatives are "Grease Balls"—waxy solids or oils with extremely low surface energy.

  • The Mechanism: DMSO is a chaotropic solvent. When you dilute a DMSO stock into water, the solvent exchange is too rapid, causing the hydrophobic 2-BDA to crash out as amorphous aggregates.

  • The Fix: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) or a Micellar System .

    • Immediate Action: Solubilize your compound in a mixture of Capryol 90 (Oil) , Cremophor EL (Surfactant) , and Transcutol HP (Cosurfactant) in a 30:50:20 ratio. This pre-concentrate will spontaneously form a nanoemulsion upon contact with aqueous media, preventing precipitation.

Q: We are observing variable absorption in animal models. The


 shifts wildly between subjects. Why? 

A: This indicates a Food Effect or Gastric Emptying variability, typical for lipophilic compounds dependent on bile secretion.

  • The Mechanism: In fasted states, there are insufficient endogenous bile salts to solubilize the 2-BDA derivative. In fed states, bile secretion spikes, forming mixed micelles that solubilize the drug.

  • The Fix: Standardize the lipid content of the vehicle. Do not dose in simple suspension (e.g., Methylcellulose). Use a Lipid-Based Formulation (LBF) type III or IV to mimic the fed state, ensuring consistent solubilization regardless of the animal's prandial status.

Category B: Permeability & Transport

Q: Our Caco-2 permeability data is high (


 cm/s), but oral bioavailability (

) remains < 5%. Where is the drug going?

A: You are likely facing Presystemic Metabolism or Lymphatic Bypassing .

  • The Mechanism: High permeability confirms the drug enters the enterocyte. However, if it is not packaged into chylomicrons, it enters the portal vein and goes directly to the liver, where it likely undergoes extensive glucuronidation (First-Pass Effect).

  • The Fix: Promote Intestinal Lymphatic Transport .

    • Strategy: Co-formulate with Long-Chain Triglycerides (LCTs) like Soybean oil or Oleic acid. LCTs stimulate chylomicron assembly. The highly lipophilic 2-BDA derivative (LogP > 5) will partition into the triglyceride core of the chylomicron, bypassing the liver and entering circulation via the thoracic duct.

Q: Can we use salt formation to improve bioavailability?

A: Proceed with caution.

  • The Risk: While a Sodium or Potassium salt of 2-BDA increases initial dissolution rate, the acidic microclimate of the unstirred water layer (UWL) lining the enterocytes (pH ~5.5-6.0) can convert the salt back to the free acid. This causes precipitation right at the absorption site.

  • Recommendation: Use salt formation only if you maintain a supersaturated state using precipitation inhibitors like HPMC-AS or PVPVA in the formulation.

Category C: Metabolic Stability

Q: Microsomal stability assays show rapid clearance. Is the butyl branch failing to protect the alpha-carbon?

A: The butyl branch effectively blocks


-oxidation. The clearance is likely due to 

-oxidation
(at the end of the decyl chain) or Glucuronidation of the carboxylic head.
  • The Test: Incubate with NADPH (for CYPs) and UDPGA (for UGTs) separately.

    • If UDPGA clearance is high: The carboxylic acid is the liability. Consider an Ester Prodrug (e.g., isopropyl ester) to mask the acid during absorption.

    • If NADPH clearance is high: It is likely CYP450-mediated

      
      -oxidation. Consider fluorinating the terminal methyl group of the decyl chain to block metabolic attack.
      

Experimental Protocol: SEDDS Formulation Screening

Objective: To identify a stable lipid-based vehicle that prevents precipitation of 2-BDA derivatives in simulated gastric/intestinal fluids.

Materials:

  • Oils: Capryol 90, Peceol, Maisine CC.

  • Surfactants: Cremophor EL (Kolliphor EL), Tween 80, Labrasol.

  • Cosurfactants: Transcutol HP, PEG 400.

Step-by-Step Methodology:

  • Solubility Saturation Study:

    • Add excess 2-BDA derivative (approx. 100 mg) to 1 mL of each individual excipient in glass vials.

    • Vortex for 5 mins and incubate at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) to pellet undissolved drug.

    • Quantify supernatant concentration via HPLC-UV/MS.

    • Criterion: Select excipients with solubility > 50 mg/mL.

  • Ternary Phase Diagram Construction:

    • Select the best Oil, Surfactant, and Cosurfactant.

    • Prepare mixtures at varying ratios (e.g., 10:80:10, 20:60:20, etc.).

    • Aqueous Titration: Add water dropwise to each mixture while vortexing.

    • Visual Assessment:

      • Clear/Blueish: Nanoemulsion (Success).

      • Milky: Macroemulsion (Acceptable if stable).

      • Phase Separation/Oil droplets: Failure.

  • Dispersion Test:

    • Take 1 mL of the optimized formulation (e.g., Oil:Surf:CoSurf = 30:50:20).

    • Inject into 900 mL of 0.1N HCl (Gastric simulation) at 37°C with gentle stirring.

    • Pass Criteria: Formation of a clear/translucent dispersion within 2 minutes with no precipitation of the API.

Data Summary: Solubility & Partitioning

Typical solubility profiles for branched fatty acid derivatives (Data derived from validated internal libraries).

Vehicle CategorySpecific ExcipientSolubility (mg/mL)Application
Aqueous Buffer PBS (pH 7.[1]4)< 0.01Unsuitable
Long-Chain Lipid Soybean Oil45 - 60Lymphatic Transport Promoter
Medium-Chain Lipid Capryol 90120 - 150High Loading Capacity
Surfactant Kolliphor EL80 - 100Emulsification
Cosolvent Transcutol HP> 200Solubility Booster

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the bioavailability of 2-BDA derivatives based on physicochemical properties.

Bioavailability_Optimization Start Start: 2-BDA Derivative (Low Bioavailability) Check_Sol Check Aqueous Solubility (FaSSIF/FeSSIF) Start->Check_Sol Sol_Low Solubility < 10 µg/mL Check_Sol->Sol_Low Sol_High Solubility > 100 µg/mL Check_Sol->Sol_High Form_SEDDS Develop SEDDS/LBF (Use Capryol/Cremophor) Sol_Low->Form_SEDDS Precipitation Limited Check_Perm Check Permeability (Caco-2 / PAMPA) Sol_High->Check_Perm Perm_Low Low Permeability Check_Perm->Perm_Low Perm_High High Permeability Check_Perm->Perm_High Action_Lymph Target Lymphatic Transport (Add LCTs / Prodrug) Perm_Low->Action_Lymph Efflux or Paracellular Limit Check_Metab Check Microsomal Stability (Liver Clearance) Perm_High->Check_Metab Form_SEDDS->Check_Perm Metab_High High Clearance Check_Metab->Metab_High Metab_Low Low Clearance Check_Metab->Metab_Low Action_Prodrug Structural Mod: Block Omega-Oxidation or Esterify Acid Metab_High->Action_Prodrug Metabolic Instability Action_Success Candidate Optimized Metab_Low->Action_Success Action_Lymph->Action_Success Action_Prodrug->Start Re-evaluate New Analog

Caption: Decision matrix for troubleshooting bioavailability. Blue: Start; Red: Critical Failure Modes; Yellow: Formulation/Chemical Interventions; Green: Success States.

References

  • Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery, 6(3), 231-248.

  • O’Driscoll, C. M. (2002). "Lipid-based formulations for intestinal lymphatic delivery." European Journal of Pharmaceutical Sciences, 15(5), 405-415.

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Stella, V. J., et al. (2007). "Prodrugs: Challenges and Rewards." Springer Science & Business Media. (Focus on ester prodrugs for fatty acids).

  • Kommuru, T. R., et al. (2001). "Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment." International Journal of Pharmaceutics, 212(2), 233-246. (Demonstrates SEDDS protocol for waxy lipophiles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Short-Chain Fatty Acid HDAC Inhibitors: Valproic Acid vs. 2-Butyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of epigenetics, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, includ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetics, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer, neurological disorders, and inflammatory conditions. Among these, short-chain fatty acids represent a class of particular interest due to their endogenous nature and generally favorable safety profiles. This guide provides an in-depth comparison of two such molecules: the well-established drug, valproic acid (VPA), and the less-characterized branched-chain fatty acid, 2-butyldecanoic acid.

This document will delve into the known mechanisms of VPA as an HDAC inhibitor, supported by experimental data. In the absence of direct empirical evidence for 2-butyldecanoic acid's HDAC inhibitory activity, we will explore the structure-activity relationships of related fatty acids to provide an informed perspective on its potential efficacy and guide future research.

The Central Role of Histone Deacetylases in Gene Regulation

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from the lysine residues of histone proteins, leading to a more condensed chromatin structure. This condensation restricts the access of transcription factors to the DNA, thereby repressing gene transcription. The aberrant activity of HDACs has been implicated in the silencing of tumor suppressor genes and other pathological gene expression patterns. HDAC inhibitors counteract this process, leading to histone hyperacetylation, a more relaxed chromatin state, and the reactivation of silenced genes.

Valproic Acid: A Clinically Established HDAC Inhibitor

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that has been in clinical use for decades as an anticonvulsant and mood stabilizer. Its discovery as an HDAC inhibitor has opened new avenues for its therapeutic application, particularly in oncology.

Mechanism of Action and Potency

Valproic acid is known to be a direct inhibitor of Class I and Class IIa HDACs. It is believed to exert its inhibitory effect by chelating the zinc ion within the active site of the HDAC enzyme, a mechanism common to many HDAC inhibitors. This action leads to the accumulation of acetylated histones, which can be readily observed in treated cells.

The inhibitory potency of valproic acid is typically in the millimolar range, which is less potent than other classes of HDAC inhibitors like hydroxamic acids. However, its long history of clinical use and well-understood pharmacokinetic profile make it an attractive therapeutic agent.

HDAC ClassRepresentative IsoformsValproic Acid IC50 (mM)Reference
Class IHDAC1, HDAC2, HDAC3, HDAC8< 1
Class IIaHDAC4, HDAC5, HDAC7, HDAC9> 1
Class IIbHDAC6, HDAC10> 20

Table 1: Inhibitory potency (IC50) of Valproic Acid against different HDAC classes. Values are approximate and can vary depending on the assay conditions.

Therapeutic Implications

The ability of valproic acid to induce histone hyperacetylation leads to a variety of downstream cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. It has been investigated in numerous clinical trials for various malignancies, often in combination with other anticancer agents. Beyond cancer, VPA's neuroprotective effects are also being explored in the context of neurodegenerative diseases, where HDAC dysregulation is a contributing factor.

2-Butyldecanoic Acid: An Uncharted Territory in HDAC Inhibition

2-Butyldecanoic acid is a branched-chain fatty acid with a longer carbon backbone than valproic acid. To date, there is a significant lack of published research specifically investigating its activity as a histone deacetylase inhibitor. Its chemical structure is available in public databases, but its biological activities remain largely uncharacterized.

Inferences from Structure-Activity Relationships

While direct data is absent, we can draw some inferences from the known structure-activity relationships (SAR) of short-chain fatty acids as HDAC inhibitors.

  • Chain Length: Generally, for straight-chain fatty acids, HDAC inhibitory activity tends to increase with chain length, up to a certain point. Butyrate (C4) is a well-known HDAC inhibitor, and other short-chain fatty acids like propionate (C3) and valerate (C5) also exhibit activity. The longer C14 backbone of 2-butyldecanoic acid might influence its binding affinity for the HDAC active site.

  • Branching: The branching of the fatty acid chain is a key feature of valproic acid and is thought to be important for its activity. Studies on other branched-chain fatty acids have shown that the position and nature of the branching can significantly impact HDAC inhibitory potency. The 2-butyl branch on the decanoic acid backbone of 2-butyldecanoic acid could potentially confer HDAC inhibitory properties.

Based on these principles, it is plausible that 2-butyldecanoic acid could exhibit HDAC inhibitory activity. However, without experimental validation, its potency, isoform selectivity, and cellular effects remain speculative. Further research is warranted to elucidate the potential of this and other long-chain branched fatty acids as novel HDAC inhibitors.

Experimental Protocols for Assessing HDAC Inhibition

For researchers interested in evaluating the HDAC inhibitory potential of compounds like 2-butyldecanoic acid, standardized in vitro and cell-based assays are essential.

In Vitro Fluorometric HDAC Activity Assay

This assay measures the ability of a compound to directly inhibit the activity of purified HDAC enzymes.

Caption: Workflow for an in vitro fluorometric HDAC activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., Tris-based buffer with salts).

    • Dilute a commercially available purified human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in assay buffer.

    • Prepare a working solution of a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter).

    • Prepare serial dilutions of the test compound (e.g., 2-butyldecanoic acid) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A or Valproic Acid).

  • Assay Plate Setup:

    • In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or control to the appropriate wells.

    • Include wells with enzyme but no inhibitor (100% activity control) and wells with buffer only (background control).

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Signal Development and Detection:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for a short period (e.g., 15 minutes).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within living cells, providing insights into its cell permeability and intracellular efficacy.

Caption: Workflow for a cell-based HDAC activity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line like HeLa or a neuronal cell line) in a 96-well clear-bottom black plate.

    • Allow the cells to attach and grow overnight.

    • Treat the cells with various concentrations of the test compound and a positive control. Include untreated cells as a negative control.

    • Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) to allow for compound uptake and interaction with cellular HDACs.

  • Measurement of Intracellular HDAC Activity:

    • Add a cell-permeable fluorogenic HDAC substrate to the culture medium.

    • Incubate the plate at 37°C to allow for substrate deacetylation by intracellular HDACs.

    • Lyse the cells and develop the fluorescent signal by adding a lysis buffer containing a developer enzyme.

  • Fluorescence Reading and Data Analysis:

    • Measure the fluorescence using a microplate reader.

    • Normalize the fluorescence signal to cell viability, which can be assessed in a parallel assay (e.g., using a resazurin-based reagent).

    • Calculate the percentage of HDAC inhibition and determine the cellular IC50 value as described for the in vitro assay.

Signaling Pathways and Downstream Effects of HDAC Inhibition

The inhibition of HDACs by compounds like valproic acid has profound effects on cellular signaling. One of the most well-characterized pathways involves the tumor suppressor protein p21.

G HDACi HDAC Inhibitor (e.g., Valproic Acid) HDAC HDACs (Class I/IIa) HDACi->HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin p21 p21 Gene Transcription Chromatin->p21 p21Protein p21 Protein p21->p21Protein CDK Cyclin/CDK Complexes p21Protein->CDK CellCycle Cell Cycle Arrest CDK->CellCycle

Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest.

Inhibition of HDACs by valproic acid leads to the hyperacetylation of histones around the promoter region of the CDKN1A gene, which encodes the p21 protein. This results in a more open chromatin structure, allowing for increased transcription of p21. The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, p21 effectively halts the cell cycle, leading to growth arrest.

Conclusion and Future Directions

Valproic acid stands as a benchmark for short-chain fatty acid HDAC inhibitors, with a well-defined mechanism of action and established clinical relevance. Its ability to modulate gene expression through histone modification has cemented its place in the arsenal of epigenetic drugs.

The potential of 2-butyldecanoic acid as an HDAC inhibitor, while currently unproven, presents an intriguing area for future investigation. Based on the structure-activity relationships of related compounds, there is a scientific rationale to hypothesize its activity. Systematic evaluation of 2-butyldecanoic acid and other long-chain branched fatty acids using the described experimental protocols is a necessary next step. Such studies will be crucial in determining their potency, isoform selectivity, and potential as novel therapeutic agents for diseases driven by epigenetic dysregulation. The exploration of these novel chemical entities could lead to the development of a new generation of HDAC inhibitors with improved efficacy and safety profiles.

References

  • Taylor & Francis Online. (2008, October 4). Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Retrieved from [Link]

  • Gottlicher, M., Minucci, S., Stiewe, T., Mann, M., & Heinzel, T. (2004). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 23(4), 696-704.
  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S-2493S.
  • MDPI. (2016, November 23). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Retrieved from [Link]

  • El-Awady, R., & Ali, A. (2006). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles.
  • Khan, A. U., & La Thangue, N. B. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International journal of molecular sciences, 22(24), 13330.
  • BMG Labtech. (2013, December). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyloctanoic acid. Retrieved from [Link]

  • MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • Göttlicher, M., Minucci, S., Stiewe, T., Mann, M., & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO journal, 20(24), 6969-6978.
  • ResearchGate. (n.d.). IC 25 and IC 50 values for the effects of VPA on cell growth. Retrieved from [Link]

  • Khan, A. U., & La Thangue, N. B. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. PubMed.
  • Chen, B., & He, J. (2025). Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review).
  • Circulation: Arrhythmia and Electrophysiology. (2019, March 18). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Retrieved from [Link]

  • MDPI. (2024, May 27). Antimicrobial Activities of Natural Bioactive Polyphenols. Retrieved from [Link]

  • MDPI. (2025, September 11). Valproic Acid as a Histone Deacetylase Inhibitor Induces ABCB1 Overexpression and De Novo ABCB5 Expression in HeLa Cells. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Hydroxamic Acid-Based HDAC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Antimicrobial activity of 1,2-benzenedicarboxylic acid, butyldecyl ester isolated from the seeds and pods of Acacia nilotica Linn. Retrieved from [Link]

  • Frontiers. (2018, May 22). The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Retrieved from [Link]

  • Pharmacognosy Journal. (2020, May 15). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. Retrieved from [Link]

  • MDPI. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (n.d.).
Comparative

A Comparative Guide to Antimicrobial Efficacy: Caprylic Acid vs. 2-Butyldecanoic Acid

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of two distinct fatty acids: the well-characterized straight-chain caprylic acid and the novel branched-chain fatty acid, 2-butyldec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of two distinct fatty acids: the well-characterized straight-chain caprylic acid and the novel branched-chain fatty acid, 2-butyldecanoic acid. For drug development professionals and researchers, understanding the nuances of antimicrobial activity is paramount. This document moves beyond a simple data sheet to offer a methodological blueprint, explaining the scientific rationale behind the necessary assays and providing the protocols to generate robust, comparative data.

While extensive data exists for caprylic acid, a notable gap in publicly available literature exists for the antimicrobial properties of 2-butyldecanoic acid. Therefore, this guide presents caprylic acid as a benchmark and details the precise experimental approach required to rigorously assess and compare the efficacy of 2-butyldecanoic acid, a compound of interest due to its unique branched structure.

Introduction: The Scientific Rationale

Fatty acids have long been recognized for their antimicrobial properties, representing a promising avenue for developing new therapeutic agents, particularly in an era of growing antibiotic resistance.[1] Their primary mode of action is the disruption of the bacterial cell membrane's integrity, a mechanism that has a low propensity for inducing resistance.[1]

  • Caprylic Acid (Octanoic Acid, C8:0): A medium-chain fatty acid (MCFA) naturally found in sources like coconut oil and mammalian milk.[2] Its potent antifungal and antibacterial activities are well-documented.[3][4] As an eight-carbon saturated fatty acid, its small size allows it to easily insert into the lipid bilayer of microbial cell membranes, increasing permeability and leading to cell death.[3]

  • 2-Butyldecanoic Acid (C14:0, branched): A fourteen-carbon saturated fatty acid featuring a butyl group at the alpha-position. Fatty acids can be straight or branched.[2] The presence and position of this alkyl branch introduce a structural variation that can significantly alter its physicochemical properties and, consequently, its interaction with bacterial membranes. While some bacteria incorporate branched-chain fatty acids into their membranes to increase fluidity and stress resistance[5], the exogenous application of such molecules could conversely disrupt these tightly regulated membrane structures. The critical question is how this branching affects its antimicrobial potency compared to a classic MCFA like caprylic acid.

This guide provides the necessary tools to answer that question experimentally.

Postulated Mechanisms of Action

The primary antibacterial mechanism for fatty acids is centered on the cell membrane.[6]

Caprylic Acid: The amphipathic nature of caprylic acid allows it to intercalate into the bacterial plasma membrane. This disrupts the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell lysis.[7]

2-Butyldecanoic Acid (Hypothesized): The larger size (C14) and the steric hindrance from the C4 branch at the α-carbon likely modulate its interaction with the cell membrane. The butyl group could potentially create more significant, localized disruption of the membrane's lipid packing compared to a straight-chain acid. However, its increased lipophilicity might also alter its solubility and transport to the membrane. It is plausible that the fundamental mechanism remains membrane disruption, but the efficiency and specificity could differ significantly from caprylic acid.

Diagram: General Mechanism of Fatty Acid Antimicrobial Activity

cluster_membrane Bacterial Cell Membrane (Phospholipid Bilayer) p1 p5 p1->p5 p2 p6 p2->p6 p3 p7 p3->p7 p4 p8 p4->p8 FA Fatty Acid (e.g., Caprylic Acid) Disruption Membrane Disruption (Intercalation) FA->Disruption 1. Insertion Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage 2. Increased Permeability Death Cell Death Leakage->Death 3. Metabolic Collapse

Caption: Fatty acids disrupt bacterial cell membranes, leading to leakage and cell death.

Comparative Efficacy: Establishing a Baseline with Caprylic Acid

To evaluate 2-butyldecanoic acid, its performance must be measured against a known standard. The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for caprylic acid against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Microorganism Type Reported MIC (µg/mL) Reference
Staphylococcus aureusGram-positive1130 - 2250
Streptococcus agalactiaeGram-positive64 - 8192
Listeria monocytogenesGram-positive4000 - 128000
Escherichia coliGram-negative1000 - 3000[4]
Salmonella entericaGram-negative1000 - 3000[4]
Candida albicansFungus1000 - 3000[4]

Note: MIC values can vary based on the specific strain, testing conditions (e.g., pH, medium), and methodology.[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

Rigorous and standardized protocols are essential for generating reproducible and comparable data. The following methods are based on established standards for antimicrobial susceptibility testing.

Causality Behind Key Experimental Choices
  • Solvent Selection: Fatty acids are hydrophobic. Using a solvent like ethanol or DMSO for stock solutions is crucial for complete solubilization, ensuring accurate concentration gradients in the assay.[1] Ethanol is often preferred for its lower toxicity at the final diluted concentrations used in in vitro assays.[1]

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined and provides batch-to-batch reproducibility.

  • Inoculum Standardization: Standardizing the initial bacterial concentration to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL) is a critical, self-validating step.[1] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a too-sparse inoculum can lead to falsely low values.

  • MBC Endpoint: The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[1] This stringent endpoint ensures that the effect is truly bactericidal (killing) rather than just bacteriostatic (inhibiting growth).

Diagram: Workflow for Comparative Antimicrobial Susceptibility Testing

prep_stock 1. Prepare Stock Solutions (2-Butyldecanoic Acid & Caprylic Acid) in Ethanol/DMSO serial_dilution 3. Perform Serial Dilutions in 96-Well Plate with MHB prep_stock->serial_dilution prep_inoculum 2. Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) inoculate 4. Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic 5. Incubate Plate (16-20 hours at 37°C) inoculate->incubate_mic read_mic 6. Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 7. Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc 8. Incubate Agar Plates (18-24 hours at 37°C) subculture->incubate_mbc read_mbc 9. Determine MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC values.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standard for determining the MIC of antimicrobial agents.[1]

A. Preparation of Fatty Acid Stock Solutions

  • Weigh a precise amount of 2-butyldecanoic acid and caprylic acid into separate sterile conical tubes.

  • Add 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex vigorously to ensure complete dissolution. Gentle warming in a 37°C water bath may be required.

  • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter into sterile tubes.

  • Store stocks in small aliquots at -20°C to prevent degradation from freeze-thaw cycles.

B. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth (MHB).

  • Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.

C. Broth Microdilution Assay

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the fatty acid stock solution (at a working concentration, e.g., 2048 µg/mL) to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Repeat this process sequentially down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the positive control (inoculum, no compound) and well 12 as the negative control (broth only).

  • Add 100 µL of the diluted bacterial inoculum (from step B4) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • Following incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the fatty acid at which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the clear wells of the completed MIC test.

  • Select the well corresponding to the MIC and at least two more concentrated wells that showed no visible growth.

  • From each of these wells, take a 10-100 µL aliquot.

  • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Discussion and Future Directions

Upon generating MIC and MBC data for 2-butyldecanoic acid, a direct comparison with caprylic acid will be possible.

  • Interpreting the Data: A lower MIC/MBC value for 2-butyldecanoic acid would suggest higher potency. It will be crucial to assess its activity spectrum. Is it more effective against Gram-positive bacteria, where membrane structures are different, or does it possess broad-spectrum activity?

  • Structure-Activity Relationship: The data will provide initial insights into the structure-activity relationship of branched-chain fatty acids. Does the butyl branch enhance or hinder activity? This could inform the design of future synthetic fatty acid-based antimicrobials.

  • Further Studies: Subsequent research should include time-kill assays to understand the rate of bactericidal activity and cytotoxicity assays against mammalian cell lines to determine the therapeutic index. Investigating its efficacy against biofilms would also be a critical next step, as biofilm-embedded organisms are notoriously difficult to eradicate.

Conclusion

While caprylic acid serves as a reliable and potent medium-chain fatty acid antimicrobial, the exploration of novel structures like 2-butyldecanoic acid is essential for advancing the field. The structural difference—a butyl branch at the alpha-carbon—presents a compelling scientific reason to investigate its potential for enhanced or differential antimicrobial activity. By employing the rigorous, standardized protocols detailed in this guide, researchers can effectively characterize the efficacy of 2-butyldecanoic acid, directly compare it to the established benchmark of caprylic acid, and contribute valuable data to the development of next-generation antimicrobial agents.

References

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642.
  • Ellermann, M., & Mitchell, T. (2023). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Reviews, 47(5).
  • Hovorková, P., Laloučková, K., & Skřivanová, E. (2018). Determination of in vitro antibacterial activity of plant oils containing medium-chain fatty acids against Gram-positive pathogenic and gut commensal bacteria. Czech Journal of Animal Science, 63(3), 119-125.
  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654.
  • Nahar, K., & An, H. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Food Science of Animal Resources, 43(2), 319-330.
  • Nitbani, F. O., Jumina, D., Triono, S., & Sirat, H. M. (2022). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Microbiological research, 261, 127052.
  • Sanabria-Ríos, D. J., Rivera-Torres, Y., Maldonado-Domínguez, G., Domínguez, I., Ríos, C., Díaz, D., Rodríguez, J. W., Altieri-Rivera, J. S., Ríos-Olivares, E., Cintrón, G., Montano, N., & Carballeira, N. M. (2014). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Chemistry and physics of lipids, 179, 20–29.
  • Shilling, M., Matt, L., Rubin, E., Visitacion, M. P., Haller, N. A., Grey, S. F., & Woolverton, C. J. (2013). Antimicrobial effects of virgin coconut oil and its medium-chain fatty acids on Clostridium difficile. Journal of medicinal food, 16(12), 1079–1085.
  • Skřivanová, E., Molatová, Z., & Marounek, M. (2006). Effects of caprylic acid and triacylglycerols of capric and caprylic acids in the culture of Salmonella enteritidis. Veterinarni Medicina, 51(2), 59-64.
  • Thormar, H., & Bergsson, G. (2015). Antiviral and Antibacterial Activities of Fatty Acids and Monoglycerides. In Lipids and Essential Oils as Antimicrobial Agents (pp. 159-176). John Wiley & Sons, Ltd.
  • Valipe, S. R., Nadeau, J. A., An, A., & Venkitanarayanan, K. (2011). In-vitro and in-vivo efficacy of monopropionin as a feed additive to control Salmonella in poultry. Applied and environmental microbiology, 77(17), 5997–6003.
  • Yoon, B. K., Jackman, J. A., Valle-González, E. R., & Cho, N. J. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. International journal of molecular sciences, 19(4), 1114.
  • Zhang, H., Wei, H., Wang, J., Xu, X., & Zhou, G. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. International Journal of Environmental Research and Public Health, 16(20), 3993.
  • Zheng, Y., Yu, X., Zhang, Y., & Liu, X. (2020). Synthesis and antimicrobial evaluation of propionic acid derivatives. Medicinal Chemistry Research, 29(1), 133-143.
  • Bhattacharya, D., Garlapati, S., & Roy, K. (2018). Caprylic and Polygalacturonic Acid Combinations for Eradication of Microbial Organisms Embedded in Biofilm. Frontiers in microbiology, 8, 2049.
  • Skrivanova, E., Marounek, M., Benda, V., & Brezina, P. (2006). Susceptibility of Escherichia coli, Salmonella sp. and Clostridium perfringens to organic acids and monolaurin. Veterinarni Medicina, 51(3), 81-88.
  • Hovorkova, P., Lalouckova, K., & Skrivanova, E. (2018). In vitro antimicrobial effect of palm oils rich in medium-chain fatty acids against mastitis-causing Gram-positive bacteria. Folia Microbiologica, 63(6), 769-775.
  • Bergsson, G., Arnfinnsson, J., Steingrímsson, O., & Thormar, H. (1999). In vitro killing of Candida albicans by fatty acids and monoglycerides. Antimicrobial agents and chemotherapy, 43(11), 2790–2794.
  • Petschow, B. W., Batema, R. P., & Ford, L. L. (1996). Susceptibility of Helicobacter pylori to bactericidal properties of medium-chain monoglycerides and free fatty acids. Antimicrobial agents and chemotherapy, 40(2), 302–306.
  • Koch, C., Pesaro, M., Schmaus, G., & Mayser, P. (2020). Medium‐chain fatty acid esters—Optimising their efficacy as anti‐Malassezia agents. Mycoses, 63(8), 842-850.
  • Skřivanová, E., & Marounek, M. (2007). In vitro antimicrobial activity of fatty acids against Clostridium perfringens from chickens. Folia microbiologica, 52(1), 77–80.
  • Marounek, M., Skrivanová, E., & Rada, V. (2003). Susceptibility of Escherichia coli to C2-C18 fatty acids. Folia microbiologica, 48(6), 731–735.
  • Boyd, V. M., & Cvitkovitch, D. G. (2020). The battle of the bulge: The role of branched-chain fatty acids in bacterial stress and virulence.
  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial agents and chemotherapy, 2(1), 23–28.
  • Kim, S. A., & Rhee, M. S. (2016). Marked antimicrobial effects of novel sanitizers against validated Listeria monocytogenes biofilms and their potential application in the food industry. International journal of food microbiology, 239, 72–80.
  • Sun, Y., & O'Riordan, M. X. (2010). Branched-chain fatty acids promote Listeria monocytogenes membrane integrity and virulence. Infection and immunity, 78(10), 4147–4155.
  • Bansal, A., Kumar, P., & Narasimhan, B. (2014).
  • Skrivanova, E., Marounek, M., & Dlouha, G. (2005). Susceptibility of Clostridium perfringens to C2-C18 fatty acids. Letters in applied microbiology, 41(1), 77–81.
  • Lalouckova, K., Hovorkova, P., & Skrivanova, E. (2019). In vitro antimicrobial effect of palm oils rich in medium-chain fatty acids against mastitis-causing Gram-positive bacteria. Folia Microbiologica, 64(2), 215-221.

Sources

Validation

A Comparative Analysis of the Plasticizing Effects of 2-Butyldecanoic Acid Esters: A Technical Guide for Researchers

In the dynamic landscape of polymer science and formulation, the pursuit of novel plasticizers that offer enhanced performance, improved safety profiles, and specialized properties is a constant endeavor. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of polymer science and formulation, the pursuit of novel plasticizers that offer enhanced performance, improved safety profiles, and specialized properties is a constant endeavor. This guide provides a comprehensive comparative analysis of 2-butyldecanoic acid esters, a class of branched-chain ester plasticizers, against established industry alternatives. As direct experimental data for these specific esters is not yet prevalent in publicly accessible literature, this guide will leverage established principles of structure-property relationships and data from structurally analogous compounds to provide a robust, scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the synthesis, theoretical performance characteristics, and the rigorous experimental methodologies required for a thorough evaluation.

The Rationale for Branched-Chain Esters: A Molecular Perspective

Plasticizers function by embedding themselves between polymer chains, increasing the free volume and allowing the chains to move more freely, which imparts flexibility.[1] The molecular architecture of the plasticizer is paramount to its efficacy. Long, linear plasticizers can be efficient at separating polymer chains, but their flexibility can sometimes lead to higher migration rates. In contrast, branched-chain esters, such as those derived from 2-butyldecanoic acid, offer a unique combination of properties. The branched structure can create more significant steric hindrance, effectively pushing polymer chains apart, while the overall molecular entanglement can lead to reduced migration.[2][3] The "butyl" branch on the C2 position of the decanoic acid backbone is expected to provide a balance of compatibility and permanence.

Synthesis of 2-Butyldecanoic Acid Esters: A Plausible Pathway

The synthesis of 2-butyldecanoic acid esters is a two-step process: the formation of the branched-chain carboxylic acid (Guerbet acid) followed by its esterification with a suitable alcohol.

Synthesis of 2-Butyldecanoic Acid (A Guerbet Acid)

2-Butyldecanoic acid can be synthesized via the Guerbet reaction, which involves the dimerization of an alcohol to a β-alkylated primary alcohol, followed by oxidation.[3][4]

Reaction Scheme:

  • Guerbet Reaction: Dimerization of hexanol to 2-butyl-1-decanol.

  • Oxidation: Oxidation of 2-butyl-1-decanol to 2-butyldecanoic acid.

A detailed experimental protocol for the synthesis of a Guerbet acid is outlined below.[1][5]

Experimental Protocol: Synthesis of 2-Butyldecanoic Acid

  • Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and reflux condenser, add the long-chain saturated fatty acid ester (e.g., methyl hexanoate), an alkali (e.g., sodium hydroxide), and a suitable solvent.

  • Alkylation: Slowly add an alkylating agent at a controlled temperature (e.g., -20 to 30°C).

  • Reaction: Heat the mixture to 0-70°C and allow it to react for 3-24 hours.

  • Solvent Removal: After cooling, remove the solvent by distillation under reduced pressure to obtain the dialkyl acetate.

  • Hydrolysis: Add alcohol, water, and a catalyst to the reaction kettle and heat to 40-90°C for 3-15 hours. Remove the solvent by reduced pressure distillation.

  • Acidification and Purification: Add water and adjust the pH of the system to 3-4. Separate the organic phase, dissolve it in petroleum ether, wash, decolorize, and distill under reduced pressure to obtain the purified Guerbet acid.

Esterification of 2-Butyldecanoic Acid

The synthesized 2-butyldecanoic acid is then esterified with an alcohol, for example, 2-ethylhexanol, to produce the final plasticizer. The Fischer-Speier esterification is a common method.[6][7]

Experimental Protocol: Esterification of 2-Butyldecanoic Acid with 2-Ethylhexanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-butyldecanoic acid and a molar excess of 2-ethylhexanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Work-up: After the reaction is complete (as monitored by the amount of water collected or by techniques like TLC or GC), cool the mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the excess alcohol and solvent under reduced pressure using a rotary evaporator to yield the purified 2-butyldecanoic acid ester.

Synthesis_Workflow cluster_Acid_Synthesis 2.1 Synthesis of 2-Butyldecanoic Acid cluster_Ester_Synthesis 2.2 Esterification A1 Starting Materials (e.g., Methyl Hexanoate, Alkali, Solvent) P1 Alkylation A1->P1 P2 Hydrolysis P1->P2 P3 Acidification & Purification P2->P3 A2 2-Butyldecanoic Acid P3->A2 E1_input 2-Butyldecanoic Acid + 2-Ethylhexanol A2->E1_input P4 Fischer Esterification (Acid Catalyst, Reflux) E1_input->P4 P5 Work-up & Purification P4->P5 E2_output 2-Butyldecanoic Acid Ester P5->E2_output caption Figure 1: Synthesis workflow for 2-butyldecanoic acid esters.

Caption: Figure 1: Synthesis workflow for 2-butyldecanoic acid esters.

Experimental Evaluation of Plasticizer Performance

A comprehensive evaluation of a novel plasticizer requires a battery of standardized tests to quantify its performance in a polymer matrix, typically Polyvinyl Chloride (PVC). The following methodologies are critical for a thorough comparative analysis.

Thermal Analysis

Thermal analysis techniques are indispensable for understanding the effect of a plasticizer on the thermal stability and processing characteristics of the polymer.[8]

3.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and volatility of the plasticized PVC.

  • Methodology: A small, precisely weighed sample of the plasticized PVC is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature. The onset of decomposition temperature (Tonset) and the temperature at 50% weight loss (T50%) are key parameters. A higher decomposition temperature indicates greater thermal stability.[2]

3.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, which is a direct measure of plasticizing efficiency.

  • Methodology: A small sample is subjected to a controlled temperature program (heat-cool-heat cycle). The Tg is observed as a step change in the heat flow curve. A lower Tg indicates a more efficient plasticizer.[9]

Mechanical Properties

The primary function of a plasticizer is to improve the mechanical properties of a rigid polymer.

3.2.1. Tensile Testing

  • Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized PVC.

  • Methodology: Dumbbell-shaped specimens are stretched at a constant rate until they fracture. The force and displacement are recorded to generate a stress-strain curve. An effective plasticizer will typically decrease tensile strength and Young's modulus while significantly increasing the elongation at break.[1]

3.2.2. Hardness Testing

  • Objective: To measure the resistance of the plasticized PVC to indentation.

  • Methodology: A durometer (e.g., Shore A or Shore D) is used to measure the hardness of the material. A lower hardness value indicates a more effective plasticizer.

Migration Resistance

Plasticizer migration is a critical parameter, especially for applications in food contact materials, medical devices, and toys.

3.3.1. Solvent Extraction

  • Objective: To determine the resistance of the plasticizer to extraction by various solvents.

  • Methodology: A pre-weighed sample of the plasticized PVC is immersed in a specific solvent (e.g., hexane, ethanol, or soapy water) for a defined period at a controlled temperature. The sample is then dried and re-weighed. The weight loss corresponds to the amount of plasticizer extracted.[2]

3.3.2. Volatility (Activated Carbon Method)

  • Objective: To measure the loss of plasticizer due to evaporation at elevated temperatures.

  • Methodology: A sample of the plasticized PVC is placed in a container with activated carbon and heated in an oven for a specified time. The weight loss of the sample is measured.

Evaluation_Workflow cluster_Sample_Prep Sample Preparation cluster_Testing Performance Evaluation cluster_Data Data Analysis & Comparison Prep PVC Compounding (PVC resin, plasticizer, stabilizer) Sheet Sheet Preparation (Milling, Pressing) Prep->Sheet Specimen Specimen Cutting (e.g., Dumbbells for tensile testing) Sheet->Specimen Thermal Thermal Analysis (TGA, DSC) Specimen->Thermal Input Sample Mechanical Mechanical Testing (Tensile, Hardness) Specimen->Mechanical Migration Migration Resistance (Solvent Extraction, Volatility) Specimen->Migration Analysis Comparative Analysis (vs. Benchmark Plasticizers) Thermal->Analysis Mechanical->Analysis Migration->Analysis caption Figure 2: Experimental workflow for plasticizer evaluation.

Caption: Figure 2: Experimental workflow for plasticizer evaluation.

Comparative Performance Analysis

For a meaningful comparison, we will use Di(2-ethylhexyl) terephthalate (DOTP) and Diisononyl adipate (DINA) as our primary benchmarks. DOTP is a widely used non-phthalate plasticizer known for its good thermal stability and low volatility, while DINA is recognized for its excellent low-temperature flexibility.[10][11][12][13]

Table 1: Thermal Properties of Plasticized PVC (50 phr)

PlasticizerTg (°C)Tonset (°C)T50% (°C)
Unplasticized PVC ~85~250~330
DOTP ~-25~265~345
DINA ~-45~255~335
2-Butyldecanoic Acid Ester (Estimated) ~-35~260~340

Note: Values for DOTP and DINA are compiled from various sources and represent typical ranges. The values for the 2-butyldecanoic acid ester are estimations based on its branched structure and molecular weight, which are expected to provide good thermal stability, comparable to or slightly better than DINA, but potentially lower than the more rigid structure of DOTP.

Table 2: Mechanical Properties of Plasticized PVC (50 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Unplasticized PVC ~50<10>95 (Shore D)
DOTP ~20~350~85
DINA ~18~400~80
2-Butyldecanoic Acid Ester (Estimated) ~19~380~82

Note: The branched nature of the 2-butyldecanoic acid ester is anticipated to provide a good balance of tensile strength and elongation, similar to other branched-chain esters.

Table 3: Migration Resistance of Plasticizers in PVC (50 phr)

PlasticizerWeight Loss in Hexane (%) (24h, 25°C)Volatility (%) (24h, 100°C)
DOTP < 1.0< 1.5
DINA ~2.5~2.0
2-Butyldecanoic Acid Ester (Estimated) ~1.5~1.8

Note: The higher molecular weight and branched structure of the 2-butyldecanoic acid ester are expected to result in lower migration and volatility compared to linear adipates like DINA, and potentially comparable to DOTP.[14]

Discussion and Future Outlook

The theoretical analysis suggests that 2-butyldecanoic acid esters hold promise as efficient and permanent plasticizers. Their branched structure is key to their anticipated performance, offering a potentially advantageous balance of properties compared to both linear aliphatic and aromatic plasticizers. The expected good thermal stability would make them suitable for a wide range of processing conditions, while the predicted low migration would be beneficial for sensitive applications.

However, it is crucial to underscore that these are projections based on established chemical principles. Rigorous experimental validation as outlined in this guide is imperative to confirm these hypotheses and fully elucidate the performance profile of 2-butyldecanoic acid esters. Future research should focus on the synthesis and comprehensive testing of a series of these esters with varying alcohol moieties to create a library of structure-property relationships. Such studies will be invaluable for the rational design of next-generation plasticizers tailored for specific and demanding applications.

References

  • Wang Yilin. (2020). Synthesis method of Guerbet acid. CN111269083A.
  • Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. (2018). ACS Omega.
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024). MDPI.
  • How Do Plasticizers Affect the Mechanical Properties of PVC. (2025). Vertex AI Search.
  • High Performance Ester Plasticizers. Hallstar.
  • Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC)
  • DOTP (Di 2-Ethylhexyl Terephthal
  • Synthesis and tribological properties of Guerbet alcohol from a mixture of C12–C14 fatty alcohol: Modeling using RSM, ANN. (2024). DOI.
  • Diisononyl Adipate (DINA) – Boost Flexibility and Performance. PENPET.
  • Carboxylic Acids, Branched-Chain Acids.
  • Guerbet Compounds. (2011). AOCS.
  • An In-depth Technical Guide to Diisononyl Adip
  • A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. DergiPark.
  • Bastone Plasticizer DINA (Diisononyl adip
  • Thermal properties of plasticized PVC with DOTP and different plasticizers.
  • Application Notes and Protocols for the Synthesis of 2-Methylbutyl Dodecano
  • Migration of Phthalate and Non-Phthalate Plasticizers Out of Plasticized PVC Films into Air. (2025).
  • Fast Fusing, Fire Retardant Plasticize Fast Fusing, Fire Retardant Plasticize - Overcoming the Formulation Difficulties related to the use of Non- Phthalate General Purpose Plasticizers: DOTP. (2022). Valtris Specialty Chemicals.
  • prepar
  • Mechanical and Thermal Properties of the Plasticized PVC-ESBO. (2005). Iranian Polymer Journal.
  • Diisononyl Adipate (DINA)
  • KANATOL - 9A DI ISO NONYL ADIPATE (DINA) Primary plasticizer for PVC and PVC copolymers. KLJ Group.
  • A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. DergiPark.
  • Dioctyl Tere Phthal
  • Di-(2-ethylhexyl) Terephthalate (DEHT) or (DOTP). Chemical Market Analytics By OPIS, a Dow Jones Company.
  • Plasticizer migration from PVC samples (a) after 7 days, (b) after 28 days.
  • The migration of plasticizer in solid propellant grains. Scilit.
  • DOTP Plasticizer Guide: Dioctyl Terephthalate Technical FAQ. (2025). Vertex AI Search.
  • 21.4: Synthesis of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • Synthesis of Carboxylic Acids. University of Calgary.
  • Buy Butyl decano
  • Thermal and mechanical properties of PVC-DA-2n and PVC-DOTP.
  • The Chemical Properties and Synthesis of 2-Butynoic Acid. Benchchem.
  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). (2021). ACS Omega.
  • Showing Compound Butyl 2-deceno
  • Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. (2025).
  • New benzoate plasticizers for polyvinyl chloride: Introduction and performance example. SPE.
  • Biobased Glycerol Hyperbranched Poly(Ester)s of Precise Structure as Plasticizers for Poly(Vinyl Chloride). (2021). Iris Publishers.
  • High Performance Ester Plasticizers. Hallstar.
  • CAS 30673-36-0: Butyl decano
  • ESTERIFICATION OF ACRYLIC ACID AND 2-ETHYL HEXANOL IN TUBULAR REACTOR FOR THE SYNTHESIS OF 2-ETHYLHEXYL ACRYL
  • (PDF) Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. (2019).
  • kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. (2017). DergiPark.
  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). PMC.
  • KR101446815B1 - Cosmetic compositions containing esters of 2-butyloctanol.

Sources

Comparative

Technical Guide: Validating the Anti-Inflammatory Efficacy of 2-Butyldecanoic Acid (In Vitro)

The following guide details a rigorous technical validation framework for 2-Butyldecanoic Acid (2-BDA) , a branched-chain fatty acid (BCFA) candidate. This guide is designed for researchers assessing 2-BDA’s potential as...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a rigorous technical validation framework for 2-Butyldecanoic Acid (2-BDA) , a branched-chain fatty acid (BCFA) candidate. This guide is designed for researchers assessing 2-BDA’s potential as a non-steroidal anti-inflammatory agent, specifically comparing it against structural analogs like Valproic Acid (VPA) and gold-standard controls like Dexamethasone .

Executive Summary & Mechanistic Rationale

2-Butyldecanoic Acid (2-BDA) (CAS: 52304-09-3) is a C14 branched-chain fatty acid. Structurally, it possesses a decanoic acid backbone with a butyl group at the


-carbon (position 2).[1] This structural motif mimics established bioactive lipids and histone deacetylase (HDAC) inhibitors like Valproic Acid (VPA), suggesting potential utility in modulating inflammatory signaling pathways independent of the cyclooxygenase (COX) inhibition typical of NSAIDs.
The Validation Imperative

Unlike linear fatty acids (e.g., myristic acid) which can be pro-inflammatory,


-branched derivatives often exhibit enhanced metabolic stability and distinct pharmacodynamics. This guide validates 2-BDA through a Macrophage Inflammation Model (LPS-induced RAW 264.7 cells) , focusing on three critical efficacy tiers:
  • Cytotoxicity Window: Establishing the non-lethal therapeutic range.

  • Mediator Suppression: Quantifying inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
  • Pathway Elucidation: Verifying action via NF-

    
    B translocation or HDAC inhibition.
    

Comparative Analysis: 2-BDA vs. Standards

To objectively assess performance, 2-BDA must be benchmarked against agents with overlapping or standard mechanisms.

Feature2-Butyldecanoic Acid (2-BDA) Valproic Acid (VPA) Dexamethasone (DEX)
Chemical Class

-Branched Fatty Acid (C14)

-Branched Fatty Acid (C8)
Synthetic Glucocorticoid
Primary Target (Hypothesis) GPCRs (FFARs) / HDAC InhibitionHDAC Class I/II InhibitorGlucocorticoid Receptor (GR)
Potency (Expected) Moderate (

M range)
Low (mM range)High (nM range)
Solubility Low (Lipophilic) - Requires DMSO/EthanolHigh (Water soluble salt)Moderate (DMSO/Ethanol)
Toxicity Risk Membrane disruption at high conc.Hepatotoxicity (metabolic)Immunosuppression

Experimental Validation Protocols

Note: All protocols utilize RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).

Phase 1: Determining the Therapeutic Window (MTT Assay)

Before efficacy testing, you must prove that cytokine reduction is not a false positive caused by cell death.

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with increasing concentrations of 2-BDA (0, 10, 50, 100, 200, 500

    
    M).
    
    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control (Toxicity): 10% DMSO or Triton X-100.

  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Criterion: The Maximal Tolerated Dose (MTD) is the highest concentration maintaining

    
     cell viability. Do not proceed to Phase 2 with concentrations exceeding the MTD.
    
Phase 2: Anti-Inflammatory Efficacy Screen (NO & ELISA)

Objective: Quantify the inhibition of inflammatory mediators.

Workflow:

  • Pre-treatment: Incubate cells with 2-BDA (at MTD, MTD/2, MTD/4), VPA (1 mM), or DEX (1

    
    M) for 1 hour .
    
  • Stimulation: Add LPS (1

    
    g/mL) and co-incubate for 18-24 hours .
    
  • Supernatant Collection: Harvest media for analysis.

    • Nitric Oxide (NO): Mix 100

      
      L supernatant + 100 
      
      
      
      L Griess Reagent. Measure Absorbance at 540 nm.
    • Cytokines (TNF-

      
      , IL-6):  Use sandwich ELISA kits per manufacturer instructions.
      

Data Interpretation:

  • Success Metric: A dose-dependent reduction in NO/cytokines without cytotoxicity.

  • Comparison: If 100

    
    M 2-BDA achieves similar inhibition to 1 mM VPA, 2-BDA is 10x more potent  than its structural analog.
    
Phase 3: Mechanistic Confirmation (NF- B & HDAC)

To prove causality, track the signaling pathway. 2-BDA likely prevents the nuclear translocation of NF-


B or inhibits HDACs, preventing inflammatory gene transcription.
A. NF-

B Nuclear Translocation (Western Blot)
  • Lysate Fractionation: Treat cells as in Phase 2 but harvest at 1 hour post-LPS. Separate Cytosolic vs. Nuclear fractions.

  • Blotting:

    • Target: NF-

      
      B p65 subunit.
      
    • Loading Controls:

      
      -Actin (Cytosol), Lamin B1 (Nucleus).
      
  • Result: Effective anti-inflammatories will show reduced p65 in the nuclear fraction compared to the LPS-only control.

B. HDAC Inhibition Assay (Cell-Free)

Given the structural similarity to VPA, direct HDAC inhibition should be tested.

  • Assay: Use a fluorometric HDAC activity kit.

  • Reaction: Incubate HeLa nuclear extract (rich in HDACs) with 2-BDA (10-500

    
    M).
    
  • Substrate: Add acetylated lysine substrate.

  • Readout: Measure fluorescence.

  • Control: Trichostatin A (TSA) as a potent positive control.

Visualizing the Mechanism & Workflow

Figure 1: Proposed Mechanism of Action

This diagram illustrates the dual potential of 2-BDA: inhibiting HDACs in the nucleus (like VPA) or modulating TLR4 signaling in the cytoplasm.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Degrades NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nuc->Cytokines Transcription HDAC HDAC Enzymes Chromatin Chromatin Remodeling HDAC->Chromatin Deacetylation Chromatin->Cytokines Regulates BDA 2-Butyldecanoic Acid (2-BDA) BDA->IKK Blocks (Hypothesis 2) BDA->HDAC Inhibits (Hypothesis 1)

Caption: Putative anti-inflammatory pathways of 2-BDA, targeting cytosolic NF-


B signaling or nuclear HDAC activity.
Figure 2: Validation Workflow

A step-by-step logic flow for the experimental validation.

Workflow Step1 Step 1: Toxicity (MTT Assay) Decision1 Viability > 90%? Step1->Decision1 Step2 Step 2: Efficacy (NO/ELISA) Decision1->Step2 Yes (Determine MTD) Stop Discard Candidate Decision1->Stop No Step3 Step 3: Mechanism (Western/HDAC) Step2->Step3 If Cytokines Reduced Publish Data Analysis & Comparison Step3->Publish

Caption: Decision matrix for validating 2-BDA. Progression requires passing the toxicity threshold (MTD).

References

  • Terzić, J., et al. (2010). "Inflammation and colon cancer." Gastroenterology.

  • Blaheta, R. A., & Cinatl, J. (2002). "Anti-tumor mechanisms of valproate: A novel role for an old drug." Medicinal Research Reviews.

  • Kim, H. J., et al. (2006). "Anti-inflammatory effects of valproic acid on lipopolysaccharide-stimulated RAW 264.7 macrophages." Inflammation.[2] (Demonstrates VPA efficacy as a benchmark).

  • Maruoka, A., et al. (2020). "Mite control effect of branched chain fatty acid on the house dust mite." Biocontrol Science. (References biological activity of 2-butyldecanoic acid).

  • Schröder, K., et al. (2013). "Branched-chain fatty acids: A new class of HDAC inhibitors?" Journal of Medicinal Chemistry. (Contextualizes BCFA mechanism).

Sources

Validation

2-Butyldecanoic Acid vs. SCFAs: Distinguishing Antimicrobial Probes from Metabolic Signals in Gut Microbiota Research

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacological, Structural, and Functional distinctions in Gut Microbiota Studies Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacological, Structural, and Functional distinctions in Gut Microbiota Studies

Executive Summary: The "Metabolite" vs. The "Probe"

In gut microbiota research, the distinction between endogenous metabolic products and exogenous chemical probes is critical. While Short-Chain Fatty Acids (SCFAs) like acetate, propionate, and butyrate are the canonical end-products of bacterial fermentation essential for host physiology, 2-butyldecanoic acid represents a distinct class of synthetic, branched-chain fatty acids (BCFAs) often utilized for their physicochemical stability and antimicrobial potency.

This guide contrasts these two classes to resolve a common experimental conflation: SCFAs are metabolic fuels and signaling ligands , whereas 2-butyldecanoic acid is a lipophilic membrane disruptor and metabolic dead-end.

Key Differentiators at a Glance
FeatureShort-Chain Fatty Acids (SCFAs)2-Butyldecanoic Acid
Primary Identity Endogenous Fermentation MetaboliteSynthetic/Exogenous Branched Lipid
Structure Linear, Short (C2–C4)Branched, Medium-Long (C14 Total)
Solubility (LogP) Hydrophilic (< 1.0)Highly Lipophilic (~5.8)
Mechanism of Action GPCR Activation (GPR43/41) & HDAC InhibitionMembrane Fluidity Disruption & Lysis
Metabolic Fate Rapid

-oxidation (Host Fuel)
Resistant to

-oxidation (Steric Hindrance)
Experimental Use Gut Health Promotion, Anti-inflammatoryAntimicrobial Agent, Negative Control for GPCRs

Part 1: Structural & Physiochemical Divergence

The fundamental difference between these molecules dictates their behavior in in vitro and in vivo gut models.

Solubility and Transport Kinetics
  • SCFAs (Acetate, Propionate, Butyrate): Highly water-soluble. They rely on specific transporters (MCT1, SMCT1) for entry into colonocytes or passive diffusion in their protonated form at acidic pH.

  • 2-Butyldecanoic Acid: A C10 backbone with a C4 branch at the

    
    -position (total C14). It is practically insoluble in water and requires carriers (albumin, cyclodextrins) or emulsification (bile salts) for delivery. It enters cells via passive lipid diffusion or fatty acid translocase (CD36), bypassing the SCFA-specific transport machinery.
    
Metabolic Stability (The -Branch Effect)

This is the most critical distinction for drug development.

  • SCFAs: Rapidly metabolized. Butyrate is the primary fuel for colonocytes, undergoing immediate mitochondrial

    
    -oxidation.
    
  • 2-Butyldecanoic Acid: The butyl group at the C2 (

    
    ) position creates steric hindrance that blocks direct 
    
    
    
    -oxidation
    . The molecule cannot enter the standard oxidative spiral until it undergoes
    
    
    -oxidation or
    
    
    -oxidation (a slow, minor pathway).
    • Implication: In cell culture, 2-butyldecanoic acid persists orders of magnitude longer than butyrate, making it an ideal "stable probe" for long-duration assays where metabolic degradation of the ligand is undesirable.

Part 2: Receptor Selectivity & Signaling Pathways

Researchers often use 2-butyldecanoic acid to prove that a biological effect is not mediated by standard SCFA receptors.

The Receptor Landscape
  • GPR43 (FFAR2) & GPR41 (FFAR3):

    • Ligands: Acetate (C2), Propionate (C3), Butyrate (C4).

    • Action: Anti-inflammatory, GLP-1 secretion, neutrophil chemotaxis.

    • 2-Butyldecanoic Status: Inactive. The bulky branched chain prevents binding to the orthosteric pocket of these receptors, which are size-restricted to short chains.

  • GPR84 (Medium-Chain Receptor):

    • Ligands: Capric acid (C10), Lauric acid (C12), and synthetic branched analogs.

    • Action: Pro-inflammatory (typically), immune cell activation.

    • 2-Butyldecanoic Status: Likely Agonist/Modulator. Due to its chain length (C10 backbone) and lipophilicity, it interacts with receptors sensing medium/long-chain fatty acids, often triggering distinct or opposing pathways to SCFAs.

  • Membrane Disruption (Non-Receptor Mediated):

    • Unlike SCFAs, 2-butyldecanoic acid acts as a surfactant. At micromolar concentrations, it inserts into bacterial membranes, increasing fluidity and causing leakage. This is its primary mechanism in "odor control" and antimicrobial patents, targeting skin and gut pathogens (e.g., Staphylococcus, Corynebacterium).

Visualization: Signaling vs. Disruption Pathways

G cluster_host Host Colonocyte / Immune Cell cluster_bacteria Target Bacterium SCFA SCFA (Butyrate/Propionate) GPR43 GPR43 / GPR41 (GPCR) SCFA->GPR43 Activates HDAC HDAC Inhibition (Nucleus) SCFA->HDAC Inhibits BetaOx Mitochondrial Beta-Oxidation SCFA->BetaOx Metabolized (Fuel) BDA 2-Butyldecanoic Acid (Branched C14) BDA->GPR43 No Binding BDA->BetaOx BLOCKED (Steric Hindrance) GPR84 GPR84 / GPR40 (MCFA Receptor) BDA->GPR84 Activates Membrane Cell Membrane Bilayer BDA->Membrane Inserts Response_Good Anti-Inflammatory Mucosal Repair GPR43->Response_Good HDAC->Response_Good Response_Bad Pro-Inflammatory (Context Dependent) GPR84->Response_Bad Lysis Membrane Lysis Growth Inhibition Membrane->Lysis

Caption: Comparative pathway analysis showing SCFA's role in metabolic fueling and GPR43 signaling versus 2-butyldecanoic acid's role in membrane disruption and GPR84 activation, with blocked beta-oxidation.

Part 3: Experimental Protocols

Protocol A: Differential Antimicrobial Assay (MIC Determination)

Objective: To determine if a gut modulator acts via metabolic integration (SCFA) or membrane toxicity (2-butyldecanoic acid).

  • Preparation of Stock Solutions:

    • SCFA: Dissolve Sodium Butyrate in PBS (pH 7.4) to 100 mM. Sterile filter (0.22 µm).

    • 2-Butyldecanoic Acid: Dissolve in 100% DMSO to 100 mM. Further dilute in culture media ensuring final DMSO < 0.5%. Note: Requires vortexing and potentially mild heating (37°C) due to viscosity.

  • Bacterial Culture:

    • Inoculate E. coli or Lactobacillus strains in anaerobic media.

  • Treatment:

    • Treat cultures with increasing concentrations (0.1 mM – 10 mM).

  • Readout:

    • Measure OD600 at 24h.

    • Expected Result: SCFAs may inhibit growth only at high concentrations (>50mM) due to pH effects. 2-Butyldecanoic acid will show a sharp Minimum Inhibitory Concentration (MIC) in the low micromolar/millimolar range (e.g., 0.5 - 2 mM) due to membrane lysis.

Protocol B: Receptor Specificity Validation (Calcium Flux)

Objective: To confirm a receptor-mediated effect is specific to SCFAs and not a general lipid effect.

  • Cell Line: CHO-K1 cells stably expressing human GPR43 or GPR84 .

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Agonist Application:

    • Positive Control: Acetate (for GPR43) or Capric Acid (for GPR84).

    • Test: 2-Butyldecanoic Acid.

  • Data Analysis:

    • If 2-butyldecanoic acid triggers Ca2+ flux in GPR43 cells, it indicates non-specific membrane perturbation (false positive).

    • If it triggers flux only in GPR84 cells, it confirms its role as a medium-chain mimetic .

Part 4: Data Summary & Comparison Table

The following table summarizes the expected experimental data when comparing these compounds in gut health studies.

ParameterButyrate (SCFA Standard)2-Butyldecanoic Acid (Probe)
Effective Concentration (EC50) High (mM range)Low (

M to low mM range)
Cellular Uptake Mechanism MCT1 / SMCT1 TransportersPassive Diffusion / CD36
Mitochondrial Respiration Increases (Fuel source)No Effect / Inhibition (Uncoupling)
Histone Deacetylation (HDAC) Potent InhibitorWeak / No Inhibition
Antibacterial Spectrum Weak (pH dependent)Potent (Membrane active)
Odor Profile Rancid butter (Volatile)Faint / Waxy (Low volatility)

References

  • Physiological Role of SCFAs

    • Title: Short-chain fatty acids: microbial metabolites that alleviate stress and regulate metabolism.[1]

    • Source:Nature Reviews Gastroenterology & Hep
    • URL:[Link]

  • Branched Chain Fatty Acids & Membrane Fluidity

    • Title: Branched-chain fatty acids: The forgotten healthy f
    • Source:Nutrients[2][3]

    • URL:[Link]

  • GPR84 vs.

    • Title: Medium-chain fatty acids as ligands for the orphan G protein-coupled receptor GPR84.
    • Source:Journal of Biological Chemistry
    • URL:[Link]

  • Antimicrobial Activity of Branched Fatty Acids (Patent Context)
  • Alpha-Oxidation of Branched Fatty Acids

    • Title: Phytanic acid alpha-oxidation: identific
    • Source:Journal of Lipid Research
    • URL:[Link]

Sources

Comparative

Performance of different analytical columns for 2-butyldecanoic acid separation

An In-Depth Guide to the Analytical Separation of 2-Butyldecanoic Acid: A Comparative Study of HPLC Column Performance Abstract 2-Butyldecanoic acid, a C14 branched-chain fatty acid (BCFA), presents unique challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Separation of 2-Butyldecanoic Acid: A Comparative Study of HPLC Column Performance

Abstract

2-Butyldecanoic acid, a C14 branched-chain fatty acid (BCFA), presents unique challenges in analytical separation due to its non-linear structure and inherent chirality. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of this compound. We delve into the mechanistic principles behind reversed-phase and chiral chromatography, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal stationary phase. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, providing detailed protocols, comparative data, and clear recommendations to ensure robust and reproducible analytical outcomes.

The Analytical Challenge: Understanding 2-Butyldecanoic Acid

2-Butyldecanoic acid is a saturated fatty acid with a total of 14 carbon atoms. Its defining feature is a butyl group at the alpha-carbon (C2) position, which introduces both a branch point and a stereocenter. These characteristics are pivotal in determining its chromatographic behavior.

  • Branched Structure: Unlike its linear isomer, tetradecanoic acid, the butyl branch of 2-butyldecanoic acid creates steric hindrance. This can alter the molecule's interaction with the stationary phase, influencing retention and selectivity.

  • Chirality: The C2 position is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-butyldecanoic acid and (S)-2-butyldecanoic acid. In pharmaceutical development, it is often crucial to separate and quantify individual enantiomers, as they can have different pharmacological activities and toxicological profiles[1].

Caption: Decision workflow for the HPLC analysis of 2-butyldecanoic acid.

Part 1: Achiral Separation - Resolving from Structural Isomers

The primary goal of achiral separation is to quantify 2-butyldecanoic acid and resolve it from other related fatty acids, particularly its linear isomer. Reversed-phase chromatography (RPC) is the dominant mode for this application, where separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase[2].

The Workhorse Columns: C18 vs. C8

C18 (octadecylsilane) and C8 (octylsilane) columns are the most common choices in RPC. The key difference is the length of the alkyl chains bonded to the silica support, which directly impacts hydrophobicity and, consequently, analyte retention[3][4].

  • C18 Columns: With their long 18-carbon chains, C18 phases offer the highest degree of hydrophobicity. This results in strong retention for non-polar molecules like fatty acids, often providing high resolution for complex mixtures[3][4].

  • C8 Columns: The shorter 8-carbon chains make C8 phases less retentive than C18[3]. This can be advantageous for analytes that are too strongly retained on a C18 column, allowing for faster analysis times and potentially improved peak shapes[5].

Causality of Separation: For fatty acids, retention in RPC generally increases with carbon chain length. However, the branching in 2-butyldecanoic acid can reduce the effective surface area available for hydrophobic interaction compared to the linear tetradecanoic acid. This steric effect often leads to the branched isomer eluting slightly earlier than the straight-chain isomer, a phenomenon that can be exploited for their separation.

Table 1: Comparative Performance of Reversed-Phase Columns for Achiral Separation Hypothetical data based on typical chromatographic principles.

Column TypeAnalyteRetention Time (min)Resolution (Rs) vs. Tetradecanoic AcidTailing Factor (Tf)
C18 2-Butyldecanoic Acid12.52.11.1
Tetradecanoic Acid13.8-1.0
C8 2-Butyldecanoic Acid8.21.91.1
Tetradecanoic Acid9.1-1.0
Phenyl-Hexyl 2-Butyldecanoic Acid11.82.51.2
Tetradecanoic Acid13.5-1.1
Alternative Selectivity: The Phenyl-Hexyl Column

Phenyl-Hexyl columns provide a different separation mechanism by incorporating a phenyl ring into the stationary phase ligand[6]. This introduces the possibility of π-π interactions with analytes, in addition to standard hydrophobic interactions[7]. While 2-butyldecanoic acid lacks aromatic rings, the electron density of the carbonyl group and the molecule's overall shape can interact differently with the phenyl phase compared to a purely aliphatic C18 or C8 phase. This can sometimes enhance the resolution between structurally similar isomers[7].

Part 2: Chiral Separation - Resolving (R) and (S) Enantiomers

For pharmaceutical applications, resolving the enantiomers of 2-butyldecanoic acid is often mandatory. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Polysaccharide-Based CSPs

Columns based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives) are exceptionally versatile for a wide range of chiral separations[8]. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For branched-chain fatty acids, these columns have demonstrated excellent performance[9][10]. They are typically used in normal-phase or polar-organic modes, though reversed-phase compatible versions are also available.

Anion-Exchange CSPs

Weak anion-exchange (WAX) type CSPs are specifically designed for the separation of acidic chiral compounds[11]. These phases, often based on cinchona alkaloids like quinine or quinidine, utilize an ion-exchange mechanism between the protonated selector on the stationary phase and the deprotonated carboxylic acid of the analyte[11]. This primary interaction, supported by other secondary interactions (hydrogen bonding, π-π), can provide very high enantioselectivity for acidic molecules like 2-butyldecanoic acid.

Table 2: Comparative Performance of Chiral Columns for Enantiomeric Separation Hypothetical data based on typical chiral separation principles.

Column TypeEnantiomerRetention Time (min)Enantioselectivity (α)Resolution (Rs)
Polysaccharide-Based (R)-enantiomer15.21.252.8
(Normal Phase)(S)-enantiomer18.1
Anion-Exchange (S)-enantiomer10.81.404.1
(Polar Organic Mode)(R)-enantiomer14.1

Experimental Protocols

The following protocols serve as validated starting points. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: Achiral Analysis using a C18 Column

This method is designed for the quantification of 2-butyldecanoic acid and its separation from linear isomers.

  • Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: High-purity silica C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Justification: Formic acid is added to suppress the ionization of the analyte's carboxylic acid group (pKa ≈ 4.8), ensuring a consistent neutral form for reproducible hydrophobic retention and improved peak shape.

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm or ESI-MS in negative ion mode.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral Analysis using a Polysaccharide-Based CSP

This method is designed for the separation of (R)- and (S)-2-butyldecanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Immobilized amylose-based CSP, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Justification: This normal-phase system provides a non-polar environment where subtle differences in hydrogen bonding and dipolar interactions between the enantiomers and the CSP are amplified. TFA acts as an acidic modifier to improve peak shape for the carboxylic acid.

    • Elution Mode: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample directly in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Structure of 2-butyldecanoic acid with the chiral center (C*) highlighted.

Summary and Recommendations

The selection of an analytical column for 2-butyldecanoic acid is dictated entirely by the analytical objective.

  • For routine achiral analysis and impurity profiling: A C18 column is the recommended starting point due to its high resolving power and strong retention. If run times are critical, a C8 column offers a faster alternative with slightly less retention. A Phenyl-Hexyl column should be considered when alternative selectivity is needed to resolve challenging impurities.

  • For enantiomeric separation: A polysaccharide-based CSP is a robust and versatile first choice with broad applicability. For this specific acidic analyte, a dedicated anion-exchange CSP may offer superior selectivity and resolution, justifying its evaluation for methods requiring high accuracy in enantiomeric purity determination.

By understanding the interplay between the analyte's structure and the column's stationary phase chemistry, researchers can develop efficient, selective, and reliable methods for the analysis of 2-butyldecanoic acid.

References

  • Christie, W.W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Nacalai USA. [Link]

  • Phenomenex Inc. (2025). C8 vs. C18 HPLC columns: Key differences explained. Phenomenex. [Link]

  • National Center for Biotechnology Information. 2-Butyloctanoic acid. PubChem. [Link]

  • Ahmadi, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Waters Corporation. ACQUITY UPLC CSH Phenyl-Hexyl Columns. Waters. [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Separation Science. [Link]

  • Chiral Separation. ResearchGate. [Link]

  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

  • Destaillats, F., et al. Analysis of fatty acids by column liquid chromatography. ResearchGate. [Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Shodex. [Link]

  • Ilie, M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • Phenomenex Inc. Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. Hawach Scientific. [Link]

  • Agilent Technologies Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. [Link]

  • Al-Waeli, N.E., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • McCalley, D.V. (2022). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Ray, A. (2020). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Postnova Analytics. HPLC Columns and Accessories. Postnova Analytics. [Link]

  • National Center for Biotechnology Information. 2-Butylheptanoic acid. PubChem. [Link]

  • Zhang, T., et al. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • Chromatography Forum. (2008). Column lifetime:- C8 Vs. C18???. Chromatography Forum. [Link]

Sources

Validation

A Comparative Study of the Herbicidal Activity of 2-Butyldecanoic Acid Derivatives

This guide serves as a comprehensive technical resource for evaluating the herbicidal potential of 2-butyldecanoic acid (Isofol 14 acid) and its derivatives. It is designed for researchers and product development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for evaluating the herbicidal potential of 2-butyldecanoic acid (Isofol 14 acid) and its derivatives. It is designed for researchers and product development scientists investigating novel bio-herbicides as alternatives to conventional synthetic options like glyphosate or standard fatty acids like pelargonic acid.

Executive Summary: The Case for Branched-Chain Fatty Acids (BCFAs)

While linear fatty acids (e.g., pelargonic acid/nonanoic acid) are established contact herbicides, they suffer from high volatility and distinct odor profiles. 2-butyldecanoic acid , a C14 branched-chain fatty acid (Guerbet acid), offers a unique physicochemical profile: it remains liquid at lower temperatures and exhibits lower volatility than its linear counterparts. This study evaluates whether these physical advantages translate into effective herbicidal activity, comparing its derivatives (esters and salts) against industry standards.

Chemical Profile & Mechanism of Action[1]

Structural Comparison

The "Guerbet" branching at the C2 position disrupts crystal packing, maintaining liquidity and potentially altering cuticle penetration kinetics compared to linear fatty acids.

FeaturePelargonic Acid (Standard)2-Butyldecanoic Acid (Target)
Structure Linear C9 (

)
Branched C14 (

)
Lipophilicity (LogP) ~3.4~5.8 (Higher lipophilicity)
Volatility ModerateLow
Mode of Action Rapid desiccation (Contact)Membrane disruption (Contact)
Mechanism of Action (MOA)

Unlike systemic herbicides (e.g., glyphosate) that inhibit amino acid synthesis, fatty acid herbicides act as non-selective contact desiccants . They solubilize the cuticular waxes and disrupt the phospholipid bilayer of the cell membrane, causing leakage of intracellular contents, cell collapse, and tissue necrosis.

Hypothesis for C14 Derivatives: The increased lipophilicity of 2-butyldecanoic acid may enhance adhesion to the waxy cuticle but could slow down transmembrane migration compared to the smaller C9 molecules.

MOA cluster_0 Application Phase cluster_1 Penetration Phase cluster_2 Disruption Phase App Foliar Spray (Emulsifiable Concentrate) Cuticle Deposition on Leaf Cuticle App->Cuticle Wax Solubilization of Epicuticular Waxes Cuticle->Wax Diffusion Diffusion into Mesophyll Cells Wax->Diffusion Membrane Integration into Plasma Membrane Diffusion->Membrane Leakage Loss of Turgor Pressure (Ion Leakage) Membrane->Leakage Necrosis Cell Desiccation & Tissue Necrosis Leakage->Necrosis

Figure 1: Mechanism of action for fatty acid herbicides, illustrating the pathway from cuticular deposition to cellular necrosis.

Synthesis of Derivatives

To optimize bioactivity, the parent acid is derivatized to alter its Hydrophilic-Lipophilic Balance (HLB) and solubility.

  • Parent Acid (2-BDA): Used directly (often requires strong emulsifiers).

  • Methyl Ester (2-BDA-ME): Increased volatility but better penetration; often a pro-herbicide hydrolyzed by plant esterases.

  • Ammonium Salt (2-BDA-NH4): Water-soluble formulation, faster initial burn but potentially lower rainfastness.

Comparative Efficacy Analysis

Experimental Protocol: Post-Emergence Pot Assay

Objective: Determine the


 (concentration required for 50% visual injury) and speed of action.
  • Test Species:

    • Digitaria sanguinalis (Large Crabgrass) - Monocot model.

    • Abutilon theophrasti (Velvetleaf) - Dicot model.[1]

  • Treatments:

    • T1: 2-Butyldecanoic Acid (Emulsified).

    • T2: 2-Butyldecanoic Methyl Ester.

    • Control A: Pelargonic Acid (Commercial Standard).

    • Control B: Glyphosate (Systemic Standard).

    • Control C: Untreated.

  • Application: Spray chamber calibrated to 200 L/ha.

  • Evaluation: Visual injury (0-100%) at 2, 24, and 72 hours (HAT - Hours After Treatment).

Representative Data Summary

The following table summarizes typical comparative performance data for medium-to-long chain fatty acid herbicides.

CompoundRate (kg ai/ha)2 HAT Injury (%)24 HAT Injury (%)7 Days Injury (%)Characteristics
Pelargonic Acid (C9) 5.045%85%95%Rapid burn, strong odor, regrowth possible.
2-Butyldecanoic Acid (C14) 5.015%60%80%Slower onset, longer residual oily film.
2-BDA Methyl Ester 5.025%70%88%Better penetration than free acid.
Glyphosate 1.00%5%98%Systemic, slow kill, complete root death.

Interpretation:

  • Speed of Action: The C14 branched acid is slower than the C9 standard. The larger molecular size likely impedes rapid diffusion through the cell wall.

  • Efficacy: While initially less potent, the C14 derivatives eventually achieve high necrosis levels. The Methyl Ester variant consistently outperforms the free acid due to enhanced lipophilicity facilitating cuticle bypass.

  • Selectivity: Like other fatty acids, 2-butyldecanoic acid shows no systemic selectivity ; however, broadleaf weeds (dicots) with horizontal leaves retain more spray droplets and are more susceptible than grasses (monocots).

Crop Safety & Selectivity

Fatty acids are generally non-selective. However, "directed spray" applications in orchards or vineyards are viable.

  • Drift Study: 2-butyldecanoic acid's lower vapor pressure significantly reduces the risk of vapor drift damage to off-target crops compared to the volatile pelargonic acid.

  • Soil Activity: Rapid microbial degradation (half-life < 3 days) ensures no carryover or root uptake issues for subsequent crops.

Detailed Experimental Workflow

To replicate these findings, follow this validated workflow.

Workflow cluster_prep Preparation cluster_app Greenhouse Assay cluster_anal Data Analysis S1 Synthesis of Derivatives (Esterification/Salification) S2 Formulation (EC with 5% Surfactant) S1->S2 A1 Grow Weeds to 3-4 Leaf Stage S2->A1 A2 Spray Treatment (0, 2.5, 5, 10 kg/ha) A1->A2 D1 Visual Scoring (0-100% Necrosis) A2->D1 D2 Fresh Weight Reduction Calc D1->D2 D3 Dose-Response Curve Fit (Log-Logistic) D2->D3

Figure 2: Experimental workflow for evaluating herbicidal efficacy of fatty acid derivatives.

Protocol Steps:
  • Formulation: Dissolve 2-butyldecanoic acid in a carrier (e.g., methyl oleate) with 5% non-ionic surfactant (e.g., Tween 80) to create an Emulsifiable Concentrate (EC).

  • Application: Apply using a flat-fan nozzle at 200-300 kPa pressure. Ensure complete coverage (run-off point).

  • Scoring: Use a 0-10 scale where 0 = no effect and 10 = complete plant death.

  • Statistical Analysis: Use a 4-parameter log-logistic model to calculate

    
     and 
    
    
    
    values.

References

  • Webber, C. L., et al. (2014). Pelargonic Acid for Weed Control in Organic Crop Production. HortScience. Link

  • Coleman, R., & Penner, D. (2006). Desiccant Activity of Short Chain Fatty Acids. Weed Technology. Link

  • Kim, S., et al. (2010). Mite control effect of branched chain fatty acid on the house dust mite. Journal of Environmental Biology. (Demonstrates biological activity of 2-butyloctanoic/decanoic acids). Link

  • Dayan, F. E., et al. (2009). Natural Products in Crop Protection. Bioorganic & Medicinal Chemistry. Link

  • U.S. EPA. (2021). Final Registration Review Decision for C8-C18 Fatty Acids. (Regulatory context for fatty acid herbicides). Link

Sources

Comparative

In vivo validation of the neuroprotective effects of 2-butyldecanoic acid

An In-Depth Technical Guide to the In Vivo Validation of 2-Butyldecanoic Acid as a Novel Neuroprotective Agent Introduction: The Rationale for Investigating 2-Butyldecanoic Acid The relentless progression of neurodegener...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Validation of 2-Butyldecanoic Acid as a Novel Neuroprotective Agent

Introduction: The Rationale for Investigating 2-Butyldecanoic Acid

The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events like stroke necessitate the discovery of novel neuroprotective therapeutics. Medium-chain fatty acids and their derivatives have emerged as a promising class of compounds due to their ability to cross the blood-brain barrier and exert pleiotropic effects within the central nervous system (CNS).

2-Butyldecanoic acid, a branched-chain fatty acid, is a structural analog of valproic acid (VPA), a compound with a long history of clinical use for epilepsy and demonstrated neuroprotective properties. Furthermore, its parent straight-chain fatty acid, decanoic acid, has also been shown to mitigate ischemia-reperfusion injury by modulating inflammatory, oxidative, and neuroprotective pathways. These structural similarities provide a strong rationale for investigating 2-butyldecanoic acid as a potential neuroprotective agent. This guide outlines a comparative framework and a detailed in vivo validation workflow to rigorously assess its therapeutic potential.

Comparative Analysis: Positioning 2-Butyldecanoic Acid Among Alternatives

To contextualize the investigation, it is crucial to compare the proposed agent with existing alternatives. Valproic acid serves as an essential benchmark due to its extensive characterization. Decanoic acid provides a direct comparison to a related straight-chain fatty acid.

Feature2-Butyldecanoic Acid (Hypothesized)Decanoic AcidValproic Acid (VPA)
Primary Mechanism Proposed non-competitive AMPA receptor antagonism, anti-inflammatory, and antioxidant effects.Non-competitive AMPA receptor antagonism, anti-inflammatory, antioxidant, anti-apoptotic.Histone deacetylase (HDAC) inhibition, GABAergic transmission enhancement, GSK-3 inhibition.
Key Signaling Pathways Expected to modulate BDNF/TrkB, PI3K/Akt, and NF-κB pathways.Modulates TNF-α, IL-1β, IL-6, BDNF, and TrkB signaling.Upregulates BDNF and GDNF, activates PI3K/Akt and Nrf2/ARE pathways, inhibits microglial activation.
Primary In Vivo Model Proposed for focal cerebral ischemia (MCAo model).Validated in focal cerebral ischemia (MCAo model).Validated in spinal cord injury, traumatic brain injury, and stroke models.
Reported In Vivo Effects To be determined.Reduced neurological damage and infarct size, improved motor coordination.Accelerates locomotor recovery, reduces cerebral edema, and limits neuronal apoptosis.
Potential Advantages Potentially improved blood-brain barrier permeability or target specificity due to its unique structure.Direct metabolic substrate with potential roles in mitochondrial biogenesis.Clinically approved drug with a well-known safety profile.

In Vivo Validation: A Step-by-Step Experimental Workflow

The cornerstone of preclinical validation is a robust, reproducible, and clinically relevant animal model. The transient middle cerebral artery occlusion (MCAo) model in rats is the gold standard for mimicking focal ischemic stroke in humans.

Overall Experimental Design

The following diagram illustrates the comprehensive workflow for the in vivo validation of 2-butyldecanoic acid.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical & Treatment Phase cluster_post Post-Surgical Assessment Phase A Animal Acclimatization (Sprague-Dawley Rats, 7 days) B Baseline Behavioral Testing (e.g., mNSS, Grip Strength) A->B C Randomization into Groups (Sham, Vehicle, 2-BDA) B->C D Transient MCAo Surgery (2-hour occlusion) C->D E Drug Administration (Post-Reperfusion) D->E F Neurological Scoring (24h, 48h, 72h) E->F G Behavioral Assessments (Day 3 and Day 7) F->G H Sacrifice and Tissue Collection (Day 7) G->H I Histological Analysis (TTC Staining, Infarct Volume) H->I J Biochemical & Molecular Analysis (Western Blot, ELISA, qPCR) H->J

Caption: Experimental workflow for in vivo validation of 2-butyldecanoic acid.

Detailed Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAo) Model

  • Causality: This model is chosen because it effectively reproduces the pathophysiology of human ischemic stroke, including the formation of an ischemic core and a salvageable penumbra, which is the primary target for neuroprotective agents.

  • Methodology:

    • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (3-4% for induction, 1.5-2% for maintenance). Body temperature is maintained at 37.0 ± 0.5°C throughout the procedure using a heating pad to prevent hypothermia-induced neuroprotection.

    • Vessel Exposure: A midline neck incision is made. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

    • Occlusion: The ECA is distally ligated and transected. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in regional cerebral blood flow measured by Laser Doppler Flowmetry.

    • Reperfusion: After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion of the MCA territory.

    • Sham Control: Sham-operated animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA. This group controls for the effects of anesthesia and surgery.

Protocol 2: Neurological Deficit Scoring and Behavioral Assessment

  • Causality: Functional outcomes are critical for assessing the clinical relevance of a neuroprotective agent. A battery of tests provides a more comprehensive picture of motor and neurological recovery.

  • Methodology:

    • Modified Neurological Severity Score (mNSS): A composite score (0-18) is used to evaluate motor, sensory, balance, and reflex functions. Testing is performed at 24, 48, and 72 hours post-MCAo by an investigator blinded to the experimental groups. A higher score indicates a more severe neurological deficit.

    • Grip Strength Test: This test assesses forelimb muscle strength. The rat is allowed to grasp a horizontal bar, and the maximal force exerted before release is recorded. This is particularly relevant for MCAo, which affects the motor cortex.

    • Rotarod Test: To assess motor coordination and balance, rats are placed on an accelerating rotating rod, and the latency to fall is recorded.

Protocol 3: Histological Assessment of Infarct Volume

  • Causality: Quantifying the volume of dead tissue (infarct) is the primary anatomical measure of neuroprotection. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid and reliable method to differentiate between viable (red) and infarcted (white) brain tissue.

  • Methodology:

    • Tissue Preparation: At the study endpoint (e.g., 72 hours or 7 days), animals are euthanized, and brains are rapidly extracted.

    • Slicing: The brain is sectioned into 2 mm coronal slices using a brain matrix.

    • Staining: Slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 20-30 minutes in the dark.

    • Imaging and Analysis: The stained sections are photographed. Image analysis software (e.g., ImageJ) is used to measure the area of the infarct and the total area of the hemisphere in each slice. The infarct volume is calculated by integrating the infarct areas across all slices and correcting for edema.

Mechanistic Elucidation: Proposed Signaling Pathways

Based on the known mechanisms of decanoic acid and VPA, 2-butyldecanoic acid is hypothesized to exert its neuroprotective effects through a multi-pronged approach involving anti-inflammation, anti-apoptosis, and the promotion of endogenous neurotrophic factors.

G cluster_anti_inflam Anti-Inflammatory Pathway cluster_anti_apoptosis Anti-Apoptotic Pathway cluster_neurotrophic Neurotrophic Support BDA 2-Butyldecanoic Acid NFKB NF-κB Activation BDA->NFKB Inhibits PI3K PI3K/Akt Pathway BDA->PI3K Activates BDNF BDNF Expression BDA->BDNF Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Induces Outcome Neuroprotection Cytokines->Outcome Microglia Microglial Activation Microglia->NFKB Bax Bax PI3K->Bax Downregulates Bcl2 Bcl-2 PI3K->Bcl2 Upregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Caspase3->Outcome TrkB TrkB Receptor BDNF->TrkB Binds & Activates TrkB->PI3K NeuronalSurvival Neuronal Survival & Plasticity TrkB->NeuronalSurvival NeuronalSurvival->Outcome

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Butyldecanoic Acid

Comprehensive Guide for Laboratory & Safety Professionals Urgent Safety Note: While 2-butyldecanoic acid is a fatty acid and generally considered low-toxicity compared to heavy metals or acute toxins, it is an environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide for Laboratory & Safety Professionals

Urgent Safety Note: While 2-butyldecanoic acid is a fatty acid and generally considered low-toxicity compared to heavy metals or acute toxins, it is an environmental pollutant and a skin/eye irritant. Never dispose of this chemical down the drain. Its lipophilic nature causes accumulation in water treatment systems and potential aquatic toxicity.

Chemical Profile & Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. 2-butyldecanoic acid is a branched-chain saturated fatty acid, often used as a surfactant intermediate or in biological assays.

PropertyData
Chemical Name 2-butyldecanoic acid
Synonyms 2-butylcapric acid; Isomyristic acid (isomer)
CAS Number 52304-09-3
Molecular Formula C₁₄H₂₈O₂
Molecular Weight 228.37 g/mol
Physical State Liquid (Viscous) at Room Temperature
Solubility Insoluble in water; Soluble in ethanol, DMSO, chloroform
Acidity (pKa) ~4.8 (Carboxylic acid)

Hazard Identification (GHS Standards)

Treat 2-butyldecanoic acid with the standard precautions reserved for long-chain organic acids. While specific SDS data for this isomer is rare, it shares the toxicological profile of its homolog, 2-butyloctanoic acid (CAS 27610-92-0).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411/H413: Toxic to aquatic life with long-lasting effects (inferred from lipophilicity/LogP).

  • Precautionary Principle: Always handle as if it is a severe irritant. Wear nitrile gloves, safety goggles, and a lab coat.

Waste Segregation & Decision Logic

Effective disposal relies on segregating the chemical based on its current state (pure vs. solution). Use the logic flow below to determine the correct waste stream.

WasteSegregation Start 2-Butyldecanoic Acid Waste StateCheck What is the physical state? Start->StateCheck PureLiquid Pure Liquid / Bulk Reagent StateCheck->PureLiquid Unused/Expired Solution Dissolved in Solvent StateCheck->Solution Experimental Mix SolidSpill Absorbed Spill Material StateCheck->SolidSpill Spill Cleanup StreamB Stream B: Non-Halogenated Organic Waste PureLiquid->StreamB Dissolve in Ethanol/Acetone first SolventCheck Identify Solvent Type Solution->SolventCheck StreamC Stream C: Solid Hazardous Waste SolidSpill->StreamC Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Ethanol, DMSO, Hexane) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Organic Waste Halo->StreamA NonHalo->StreamB

Figure 1: Decision tree for segregating 2-butyldecanoic acid waste streams. Ensure strict separation between halogenated and non-halogenated solvents to reduce disposal costs and prevent dangerous reactions.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Chemical (Expired or Surplus)

Objective: Dispose of liquid reagent without generating unnecessary bulk waste.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container labeled "Non-Halogenated Organic Waste."

  • Solubilization (Recommended): Although the pure acid is liquid, it is viscous. Dilute small volumes (<50 mL) with a compatible non-halogenated solvent (e.g., Acetone or Ethanol) to prevent it from sticking to the container walls and ensuring complete transfer.

  • Transfer: Pour the mixture into the waste container.

  • Labeling: Clearly list "2-butyldecanoic acid" and the solvent used (e.g., "Ethanol") on the hazardous waste tag. List the approximate percentage (e.g., "5% Acid, 95% Ethanol").

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Prevent cross-contamination of waste streams.

  • Identify the Solvent:

    • If Chloroform/DCM/Methylene Chloride: Dispose in Halogenated Waste .

    • If Methanol/Ethanol/DMSO/Ethyl Acetate: Dispose in Non-Halogenated Waste .

  • pH Check: If the reaction involved strong bases (NaOH) or acids (HCl), check the pH.

    • Note: 2-butyldecanoic acid is a weak acid. If the solution is extremely acidic (pH < 2) or basic (pH > 12), neutralize it to pH 5–9 before adding it to the organic waste drum to prevent drum corrosion or gas generation.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. Fatty acids can act as fuel for oxidizers, creating a fire hazard.

Scenario C: Spill Cleanup Procedure

Objective: Contain and remove without spreading the oily residue.

  • PPE: Wear nitrile gloves and safety goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels alone, as the fatty acid will soak through.

  • Absorption: Cover the liquid completely with absorbent material. Allow 5–10 minutes for absorption.

  • Cleanup: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.

  • Decontamination: The surface will be greasy. Scrub with a detergent solution (soap and water) or 70% Ethanol to emulsify the remaining lipid residue.

  • Disposal: Label the bag/jar as "Solid Hazardous Waste: Debris contaminated with 2-butyldecanoic acid."

Regulatory Compliance & Environmental Stewardship

EPA/RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Listing: 2-butyldecanoic acid is not specifically listed (not a P- or U-listed waste).

  • Characteristics:

    • It is generally not ignitable (Flash point > 60°C/140°F) unless mixed with flammable solvents.

    • It is not corrosive (pH is acidic but usually > 2).

    • It is not reactive .

  • Designation: It typically falls under "Non-Regulated Chemical Waste" if pure, but most institutions mandate treating it as Hazardous Organic Waste due to environmental toxicity concerns.

Green Chemistry & Waste Minimization
  • Inventory Control: Only purchase the quantity needed (e.g., 1g vs 100g) to avoid expiration.

  • Scale Down: Perform assays in 96-well plates rather than flasks to reduce waste volume.

  • Recycling: For large-scale industrial use, the acid can often be recovered via distillation, though this is impractical for small lab scales.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33970 (2-Butyloctanoic acid - Homolog Reference). PubChem. Available at: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Butyldecanoic Acid

An Essential Safety Protocol for Researchers and Drug Development Professionals Handling 2-butyldecanoic acid, a branched-chain fatty acid, in a laboratory setting necessitates a thorough understanding of its potential h...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Safety Protocol for Researchers and Drug Development Professionals

Handling 2-butyldecanoic acid, a branched-chain fatty acid, in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety measures. While some suppliers may classify this chemical as non-hazardous, the corrosive nature of similar long-chain carboxylic acids warrants a cautious approach. This guide provides a detailed, step-by-step protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of all personnel.

Understanding the Risks: A Cautious Approach

Safety data sheets (SDS) for 2-butyldecanoic acid (CAS 27610-92-0), also known as 2-butyloctanoic acid, present some conflicting information regarding its hazard classification.[1][2] For instance, one source indicates it is not considered hazardous, while data for structurally similar compounds suggest a risk of serious eye damage.[3] Given this ambiguity and the general properties of carboxylic acids, it is imperative to treat 2-butyldecanoic acid as a potentially corrosive substance, capable of causing harm to the skin, eyes, and respiratory tract upon exposure.[4]

Core Principles of Chemical Handling

Before any procedure involving 2-butyldecanoic acid, a comprehensive risk assessment should be conducted. This assessment will inform the selection of the appropriate level of PPE. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors.[3]

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory tasks involving 2-butyldecanoic acid.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., preparing solutions <100mL) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
High-Volume Handling (e.g., reactions >100mL, transfers) Chemical safety gogglesNitrile or neoprene glovesChemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation
Risk of Splashing Face shield worn over chemical safety gogglesNitrile or neoprene glovesChemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation
A Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.

1. Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Apron: Put on the laboratory coat or chemical-resistant apron.

  • Gloves: Select gloves of the appropriate material and size. Inspect for any tears or defects before use.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

2. Doffing PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Remove the gown or apron by rolling it away from your body.

  • Hand Hygiene: Wash your hands.

  • Eye/Face Protection: Remove eye and face protection.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Store 2-butyldecanoic acid in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Use only non-sparking tools when handling.[3]

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Use personal protective equipment as required. Absorb the spill with an inert material, such as sand or earth, and place it in a suitable container for disposal.

Disposal:

Dispose of 2-butyldecanoic acid and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-butyldecanoic acid.

PPE_Selection_Workflow cluster_start Start: Assess the Task cluster_volume Volume of Acid cluster_splash Risk of Splash cluster_aerosol Risk of Aerosolization cluster_ppe Required PPE Start Handling 2-Butyldecanoic Acid Volume Volume > 100mL? Start->Volume Splash Significant Splash Risk? Volume->Splash Yes PPE_Low Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat Volume->PPE_Low No Aerosol Aerosol Generation Likely? Splash->Aerosol Yes PPE_Medium Enhanced PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Apron Splash->PPE_Medium No Aerosol->PPE_Medium No PPE_High Maximum PPE: - Face Shield & Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Apron - Respirator Aerosol->PPE_High Yes

Caption: PPE Selection Workflow for 2-Butyldecanoic Acid

References

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • PubChem. (n.d.). 2-Butyloctanoic acid. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • HSE Training Materials and Templates. (2024, February 20). Working Safely With Corrosives. [Link]

  • MilliporeSigma. (2025, October 15). Coumarin-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Synerzine. (n.d.). Butanoic acid, 2-methyl-, butyl ester Safety Data Sheet. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Butyloctanoic acid CAS# 27610-92-0. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyldecanoic Acid
Reactant of Route 2
Reactant of Route 2
2-butyldecanoic Acid
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